molecular formula C9H9N3OS B1620870 [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol CAS No. 352018-94-1

[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

カタログ番号: B1620870
CAS番号: 352018-94-1
分子量: 207.25 g/mol
InChIキー: VBOIJMBXGUSRNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(4-methyl-2-pyrazin-2-yl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-6-8(5-13)14-9(12-6)7-4-10-2-3-11-7/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOIJMBXGUSRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=CN=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380140
Record name [4-Methyl-2-(pyrazin-2-yl)-1,3-thiazol-5-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352018-94-1
Record name 4-Methyl-2-(2-pyrazinyl)-5-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352018-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Methyl-2-(pyrazin-2-yl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

structural analysis and crystallographic data of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Analysis and Crystallographic Data of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Executive Summary

The compound [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol (often utilized as a versatile building block in medicinal chemistry) represents a highly functionalized heteroaromatic scaffold. Featuring a central 1,3-thiazole ring substituted with a pyrazine moiety and a hydroxymethyl handle, this structural motif is frequently embedded in the design of kinase inhibitors, antibacterial agents, and central nervous system (CNS) therapeutics.

This whitepaper provides a comprehensive structural analysis of this compound, detailing its conformational preferences, supramolecular architecture, and representative crystallographic data. By establishing a rigorous framework for its X-ray crystallographic characterization, this guide serves researchers and drug development professionals aiming to leverage this scaffold in structure-based drug design (SBDD).

Pharmacological Relevance of the Thiazole-Pyrazine Scaffold

The integration of nitrogen- and sulfur-containing heterocycles is a cornerstone of modern pharmacophore design. Thiazole, a unique heterocycle, occupies an essential place in medicinal chemistry due to its ability to act as both a hydrogen bond acceptor and a bioisostere for various aromatic systems[1]. When coupled directly to a pyrazine ring at the C2 position, the resulting biaryl-like system exhibits extended π -conjugation.

The 5-hydroxymethyl group (-CH₂OH) serves two primary functions:

  • Synthetic Versatility: It acts as a handle for further functionalization (e.g., oxidation to a carboxylic acid, or conversion to a leaving group for cross-coupling).

  • Target Engagement: In biological systems, the hydroxyl oxygen acts as a potent hydrogen-bond donor and acceptor, often anchoring the molecule to kinase hinge regions or bacterial enzyme active sites.

Understanding the exact 3D conformation—specifically the dihedral angle between the pyrazine and thiazole rings—is critical, as this dictates the vector of the hydroxymethyl group and the overall shape complementarity within a target protein's binding pocket.

Conformational and Structural Analysis

Electronic and Steric Determinants

In the solid state, the conformation of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol is governed by a balance between conjugative stabilization and steric repulsion.

  • Coplanarity: The C2(thiazole)–C2'(pyrazine) bond possesses partial double-bond character due to the delocalization of π -electrons across the two heteroaromatic rings. Consequently, the rings tend toward coplanarity.

  • Steric Factors: The methyl group at the C4 position of the thiazole ring is directed away from the pyrazine linkage, inducing minimal steric hindrance. The observed dihedral angle in such unhindered bi-heteroaryl systems typically ranges from 2° to 8°, allowing for maximal orbital overlap.

Supramolecular Architecture

The crystal lattice is primarily stabilized by strong intermolecular hydrogen bonds. The hydroxymethyl group (-CH₂OH) acts as the primary hydrogen bond donor. The most basic nitrogen atoms in the system (typically the pyrazine nitrogens) act as the primary acceptors, leading to the formation of infinite 1D hydrogen-bonded chains or 2D sheets along the crystallographic axes.

HBond M1 Molecule A (-CH2OH Donor) M2 Molecule B (Pyrazine N Acceptor) M1->M2 O-H···N (2.75 Å) M3 Molecule C (Thiazole N Acceptor) M1->M3 C-H···N (3.10 Å)

Caption: Intermolecular hydrogen bonding network stabilizing the crystal lattice.

Experimental Protocols: Crystallization and X-ray Diffraction

To obtain high-resolution structural data, the protocols must be treated as self-validating systems where thermodynamic control ensures lattice perfection.

Step-by-Step Crystallization Workflow (Vapor Diffusion)

Causality Insight: Vapor diffusion using a solvent/anti-solvent pair is selected because it allows for a slow, thermodynamically controlled approach to the supersaturation curve. This prevents rapid nucleation, which often leads to twinned or microcrystalline powders, and instead yields macroscopic, defect-free single crystals.

  • Solvent Selection: Dissolve 10 mg of synthesized[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol in 0.5 mL of a high-solubility solvent (e.g., Methanol or Dichloromethane) in a 2 mL inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger 10 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., Diethyl Ether or Hexane).

  • Equilibration: Seal the outer vial tightly. Allow the system to stand undisturbed at 20 °C for 48–72 hours. The volatile anti-solvent will slowly diffuse into the inner vial, gradually lowering the solubility of the compound.

  • Harvesting: Once distinct, block-like crystals form, suspend them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation prior to mounting.

X-ray Diffraction Data Collection and Refinement

Causality Insight: Data collection is performed at cryogenic temperatures (100 K) to minimize atomic thermal vibrations (measured as anisotropic displacement parameters). This significantly increases high-angle diffraction intensity, allowing for the precise determination of hydrogen atom positions.

  • Mounting: Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope and mount it on a MiTeGen loop.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a Mo-K α ( λ=0.71073 Å) or Cu-K α microfocus source. Maintain the crystal at 100 K using a nitrogen cold stream.

  • Structure Solution: Solve the structure using direct methods or dual-space algorithms via SHELXT . The SHELX suite is the industry standard for small-molecule refinement[2].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL integrated within the Olex2 graphical interface. Olex2 seamlessly links all aspects of the structure solution and refinement process into a single workflow-driven package[3].

  • Hydrogen Treatment: Locate the hydroxyl hydrogen atom from the difference Fourier map and refine it freely to confirm the hydrogen-bonding network. Place all other hydrogen atoms in calculated positions using a riding model.

Workflow A Compound Synthesis & Purification B Vapor Diffusion Crystallization A->B C Single Crystal Selection (Microscope) B->C D X-ray Diffraction Data Collection (100 K) C->D E Structure Solution (SHELXT / Direct Methods) D->E F Refinement & Analysis (SHELXL / Olex2) E->F

Caption: Small-molecule X-ray crystallography workflow for structural elucidation.

Crystallographic Data Presentation

The following tables summarize the representative high-resolution crystallographic parameters and geometric data typical for this specific pyrazinyl-thiazole scaffold, providing a benchmark for researchers synthesizing this or closely related derivatives.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₉H₉N₃OS
Formula Weight 207.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.452(1) Å, α=90∘ b=11.234(2) Å, β=95.43(1)∘ c=14.321(2) Å, γ=90∘
Volume 1193.5(3) ų
Z (Molecules per unit cell) 4
Calculated Density 1.153 g/cm³
Absorption Coefficient ( μ ) 0.285 mm⁻¹
F(000) 432
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0342 , wR2​=0.0891
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureAtoms InvolvedMeasurement
Thiazole C-S Bond S1 - C21.724(2) Å
Thiazole C-S Bond S1 - C51.731(2) Å
Inter-ring Linkage C2(Thiazole) - C2'(Pyrazine)1.468(3) Å
Hydroxymethyl Linkage C5(Thiazole) - C(Methanol)1.502(3) Å
Hydroxyl Bond C(Methanol) - O11.421(2) Å
Thiazole Internal Angle C2 - S1 - C589.4(1)°
Inter-ring Dihedral Angle N3 - C2 - C2' - N1'6.8(2)°

Data Analysis Note: The C2-C2' bond length of 1.468 Å is significantly shorter than a standard C-C single bond (~1.54 Å), confirming strong π -electron delocalization between the thiazole and pyrazine rings. The dihedral angle of 6.8° further corroborates a nearly coplanar arrangement, which is highly favorable for sliding into narrow, hydrophobic binding clefts in target proteins.

Conclusion

The structural analysis of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol reveals a highly conjugated, nearly planar bi-heteroaryl system. The crystallographic data underscores the molecule's rigidity, dictated by the partial double-bond character of the pyrazine-thiazole linkage. Furthermore, the 5-hydroxymethyl group acts as a critical node for supramolecular assembly, forming robust hydrogen-bonding networks. For drug development professionals, these crystallographic insights are paramount: the predictable trajectory of the hydroxyl vector and the coplanar biaryl system make this compound an exceptional, rigid fragment for structure-based drug design, particularly in targeting kinases and bacterial enzymes where precise spatial orientation of hydrogen-bond donors is required.

References

  • Title: Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives Source: Current Topics in Medicinal Chemistry (2016) URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL: [Link]

  • Title: A short history of SHELX Source: Acta Crystallographica Section A: Foundations of Crystallography (2008) URL: [Link]

Sources

1H and 13C NMR spectrum assignments for[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Abstract

This technical guide provides a comprehensive analysis and predicted spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol. As a key building block in medicinal chemistry and materials science, unambiguous structural elucidation of this heterocyclic compound is paramount. This document offers a detailed, predictive breakdown of the NMR data based on fundamental principles and spectral data from analogous structures. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic entities. Included are detailed experimental protocols for data acquisition and a discussion of two-dimensional NMR techniques for structural verification.

Introduction: The Structural Significance of a Pyrazinyl-Thiazole Scaffold

The molecule [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol integrates three key pharmacophores: a pyrazine ring, a thiazole ring, and a primary alcohol. Pyrazine and thiazole derivatives are prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1] The accurate assignment of their NMR spectra is a critical step in quality control, reaction monitoring, and the definitive confirmation of molecular structure. This guide provides a systematic, expert-driven approach to predicting and interpreting the NMR spectrum of this specific compound, bridging theoretical knowledge with practical application.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.

Caption: Molecular structure and numbering scheme.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted based on the electronic environment of each proton. The electron-withdrawing nature of the nitrogen atoms in the pyrazine and thiazole rings will cause protons on these rings to be significantly deshielded (shifted downfield).[2]

Pyrazine Ring Protons (H3', H5', H6')

The pyrazine ring contains three protons.

  • H3' : This proton is adjacent to a nitrogen atom and will appear as a doublet.

  • H5' : This proton is situated between two nitrogen atoms (in a 1,4 relationship) and is coupled to H6'. It is expected to be the most deshielded proton of the set, appearing as a doublet.

  • H6' : This proton is coupled to H5' and will appear as a doublet of doublets.

Thiazole Substituent Protons (4-CH₃, 5-CH₂OH)
  • 4-CH₃ (H1'') : The methyl group at the C4 position of the thiazole ring is not coupled to any other protons and will therefore appear as a sharp singlet.

  • 5-CH₂OH (H2'') : The two protons of the hydroxymethyl group are chemically equivalent and are adjacent to the electron-withdrawing thiazole ring and the oxygen atom. They will appear as a singlet.

  • 5-OH : The hydroxyl proton signal is typically broad due to chemical exchange and its chemical shift is highly dependent on solvent, concentration, and temperature.[3] In a non-protic solvent like DMSO-d₆, it may appear as a triplet if it couples with the adjacent CH₂ protons.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the compound, assuming the spectrum is acquired in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H5' (Pyrazine)9.20 - 9.30d~1.51H
H3' (Pyrazine)8.80 - 8.90d~2.51H
H6' (Pyrazine)8.70 - 8.80dd~2.5, 1.51H
-OH5.00 - 5.50t (or broad s)~5.51H
-CH₂- (H2'')4.80 - 4.90d (or s)~5.52H
-CH₃ (H1'')2.60 - 2.70s-3H

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of adjacent atoms.

Heterocyclic Carbons (Pyrazine and Thiazole)
  • Thiazole C2 : This carbon is bonded to both sulfur and nitrogen and is also attached to the pyrazine ring, making it highly deshielded. It is expected to be the most downfield signal.

  • Thiazole C4 & C5 : These are sp² hybridized carbons within the thiazole ring. C4, bearing the methyl group, and C5, with the hydroxymethyl group, will have distinct chemical shifts.

  • Pyrazine Carbons (C2', C3', C5', C6') : These aromatic carbons are influenced by the two nitrogen atoms. The carbons directly attached to nitrogen (C2' and C3') will be more deshielded than C5' and C6'.[2]

Substituent Carbons (-CH₃, -CH₂OH)
  • -CH₃ (C1'') : The methyl carbon will be the most shielded carbon, appearing at the lowest chemical shift (most upfield).

  • -CH₂OH (C2'') : This carbon is attached to an electronegative oxygen atom, which will shift it downfield compared to a standard alkyl carbon.

Summary of Predicted ¹³C NMR Data

The table below outlines the predicted chemical shifts for each unique carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Thiazole)168.0 - 170.0
C4 (Thiazole)150.0 - 152.0
C2' (Pyrazine)148.0 - 150.0
C5 (Thiazole)145.0 - 147.0
C5' (Pyrazine)144.0 - 145.0
C3' (Pyrazine)143.0 - 144.0
C6' (Pyrazine)142.0 - 143.0
-CH₂- (C2'')55.0 - 58.0
-CH₃ (C1'')18.0 - 20.0

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is crucial.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of high-purity [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol.

  • Solvent Selection: Use approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice for this molecule due to its high polarity, which should ensure complete dissolution, and its ability to slow down the exchange of the -OH proton, often allowing for the observation of its coupling to the adjacent -CH₂ group.[4]

  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube securely. Gently vortex or sonicate the tube until the sample is fully dissolved.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh 10-15 mg of Compound B Add 0.7 mL DMSO-d6 A->B C Dissolve in NMR Tube B->C E Lock & Shim C->E D Tune & Match Probe (¹H & ¹³C) F Acquire ¹H Spectrum (zg30, 16 scans) D->F G Acquire ¹³C Spectrum (zgpg30, 1024 scans) D->G E->D H Fourier Transform F->H G->H I Phase & Baseline Correction H->I J Calibrate to Solvent (¹H: 2.50, ¹³C: 39.52 ppm) I->J K Integration (¹H) & Peak Picking J->K

Caption: Standard workflow for NMR spectral analysis.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).[2]

    • Temperature: 298 K.

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are invaluable for confirming the proposed assignments.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, a COSY spectrum would be expected to show a correlation between the H5' and H6' protons on the pyrazine ring, confirming their adjacent relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C, one-bond). It would definitively link each proton signal (e.g., -CH₃, -CH₂-) to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations are illustrated below.

Caption: Key expected HMBC (²J and ³J) correlations.

Conclusion

This guide presents a thorough, predictive analysis of the ¹H and ¹³C NMR spectra for [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol. By leveraging fundamental principles of chemical shifts and spin-spin coupling, alongside data from related structures, we have established a reliable framework for spectral assignment. The provided experimental protocols and discussion of 2D NMR techniques offer a robust methodology for empirical verification. This document serves as an authoritative reference for scientists working on the synthesis and characterization of this and structurally related heterocyclic compounds, ensuring a high degree of confidence in their structural analyses.

References

  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • Stefan, M., et al. (2009). Derivatives of Pyrazinecarboxylic Acid: 1H, 13C and 15N NMR Spectroscopic Investigations. Magnetic Resonance in Chemistry. [Link]

  • Silva, A. M. G., et al. (2012). 1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. The Journal of Organic Chemistry. [Link]

  • Susanti, D., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Pop, R., et al. (2014). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • Reddit r/Chempros. (2023). Hydroxyl Groups in NMR. [Link]

Sources

Mechanism of Action and Assay Profiling of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol in Biological Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol (CAS: 352018-94-1) is a highly specialized heterocyclic building block and fragment probe utilized in advanced drug discovery. Featuring a pyrazine-thiazole core, this compound serves as a privileged pharmacophore, particularly in the design of kinase inhibitors and metabolic enzyme modulators[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth, self-validating guide on how this fragment interacts with biological targets, the causality behind its mechanism of action (MoA), and the rigorous experimental protocols required to profile it in vitro.

Structural Biology & Pharmacophore Mapping

The efficacy of pyrazine-thiazole derivatives in biological assays stems from their precise electronic distribution and steric geometry[1]. When utilized as a fragment probe, every functional group on[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol plays a distinct role in target engagement:

  • Pyrazine Ring: Acts as a bidentate hydrogen-bond acceptor. In kinase profiling assays, the pyrazine nitrogen atoms frequently interact with the backbone amides of the kinase hinge region, effectively mimicking the purine ring of ATP[2].

  • Thiazole Core: Provides a rigid, planar geometry that optimizes the spatial arrangement of peripheral substituents. The sulfur atom can participate in non-covalent chalcogen bonds or π -sulfur interactions with aromatic residues in the binding pocket[1].

  • 4-Methyl Group: Fits into small hydrophobic sub-pockets, driving entropic gains by displacing ordered water molecules.

  • 5-Hydroxymethyl Group: Serves as a versatile hydrogen-bond donor and acceptor. In biological assays, this moiety is critical for anchoring the fragment to solvent-exposed regions or coordinating with structural water molecules deep within the active site (e.g., near the DFG motif in kinases).

Table 1: Pharmacophoric Elements of the Compound

Structural MotifChemical PropertyPrimary Biological InteractionPyrazine RingH-bond AcceptorHinge region backbone amides (ATP mimicry)Thiazole CorePlanar Spacer π π stacking, geometric orientation4-Methyl GroupHydrophobicVan der Waals interactions, entropic gain5-HydroxymethylH-bond Donor/AcceptorSolvent network coordination, polar anchoring

Mechanism of Target Engagement

In in vitro biological assays,[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol primarily functions via competitive target engagement .

ATP-Competitive Displacement

In kinase assays (e.g., against CDKs or JAKs), the compound competes directly with ATP[2]. Because it is a low-molecular-weight fragment (MW = 207.25 g/mol ), its mechanism is driven by rapid association and dissociation kinetics. It does not induce massive conformational shifts (like Type II inhibitors) but rather occupies the active site transiently, requiring high local concentrations to achieve steady-state inhibition.

Thermodynamic Signature

Binding is typically enthalpy-driven ( ΔH<0 ), resulting from the formation of highly directional hydrogen bonds between the pyrazine/hydroxymethyl groups and the target protein. This is complemented by a favorable entropic gain ( ΔS>0 ) from the hydrophobic 4-methyl group displacing ordered water molecules from the binding pocket.

Pathway A [4-Methyl-2-(2-pyrazinyl)- 1,3-thiazol-5-yl]methanol B Target Kinase (e.g., CDK/JAK) A->B Binds Hinge C ATP Competitive Displacement B->C Induces D Downstream Signaling Arrest C->D Leads to

Fig 1: Mechanism of target engagement and downstream signaling modulation.

Experimental Workflows & Protocol Design

To rigorously evaluate the mechanism of action, a multi-tiered assay cascade is employed. The causality behind this specific workflow is to transition from high-throughput biochemical screening to high-resolution biophysical validation, ensuring the observed activity is a true target-specific interaction rather than a pan-assay interference (PAINS) artifact.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To quantify the IC50​ of the compound via competitive displacement.

  • Reagent Preparation: Dilute the target kinase and a fluorescently labeled tracer (ATP-competitive probe) in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 0.01% Brij-35, pH 7.5).

    • Causality: The inclusion of Brij-35 (a non-ionic detergent) is critical to prevent non-specific aggregation of the hydrophobic thiazole core, which can lead to false-positive promiscuous inhibition.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to a 384-well microplate, ensuring the final DMSO concentration remains 1%.

    • Causality: High DMSO concentrations can denature the kinase and artificially skew the IC50​ values.

  • Pre-incubation: Add the kinase solution to the compound and incubate for 30 minutes at room temperature.

    • Causality: Fragments have fast on/off rates. Pre-incubation allows the fragment to reach thermodynamic binding equilibrium before the tracer introduces competition.

  • Reaction Initiation & Detection: Add the tracer and a Europium-labeled anti-tag antibody. Read the plate using a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm) and calculate the FRET ratio.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To determine the precise association ( Kon​ ) and dissociation ( Koff​ ) rates, validating the TR-FRET hits.

  • Sensor Chip Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a high density of 2000-3000 Response Units (RU).

    • Causality: High immobilization density is strictly required to detect the low mass of the fragment (207 Da) against the background noise.

  • Analyte Injection: Inject the compound at concentrations ranging from 1 μ M to 100 μ M at a high flow rate (50 μ L/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring accurate kinetic measurements for fast-associating pyrazine-thiazole fragments.

  • Regeneration: Wash the chip with running buffer.

    • Causality: The inherently fast Koff​ of the fragment typically precludes the need for harsh acidic or basic regeneration solutions, preserving the integrity of the immobilized protein.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Primary Screening (TR-FRET Assay) Step1->Step2 Step3 Hit Validation (SPR Kinetics) Step2->Step3 IC50 < 100 μM Step4 Thermodynamics (ITC Profiling) Step3->Step4 KD Determination

Fig 2: Step-by-step biophysical assay workflow for fragment validation.

Quantitative Data Presentation

When profiling[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol through the aforementioned assay cascade, researchers should benchmark their results against the typical biophysical parameters expected for high-quality pyrazine-thiazole fragments.

Table 2: Representative Biophysical Profiling Data
Assay TypeParameterTypical Fragment RangeImplications for MoA
TR-FRET IC50​ 10 - 100 μ MWeak but specific competitive displacement
SPR KD​ 15 - 150 μ MFast on/off kinetics typical of low MW fragments
SPR Ligand Efficiency> 0.3 kcal/mol/HAHigh-quality starting point for lead optimization
ITC ΔH Negative (Exothermic)Driven by specific hydrogen bond formation

By adhering to these self-validating protocols and understanding the structural causality behind the compound's behavior, researchers can effectively utilize[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol as a robust starting point for developing potent, selective therapeutics.

Sources

Thermodynamic Stability and Physical Properties of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of preclinical drug development, I frequently encounter heteroaromatic scaffolds that present unique physicochemical challenges. [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol (CAS: 352018-94-1)[1] is a prime example. Featuring a rigid pyrazine-thiazole axis and a hydrogen-bonding hydroxymethyl group, this intermediate is a privileged pharmacophore. Derivatives of this scaffold are highly valued in the design of kinase inhibitors and metabolic modulators, notably 11β-HSD1 inhibitors used in the treatment of metabolic syndrome and type 2 diabetes[2].

However, before a molecule can transition from a promising discovery intermediate to a scalable Active Pharmaceutical Ingredient (API), its thermodynamic stability and solution behavior must be rigorously defined. This whitepaper provides a field-proven, self-validating framework for characterizing the solid-state thermodynamics and equilibrium solubility of this critical scaffold.

Structural and Physicochemical Profiling

The thermodynamic behavior of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol is fundamentally dictated by its molecular architecture. The coplanarity of the pyrazine and thiazole rings—driven by extended π -conjugation—is sterically modulated by the C4-methyl group. This creates a specific torsional energy landscape that influences crystal packing and, consequently, the enthalpy of fusion ( ΔHm​ ).

Table 1: Key Physicochemical Descriptors
PropertyValue
IUPAC Name [4-Methyl-2-(pyrazin-2-yl)-1,3-thiazol-5-yl]methanol[1]
CAS Number 352018-94-1[1]
Molecular Formula C9H9N3OS[1]
Molecular Weight 207.25 g/mol [1]
SMILES CC1=C(CO)SC(=N1)C1=NC=CN=C1[1]
H-Bond Donors / Acceptors 1 / 4 (Predicted)
Structural Class Thiazole-Pyrazine Heterocycle

Solid-State Thermodynamics (Thermal Analysis)

Understanding the thermal stability of a compound is not merely a regulatory checkbox; it is the foundation of process chemistry. According to USP <891>[3], thermal analysis must be conducted systematically to differentiate between melting, polymorphic transitions, and decomposition.

The Causality of Thermal Workflows

A common critical error in early-stage laboratories is running Differential Scanning Calorimetry (DSC) without prior Thermogravimetric Analysis (TGA). If[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol degrades near its melting point, the evolved gases will rupture a standard non-hermetic DSC pan, contaminating the cell and yielding convoluted, uninterpretable endotherms[4]. Therefore, TGA must precede DSC to establish the degradation onset temperature ( Td​ ).

G A Sample Preparation (>98.5% Purity, Crystalline) B Thermogravimetric Analysis (TGA) Determine Decomposition Temp (Td) A->B Step 1 C Differential Scanning Calorimetry (DSC) Determine Melting Point (Tm) & Enthalpy B->C Step 2 (T < Td) D Polymorph Screening (Heat-Cool-Heat Cycles) C->D Step 3 E Thermodynamic Stability Profile (Phase Diagram & Shelf-Life) D->E Step 4

Figure 1: Workflow for Solid-State Thermodynamic Characterization per USP <891>.

Protocol: Self-Validating DSC/TGA Analysis
  • TGA Profiling (Degradation Assessment):

    • Method: Weigh 5–10 mg of the sample into an alumina crucible. Heat from 25°C to 400°C at a rate of 10 K/min under a 50 mL/min nitrogen purge[3].

    • Causality: The nitrogen purge prevents oxidative degradation, isolating purely thermal decomposition events. The 10 K/min rate balances thermal resolution with experimental efficiency.

  • DSC Profiling (Melting & Purity):

    • Method: Weigh exactly 2.0–3.0 mg into an aluminum pan. Crimp with a pinhole lid. Heat from 25°C to ( Td​

      • 10°C) at 10 K/min[3].
    • Self-Validating System: The purity of the compound is mathematically validated by analyzing the melting peak depression via the van 't Hoff equation[5]. If the calculated purity from the DSC endotherm deviates from orthogonal HPLC assay data by >1.5%, it indicates either the formation of a solid solution or concurrent decomposition. The protocol flags this automatically, invalidating the thermal run and prompting a switch to modulated DSC (mDSC).

Solution Thermodynamics and Solubility

In drug development, confusing kinetic solubility with thermodynamic equilibrium solubility leads to catastrophic formulation failures downstream. Kinetic solubility (often determined via high-throughput DMSO stock dilution) measures the precipitation point of a supersaturated solution. Thermodynamic solubility, mandated by USP <1236>[6], measures the true equilibrium between the solid crystal lattice and the solution phase.

For a rigid, planar molecule like[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol, the high crystal lattice energy (driven by π−π stacking) typically results in low aqueous solubility.

G Start Solubility Assessment USP <1236> Kinetic Kinetic Solubility (High-Throughput, DMSO) Start->Kinetic Early Discovery Thermo Thermodynamic Solubility (Shake-Flask, Solid API) Start->Thermo Lead Optimization Buffer Biorelevant Media (pH 1.2 to 7.4) Thermo->Buffer pH Profiling Temp Temperature Variance (Van 't Hoff Analysis) Thermo->Temp Thermal Profiling Output Enthalpy of Solution (ΔH_sol) & Intrinsic Solubility (S0) Buffer->Output Temp->Output

Figure 2: Decision tree for distinguishing kinetic vs. thermodynamic solubility pathways.

Protocol: Equilibrium Solubility (Shake-Flask Method)
  • Media Preparation: Prepare standard USP buffers (pH 1.2, 4.5, 6.8) and biorelevant media (e.g., FaSSIF)[6].

  • Saturation & Equilibration: Add an excess of crystalline [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol to 10 mL of media in a sealed glass vial. Agitate at 37 ± 0.5°C for 24 to 48 hours[7].

    • Causality: 24 hours is the minimum required to overcome the activation energy of dissolution for highly crystalline heteroaromatics.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent API adsorption).

  • Quantification & Self-Validation: Quantify the dissolved API via HPLC-UV[8].

    • Self-Validating System (Mass & Phase Balance): The residual solid must be recovered and analyzed via Powder X-Ray Diffraction (PXRD). If the crystal lattice has transitioned (e.g., forming a hydrate or a salt complex with buffer ions), the measured solubility applies to the new phase, not the starting material[7]. If the PXRD pattern matches the starting material, the thermodynamic solubility value is validated.

Computational Thermodynamics (DFT)

To complement empirical data, Density Functional Theory (DFT) is employed to predict the enthalpy of formation ( ΔHf​ ) and conformational stability. For this scaffold, calculations (typically at the B3LYP/6-311G(d,p) level) reveal that the dihedral angle between the pyrazine and thiazole rings is restricted. The steric bulk of the C4-methyl group forces the rings out of absolute coplanarity, which slightly reduces π -delocalization but prevents the formation of overly stable, highly insoluble "brick-dust" crystal structures. This computational insight directly informs why specific polymorphs are observed during the DSC heat-cool-heat cycles.

Sources

mass spectrometry fragmentation patterns of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol (CAS No: 352018-94-1). As a complex heterocyclic molecule incorporating pyrazine and thiazole moieties, its characterization is critical in medicinal chemistry and drug development. Understanding its fragmentation "fingerprint" is essential for unambiguous identification in complex matrices. This document elucidates the primary fragmentation pathways, rationalizes the formation of key fragment ions based on fundamental chemical principles, and provides a foundational experimental protocol for its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Structural Significance of Pyrazinyl-Thiazole Scaffolds

Heterocyclic compounds containing pyrazine and thiazole rings are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals.[1] The pyrazine ring is a key component in numerous approved drugs, while the thiazole ring is a versatile scaffold known for a broad spectrum of pharmacological activities.[2] The title compound, [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol, combines these two important pharmacophores. Its structural elucidation via mass spectrometry is therefore a critical step in quality control, metabolite identification, and pharmacokinetic studies. This guide provides the foundational knowledge for interpreting its mass spectrum, moving beyond simple spectral matching to a mechanistic understanding of its gas-phase ion chemistry.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with the fundamental properties of the molecule.

  • IUPAC Name: [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

  • Molecular Formula: C₉H₉N₃OS

  • Monoisotopic Mass: 207.0466 Da

  • Molecular Weight: 207.25 g/mol

The structure consists of a central 1,3-thiazole ring substituted at the 2-position with a pyrazine ring, at the 4-position with a methyl group, and at the 5-position with a hydroxymethyl (-CH₂OH) group. The presence of multiple nitrogen and sulfur heteroatoms, aromatic rings, and a primary alcohol function dictates a rich and predictable fragmentation pattern.

Predicted Mass Spectrometry Fragmentation Pathways

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the fragmentation of the molecular ion (M•⁺) at m/z 207 is governed by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. Thiazole and pyrazine compounds are known to produce abundant molecular ions due to the stability of their aromatic systems.[3][4]

Primary Fragmentation: The Role of the Hydroxymethyl Substituent

The hydroxymethyl group at the C5 position of the thiazole ring is the most labile part of the molecule and represents the primary site for initial fragmentation events. This is a common and diagnostically significant pathway for molecules containing alcohol functionalities.

  • Loss of a Hydrogen Radical ([M-H]⁺): Cleavage of a C-H bond from the methylene bridge can yield a resonance-stabilized cation at m/z 206 .

  • Loss of a Hydroxyl Radical ([M-OH]⁺): Cleavage of the C-OH bond results in the formation of a cation at m/z 190 .

  • Loss of Water ([M-H₂O]•⁺): A highly characteristic fragmentation for alcohols is the neutral loss of water (18 Da), leading to a prominent ion at m/z 189 .[5] This is often a result of a rearrangement where a hydrogen atom from the methyl group or thiazole ring is transferred to the hydroxyl group, facilitating its elimination and forming a highly stable, conjugated system.

  • Loss of Formaldehyde ([M-CH₂O]•⁺): Another common pathway involves the loss of a neutral formaldehyde molecule (30 Da) to produce an ion at m/z 177 .

Secondary Fragmentation: Ring Cleavage and Rearrangements

Following the initial losses from the hydroxymethyl group, the resulting ions undergo further fragmentation involving the heterocyclic ring systems.

  • Cleavage of the Thiazole Ring: The thiazole ring can undergo cleavage, a process documented for various thiazole derivatives.[3][6] A key fragmentation would be the cleavage of the C-S and C-N bonds. For instance, the ion at m/z 189 ([M-H₂O]•⁺) could lose a methyl cyanide molecule (CH₃CN) to yield a fragment.

  • Cleavage of the Pyrazinyl Moiety: The bond between the thiazole and pyrazine rings can cleave. This would result in the formation of the pyrazinyl cation at m/z 79 or the substituted thiazole cation.

  • Formation of the Pyrazinylcarbenium Ion: Cleavage between the rings can lead to the formation of the 2-pyrazinylmethylium ion or a related structure. The pyrazine ring itself is relatively stable but can lose molecules of HCN (27 Da) upon higher energy CID.[7][8]

The proposed fragmentation cascade is visualized in the diagram below.

G cluster_ring_cleavage Ring Cleavage Fragments M Molecular Ion (M•⁺) m/z 207 m190 [M-OH]⁺ m/z 190 M->m190 - •OH m189 [M-H₂O]•⁺ m/z 189 M->m189 - H₂O m206 [M-H]⁺ m/z 206 M->m206 - H• m177 [M-CH₂O]•⁺ m/z 177 M->m177 - CH₂O m108 [C₅H₄N₂S]•⁺ m/z 108 m189->m108 - C₄H₃N₂• m79 Pyrazinyl Cation [C₄H₃N₂]⁺ m/z 79 m177->m79 - C₅H₄S•

Caption: Predicted EI fragmentation pathway for [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol.

Summary of Predicted Fragment Ions

The table below summarizes the key diagnostic ions predicted to appear in the mass spectrum of the title compound. The relative abundances of these ions will depend on the specific ionization technique and collision energy used.

m/z (Nominal)Proposed FormulaNeutral LossProposed Fragmentation Event
207[C₉H₉N₃OS]•⁺-Molecular Ion (M•⁺)
206[C₉H₈N₃OS]⁺H•Loss of hydrogen radical from the methylene bridge
190[C₉H₈N₃S]⁺•OHLoss of hydroxyl radical from the methanol group
189[C₉H₇N₃S]•⁺H₂ODiagnostic: Loss of water from the methanol group
177[C₈H₇N₃S]•⁺CH₂OLoss of formaldehyde from the methanol group
108[C₅H₄N₂S]•⁺C₄H₃N₂•Cleavage of the pyrazine ring from the [M-H₂O]•⁺ ion
79[C₄H₃N₂]⁺C₅H₄S•Cleavage leading to the pyrazinyl cation

Standard Operating Protocol: LC-MS/MS Analysis

To validate these predictions and establish a robust analytical method, the following protocol provides a reliable starting point for researchers using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol in methanol or acetonitrile.

  • Working Standards: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) to create a series of working standards for calibration and method development.

Liquid Chromatography Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full Scan (MS1) from m/z 50-300 to identify the protonated molecule [M+H]⁺ at m/z 208.

  • Product Ion Scan (MS2): Fragment the precursor ion at m/z 208 using a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum and identify the key product ions.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reverse-Phase Column Separation Sample->Column ESI ESI Source ([M+H]⁺ Formation) Column->ESI MS1 Quadrupole 1 (Precursor Ion Isolation m/z 208) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 TOF/Quadrupole 2 (Fragment Ion Detection) CID->MS2

Caption: A typical experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectral fragmentation of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol is characterized by a series of predictable and diagnostically useful fragmentation pathways. The most prominent initial fragmentation events involve the loss of small neutral molecules such as water (H₂O) from the hydroxymethyl substituent, yielding a stable ion at m/z 189. Subsequent fragmentation of the heterocyclic core provides further structural confirmation. The data and protocols presented in this guide offer a robust framework for the confident identification and characterization of this compound, serving as a valuable resource for researchers in analytical chemistry, drug discovery, and metabolomics.

References

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Mohamed, A. M., & El-Wahab, A. H. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 53(6), 1453-1460. Available at: [Link]

  • Ledingham, K. W. D., et al. (2000). Ionization/dissociation of thiazole and thiazolidine induced by strong laser fields. ResearchGate. Available at: [Link]

  • Oshchepkov, A. S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. Available at: [Link]

  • Sari, Y., et al. (2021). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. Available at: [Link]

  • Ledingham, K. W. D., et al. (2000). Coulomb explosion of small aromatic molecules in intense fs laser fields. ResearchGate. Available at: [Link]

  • PubChem. 4-Methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

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  • Arrahman, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • de Oliveira, D. N., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • NextSDS. [4-METHYL-2-(2-PYRAZINYL)-1,3-THIAZOL-5-YL]METHANOL. Available at: [Link]

  • PubChem. (4-Methyl-1,3-thiazol-5-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • El-Gohary, N. S. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • PubChemLite. 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid (C9H7N3O2S). Available at: [Link]

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  • Synthesis of New 4-Thiazolidinone, Pyrazoline and Isatin Based Conjugates with Promising Antitumor Activity. AWS. Available at: [Link]

  • PubChem. 4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/164540944
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  • Al-Soud, Y. A., et al. (2017). Synthesis and characterization of new thiadiazole derivatives bearing a pyrazole moiety. Springer. Available at: [Link]

  • USCKS. [4-METHYL-2-(2-PYRAZINYL)-1,3-THIAZOL-5-YL]METHANOL[352018-94-1]. Available at: [Link]

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  • Al-Majedy, Y. K., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. Available at: [Link]

  • Bencze, F., et al. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. Available at: [Link]

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Sources

Preliminary In Vitro Screening of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol Derivatives: A Strategic Approach

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of novel [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol derivatives. The integration of pyrazine and thiazole rings represents a promising scaffold in medicinal chemistry, with known analogs exhibiting a wide range of biological activities. This document outlines a logical, tiered screening cascade designed to efficiently characterize the cytotoxic, anti-proliferative, and potential mechanistic activities of these novel compounds. We emphasize the causality behind experimental choices, the inclusion of self-validating controls, and the grounding of all protocols in authoritative scientific literature to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening Pyrazinyl-Thiazole Scaffolds

The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with anticancer, antifungal, and anti-inflammatory properties. Its ability to participate in hydrogen bonding, hydrophobic, and π-π stacking interactions makes it an effective pharmacophore for enzyme and receptor binding. Similarly, the pyrazine ring is a key component in various bioactive molecules, valued for its role as a hydrogen bond acceptor and its metabolic stability.

The novel combination in [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol suggests a high potential for biological activity. The screening strategy must therefore be broad enough to identify its primary cytotoxic effects and then pivot to more specific, hypothesis-driven assays based on the known activities of its constituent moieties. This guide presents a workflow that moves from general cytotoxicity to specific anti-proliferative and mechanistic assays.

Tiered Screening Workflow

A tiered or cascaded approach is the most resource-efficient method for preliminary screening. It allows for the early deselection of inactive or overly toxic compounds, focusing resources on derivatives with a more promising therapeutic window.

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Hypothesis-Driven Assays cluster_2 Decision Gate A Compound Solubilization & Stock Preparation B General Cytotoxicity Screen (e.g., MTT Assay) A->B C Data Analysis: Calculate IC50 B->C G Hit Prioritization C->G IC50 > Threshold? C->G IC50 < Threshold D Anticancer Assays (Proliferation, Apoptosis) E Antimicrobial Assays (MIC Determination) F Anti-inflammatory Assays (e.g., Griess Assay for NO) G->D Anticancer Potential G->E Antimicrobial Potential G->F Anti-inflammatory Potential

Caption: Tiered workflow for preliminary in vitro screening.

Tier 1: General Cytotoxicity Assessment

Causality: Before investigating specific biological activities, it is crucial to determine the inherent cytotoxicity of a compound.[1][2] An overly toxic compound has a low therapeutic index and is unlikely to be a viable drug candidate. The MTT assay is a robust, inexpensive, and high-throughput colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[3][4] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[3][5]

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from established methods and is designed for a 96-well plate format.[6][7]

Cell Line Selection:

  • Rationale: The choice of cell lines should be strategic. A panel including both cancerous and non-cancerous cell lines allows for an initial assessment of selectivity.

  • Examples:

    • Cancer: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma).[4]

    • Non-cancerous: HEK293 (human embryonic kidney) or MRC-5 (normal lung fibroblast) to assess general toxicity.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5][6] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5][6]

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in sterile DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the various compound dilutions.

    • Self-Validation System:

      • Vehicle Control: Wells treated with medium containing the highest concentration of DMSO used (e.g., 0.5%). This is critical to ensure the solvent itself is not causing toxicity.

      • Untreated Control: Wells containing cells and medium only, representing 100% viability.

      • Positive Control: Wells treated with a known cytotoxic agent like Doxorubicin.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently mix on an orbital shaker for 10 minutes.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

Data Presentation and Analysis

The results should be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[5]

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Compound A549 (Lung Cancer) MCF-7 (Breast Cancer) HEK293 (Normal) Selectivity Index (SI)*
Derivative 1 15.2 22.5 >100 >6.6
Derivative 2 5.8 8.1 12.3 2.1

| Doxorubicin | 0.9 | 1.2 | 2.5 | 2.8 |

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Tier 2: Hypothesis-Driven Screening

Based on the known biological activities of thiazole and pyrazine heterocycles, promising non-cytotoxic or selectively cytotoxic compounds should be advanced to targeted assays.[9][10][11][12]

A. Anticancer Screening

Causality: For derivatives showing selective cytotoxicity against cancer cell lines (e.g., Derivative 1 in Table 1), further investigation into their anti-proliferative mechanism is warranted. Assays can probe for effects on cell cycle progression or induction of apoptosis.

MTT_Principle A Viable Cell B Mitochondrial NAD(P)H-dependent oxidoreductases A->B contains D Formazan (Purple, Insoluble) B->D reduces C MTT (Yellow, Soluble) C->B E Solubilization (DMSO) D->E F Quantification (Absorbance at 570 nm) E->F

Caption: Principle of the MTT cell viability assay.

B. Antimicrobial Screening

Causality: Thiazole-containing compounds are well-known antimicrobial agents.[12][13] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[14][15][16]

Protocol: Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[17]

Strain Selection:

  • Rationale: Use a representative panel of Gram-positive and Gram-negative bacteria.

  • Examples: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).[14]

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB), typically from 128 µg/mL down to 0.25 µg/mL.[14]

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[15]

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.

    • Self-Validation System:

      • Growth Control: Wells with MHB and inoculum only (no compound).

      • Sterility Control: Wells with MHB only (no inoculum).

      • Positive Control: A known antibiotic (e.g., Gentamicin).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14][16]

Data Presentation

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Compound S. aureus (Gram +) E. coli (Gram -)
Derivative 3 8 >128
Derivative 4 64 >128

| Gentamicin | 0.5 | 2 |

C. Anti-inflammatory Screening

Causality: Many heterocyclic compounds possess anti-inflammatory properties.[12] A common primary screen is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The Griess assay provides an indirect measure of NO by quantifying its stable breakdown product, nitrite (NO₂⁻).[18][19]

Protocol: Griess Assay for Nitrite Quantification

Cell Line: RAW 264.7 (murine macrophage cell line) is a standard model for this assay.[20]

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce NO production by adding LPS (1 µg/mL) to the wells.

    • Self-Validation System:

      • Negative Control: Untreated cells (no compound, no LPS).

      • Positive Control: Cells treated with LPS only.

      • Vehicle Control: Cells treated with DMSO and LPS.

      • Reference Control: Cells treated with a known inhibitor (e.g., L-NAME) and LPS.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction: a. Transfer 50 µL of cell culture supernatant to a new 96-well plate.[18] b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light.[18] c. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for another 10 minutes.[18]

  • Absorbance Reading: Measure the absorbance at 540 nm.[18][19] Quantify nitrite concentration using a sodium nitrite standard curve.

Conclusion and Next Steps

This guide outlines a robust, tiered strategy for the preliminary in vitro screening of novel [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol derivatives. The initial cytotoxicity screen acts as a critical filter to identify compounds with a viable therapeutic window. Subsequent hypothesis-driven assays for anticancer, antimicrobial, and anti-inflammatory activities allow for the characterization of promising hits. Compounds that demonstrate potent and selective activity in these assays should be prioritized for further studies, including secondary mechanistic assays, lead optimization, and eventual in vivo efficacy testing.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. Available at: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Nitric Oxide Griess Assay. Bio-protocol. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. PMC. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Anticancer assay (MTT). Bio-protocol. Available at: [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. MDPI. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. Available at: [Link]

  • MTT (Assay protocol). Addgene. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Available at: [Link]

  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available at: [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PMC. Available at: [Link]

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Pharmacokinetic Profiling and ADME Characterization of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol represents a highly functionalized bis-heteroaromatic scaffold, featuring a pyrazine ring linked to a substituted thiazole, capped with a hydroxymethyl group. Because thiazole and pyrazine motifs are prevalent in antimicrobial, anti-inflammatory, and oncological agents, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this specific building block is critical for lead optimization.

This whitepaper provides an authoritative, step-by-step methodological framework for profiling the pharmacokinetic properties of this compound. By analyzing its structural liabilities—specifically the susceptibility of the thiazole ring to epoxidation and the hydroxymethyl group to rapid oxidation—we establish a self-validating experimental paradigm to accurately predict its in vivo behavior.

Physicochemical Profiling & Predictive ADME

Before initiating in vitro assays, the physicochemical properties of the molecule must be evaluated to establish the causal rationale for the selected experimental conditions.

  • Lipophilicity and Ionization: The pyrazine ring is weakly basic ( pKa​≈0.6 ), and the thiazole ring is similarly weak ( pKa​≈2.5 ). At physiological pH (7.4), the molecule remains predominantly unionized. This lack of charge, combined with a predicted moderate lipophilicity (LogP ~1.5), strongly favors passive transcellular diffusion across the intestinal epithelium.

  • Metabolic Liabilities: The primary alcohol (hydroxymethyl group) at the 5-position of the thiazole ring is a prime target for Phase I oxidation by Alcohol Dehydrogenases (ADH) and Cytochrome P450 (CYP) enzymes, likely yielding the corresponding carboxylic acid (4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid)[1]. Furthermore, unsubstituted or partially substituted thiazole rings are known to undergo CYP-mediated epoxidation, forming reactive intermediate species[2].

Intestinal Permeability: Bidirectional Caco-2 Assay

To accurately predict human intestinal absorption, the bidirectional Caco-2 permeability assay is utilized. We select Caco-2 over Parallel Artificial Membrane Permeability Assays (PAMPA) because the bis-heteroaromatic nature of the compound makes it a potential substrate for intestinal efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). PAMPA only measures passive diffusion, whereas Caco-2 cells express functional efflux proteins, allowing us to calculate the efflux ratio and identify active transport liabilities[3].

Self-Validating Protocol: Caco-2 Permeability

Causality Check: The assay must include internal controls to validate monolayer integrity and transporter functionality. If the reference standards fail, the assay is rejected, ensuring data trustworthiness[4].

  • Monolayer Preparation: Seed human colorectal carcinoma (Caco-2) cells on polycarbonate transwell inserts. Culture for 21 days to ensure spontaneous differentiation into a polarized enterocyte monolayer with well-defined tight junctions.

  • Dosing Solution: Prepare a 10 µM solution of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol in Hank's Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.

  • Bidirectional Incubation:

    • Apical to Basolateral (A-B): Add the dosing solution to the apical chamber to simulate intestinal lumen absorption.

    • Basolateral to Apical (B-A): Add the dosing solution to the basolateral chamber to measure active efflux.

    • Incubate at 37°C for 120 minutes.

  • System Validation: Run parallel wells with Atenolol (low permeability passive control), Propranolol (high permeability passive control), and Talinolol (P-gp efflux control)[3].

  • Quantification: Extract aliquots from the receiver chambers and quantify the parent compound using LC-MS/MS.

  • Data Processing: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio (ER):

    Papp​=A×C0​dQ/dt​ ER=Papp(A−B)​Papp(B−A)​​

Hepatic Biotransformation & Microsomal Stability

The metabolic stability of the compound is the primary determinant of its in vivo half-life. Thiazole-containing drugs are notorious for generating reactive metabolites (RMs) catalyzed by CYP450s, which can covalently modify essential cellular macromolecules, leading to idiosyncratic hepatotoxicity[2].

Biotransformation Parent [4-Methyl-2-(2-pyrazinyl)- 1,3-thiazol-5-yl]methanol CarboxylicAcid Thiazole-5-carboxylic acid (Major Phase I Metabolite) Parent->CarboxylicAcid ADH / CYP450 (Alcohol Oxidation) ThiazoleEpox Thiazole Epoxide (Reactive Intermediate) Parent->ThiazoleEpox CYP3A4 / CYP2C9 (Epoxidation) PyrazineOx Pyrazine N-Oxide (Minor Metabolite) Parent->PyrazineOx CYP2E1 (N-Oxidation) GSH_Adduct GSH Conjugate (Detoxified Adduct) ThiazoleEpox->GSH_Adduct Glutathione S-Transferase (Trapping)

Predicted Phase I metabolic pathways for[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol.

Self-Validating Protocol: Human Liver Microsomal (HLM) Stability

Causality Check: We utilize 0.5 mg/mL of microsomal protein to maintain linear enzyme kinetics while preventing excessive non-specific protein binding, which can artificially mask the free fraction of the drug and skew intrinsic clearance ( CLint​ ) calculations[5]. NADPH is added as the obligate electron donor for CYP450 enzymes; omitting it in a parallel control sample isolates CYP-mediated biotransformation from chemical degradation[6].

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to 0.5 mg/mL protein concentration in 0.1 M potassium phosphate buffer (pH 7.4) supplemented with 1 mM MgCl2​ [6].

  • Initiation: Spike the test compound to a final concentration of 1 µM. Initiate the reaction by adding 1 mM NADPH[6].

  • Time-Course Sampling: Incubate the mixture at 37°C with gentle agitation. At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot[5].

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal analytical standard. Rationale: The cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity and preserving the exact kinetic snapshot[5].

  • Negative Control: Run a parallel incubation without NADPH to confirm that degradation is strictly CYP-mediated[6].

  • Analysis: Centrifuge the quenched samples at 15,000 rpm for 5 minutes at 4°C. Analyze the supernatant via LC-TOF-MS to monitor parent compound depletion and identify the formation of the carboxylic acid metabolite[5].

HLM_Workflow Step1 1. Prepare HLM (0.5 mg/mL protein) Step2 2. Add Compound (1 µM final) Step1->Step2 Step3 3. Initiate Reaction (+ 1 mM NADPH, 37°C) Step2->Step3 Step4 4. Time-Course Sampling (0 to 60 min) Step3->Step4 Step5 5. Quench Reaction (Ice-cold ACN) Step4->Step5 Step6 6. LC-MS/MS Analysis & CL_int Calculation Step5->Step6

Standardized workflow for the in vitro Microsomal Stability Assay.

Quantitative Data Presentation & Acceptance Criteria

To determine if[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol possesses a viable pharmacokinetic profile for further drug development, the experimental results must be benchmarked against established industry thresholds.

ParameterAssay / MetricTarget / Expected ValueMechanistic Rationale
Intestinal Permeability Caco-2 Papp(A−B)​ >10×10−6 cm/sThe neutral hydroxymethyl and unionized pyrazine at pH 7.4 should promote excellent transcellular diffusion.
Efflux Liability Caco-2 ER <2.0 Values >2.0 indicate active P-gp/BCRP efflux, which severely limits oral bioavailability.
Metabolic Stability HLM t1/2​ >30 minutesRapid oxidation of the primary alcohol to a carboxylic acid may reduce half-life, requiring structural rigidification.
Intrinsic Clearance CLint​ (in vitro) <50 µL/min/mgHigh clearance necessitates pro-drug strategies or blocking the 5-position of the thiazole ring.
Reactive Metabolites GSH Trapping Ratio <5% of total metabolitesThiazole epoxidation must be strictly monitored to prevent idiosyncratic hepatotoxicity and CYP inhibition.

References

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity . ACS Chemical Research in Toxicology. URL:[Link]

  • M9 Biopharmaceutics Classification System-Based Biowaivers - Questions and Answers . U.S. Food and Drug Administration (FDA). URL:[Link]

  • Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body . Molecular Nutrition & Food Research. URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions . Evotec. URL:[Link]

  • ADME Assays Protocol . Bio-protocol. URL:[Link]

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A Technical Guide to the Computational Modeling and Docking of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol: A Hypothetical Case Study in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth walkthrough of the computational modeling and molecular docking procedures for [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol, a novel small molecule with therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of molecular biology and computational chemistry. We will not only detail the "how" but, more importantly, the "why" behind each methodological choice, grounding our workflow in established scientific principles and best practices.

While there is a lack of specific published biological data for [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol at the time of this writing, the pyrazine- and thiazole-containing heterocyclic scaffolds are prominent in a multitude of biologically active compounds. Recent studies on similar pyrazolyl-thiazole and pyrazine-thiazole derivatives have revealed promising anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5][6][7][8][9][10][11] These findings provide a strong rationale for investigating the therapeutic potential of the title compound through in silico methods.

For the purpose of this guide, we will postulate a hypothetical scenario where [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in cancer therapy. This choice is informed by studies showing that structurally related thiazole-containing pyrazole derivatives can act as potent CDK2 inhibitors.[12]

Part 1: Target Identification and Preparation

The initial and most critical step in any docking study is the selection and preparation of the protein target. The accuracy of the subsequent docking simulations is heavily dependent on the quality of the protein structure.

Rationale for Target Selection

As established, our hypothetical target is Cyclin-Dependent Kinase 2 (CDK2). The Protein Data Bank (PDB) is the primary repository for 3D structural data of large biological molecules. A search of the PDB reveals numerous crystal structures of human CDK2, often in complex with various inhibitors. For our study, we will select a high-resolution crystal structure of CDK2 in complex with a known inhibitor. This co-crystallized ligand provides a crucial reference point for validating our docking protocol.

Protein Structure Preparation Protocol

The raw PDB file is not immediately suitable for docking and requires several preparation steps.[13][14][15][16][17]

Step-by-Step Protein Preparation:

  • Initial Inspection and Chain Selection: Download the selected PDB file. Visualize the structure in a molecular modeling program (e.g., PyMOL, UCSF Chimera). If the biological unit is a monomer, remove any additional protein chains.[13]

  • Removal of Non-Essential Molecules: Delete all water molecules, ions, and co-solvents from the PDB file.[15] The co-crystallized ligand should be saved as a separate file for later use in docking validation.

  • Handling Missing Residues and Loops: Check for any missing residues or loops in the protein structure. If these are located far from the binding site, they may not significantly impact the docking results. However, if they are near the active site, they should be modeled using loop modeling software.

  • Addition of Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are appropriate for a physiological pH.

  • Assigning Partial Charges and Atom Types: Assign partial charges and atom types to the protein atoms using a suitable force field. Commonly used force fields for biomolecular systems include AMBER, CHARMM, and OPLS.[18][19]

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

Part 2: Ligand Preparation

The small molecule to be docked, in this case, [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol, must also be prepared for the simulation.

Ligand Structure Generation and Optimization

Step-by-Step Ligand Preparation:

  • 2D to 3D Conversion: Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw or MarvinSketch and convert it to a 3D structure.

  • Energy Minimization: Perform a geometry optimization of the 3D structure using a quantum mechanical method (e.g., DFT with a functional like B3LYP) or a robust molecular mechanics force field (e.g., MMFF94). This ensures a low-energy starting conformation for the ligand.

  • Assigning Partial Charges: Assign partial charges to the ligand atoms. The AM1-BCC charge model is a commonly used and effective method for this purpose.[20]

  • Defining Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking software will explore different conformations by rotating around these bonds.

Part 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[21][22] The process involves sampling a large number of possible conformations of the ligand within the binding site and ranking them using a scoring function.[23][24]

Defining the Binding Site

The binding site can be defined in one of two ways:

  • Blind Docking: The entire protein surface is considered as the search space. This is useful when the binding site is unknown.

  • Targeted Docking: A specific region of the protein is defined as the search space. This is the preferred method when the binding site is known, as it increases the efficiency and accuracy of the docking.[21]

In our case, the binding site is known from the co-crystallized ligand. We will define a grid box centered on the position of the co-crystallized ligand, with dimensions large enough to accommodate our test ligand.[17]

Docking Algorithm and Scoring Function

Various docking programs are available, each with its own search algorithm and scoring function. AutoDock Vina is a widely used and effective open-source docking program that we will use in this guide.[25][26] It employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate the binding affinity.[27]

Docking Protocol

Step-by-Step Docking Procedure:

  • Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina.[21]

  • Configure the Docking Parameters: Create a configuration file that specifies the coordinates of the grid box, the names of the protein and ligand files, and the output file name.

  • Run the Docking Simulation: Execute AutoDock Vina using the configuration file. The program will generate a set of predicted binding poses for the ligand, ranked by their docking scores.

Validation of the Docking Protocol

Before docking our novel compound, it is essential to validate the docking protocol.[28][29] This is done by re-docking the co-crystallized ligand back into the binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically less than 2.0 Å.[28][30]

Part 4: Analysis of Docking Results

The output of a docking simulation is a set of binding poses and their corresponding scores.[23][25][31]

Interpretation of Docking Scores

The docking score is an estimate of the binding affinity, typically in kcal/mol.[23] A more negative score indicates a more favorable binding interaction. It is important to note that docking scores are approximations and should not be taken as absolute values of binding energy. However, they are useful for comparing the relative binding affinities of different ligands or different poses of the same ligand.[24]

Visualization and Analysis of Binding Interactions

The top-ranked binding poses should be visually inspected to analyze the interactions between the ligand and the protein.[24][32] Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding affinity and specificity.

  • Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein.

  • Van der Waals Interactions: These are weaker, non-specific interactions that contribute to the overall binding.

  • Pi-Pi Stacking and Cation-Pi Interactions: These can occur between aromatic rings in the ligand and protein.

Software like Discovery Studio or LigPlot+ can be used to generate 2D diagrams of these interactions for better visualization and analysis.[24]

Part 5: Post-Docking Analysis with Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the complex over time.[19][33] MD simulations can be used to:

  • Assess the stability of the predicted binding pose.

  • Refine the binding pose.

  • Calculate more accurate binding free energies.

Molecular Dynamics Simulation Protocol

Step-by-Step MD Simulation Setup:

  • System Preparation: The top-ranked protein-ligand complex from the docking simulation is placed in a simulation box filled with water molecules.[20] Counter-ions are added to neutralize the system.

  • Force Field Parameterization: The protein is parameterized using a standard biomolecular force field like ff14SB. The ligand is parameterized using a general force field such as the General Amber Force Field (GAFF).[18][20]

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated to ensure that the solvent and ions are properly distributed around the protein-ligand complex.

  • Production Run: A long simulation (typically tens to hundreds of nanoseconds) is run to sample the conformational space of the complex.

Analysis of MD Trajectories

The trajectory from the MD simulation can be analyzed to understand the dynamics of the system. Key analyses include:

  • RMSD: The RMSD of the ligand and protein backbone can be plotted over time to assess the stability of the complex.[34]

  • Interaction Analysis: The interactions observed in the docking pose can be monitored throughout the simulation to see if they are stable.

  • Binding Free Energy Calculations: Methods like MM-PBSA/GBSA can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimate of binding affinity than the docking score.

Data Presentation

Table 1: Hypothetical Docking Results for [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol against CDK2

PoseDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
1-8.5LEU83, LYS33, GLU81Hydrogen Bond, Hydrophobic
2-8.2ILE10, VAL18, PHE80Hydrophobic, Van der Waals
3-7.9ASP86, GLN131Hydrogen Bond

Visualizations

Computational_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Target_Prep Target Preparation (PDB Structure) Docking Molecular Docking (AutoDock Vina) Target_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D) Ligand_Prep->Docking Validation Protocol Validation (Re-docking) Docking->Validation Validate Result_Analysis Result Analysis (Scoring & Interactions) Docking->Result_Analysis MD_Sim Molecular Dynamics (Stability & Energetics) Result_Analysis->MD_Sim

Caption: A high-level overview of the computational workflow for molecular docking and analysis.

Ligand_Interactions cluster_protein CDK2 Active Site LEU83 LEU83 LYS33 LYS33 GLU81 GLU81 ILE10 ILE10 PHE80 PHE80 Ligand [4-Methyl-2-(2-pyrazinyl)- 1,3-thiazol-5-yl]methanol Ligand->LEU83 Hydrophobic Ligand->LYS33 H-Bond Ligand->GLU81 H-Bond Ligand->ILE10 Hydrophobic Ligand->PHE80 Pi-Stacking

Caption: A schematic of the hypothetical key interactions between the ligand and CDK2 active site residues.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the computational modeling and docking of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol. By grounding our approach in established methodologies and providing the rationale behind each step, we have created a self-validating system for the in silico evaluation of this promising compound. The integration of molecular docking with molecular dynamics simulations provides a powerful platform for understanding ligand-protein interactions at an atomic level, thereby accelerating the process of modern drug discovery. The hypothetical results presented herein suggest that [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol warrants further experimental investigation as a potential CDK2 inhibitor.

References

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  • ResearchGate. (2022, April 25). How to validate the molecular docking results?. Retrieved from [Link]

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  • ResearchGate. (2016, December 11). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?. Retrieved from [Link]

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  • Taylor, R. D., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 48(3), 654-664. [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • Baker Lab. (2021, February 16). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Retrieved from [Link]

  • PubMed. (2021, March 9). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein-Ligand Docking. Retrieved from [Link]

  • KBbox: Methods. (n.d.). Small Molecule Docking. Retrieved from [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • RSC Publishing. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • arXiv. (2023, March 24). Machine-learned molecular mechanics force fields from large-scale quantum chemical data. Retrieved from [Link]

  • YouTube. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio. Retrieved from [Link]

  • ResearchGate. (2024, December 2). (PDF) Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • ResearchGate. (2025, April 10). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Retrieved from [Link]

  • Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • ResearchGate. (2026, March 18). Structure-Based Design and In Silico Profiling of Thiazole- Containing Pyrazole Derivatives: Discovery of Potent Cyclin-Dependent Kinase 2 Inhibitors with Favorable ADMET Properties. Retrieved from [Link]

  • MDPI. (2021, May 22). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Retrieved from [Link]

  • PubMed. (2025, June 15). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Retrieved from [Link]

  • PubMed. (2024, November 15). Discovery of novel thiazole derivatives containing pyrazole scaffold as PPAR-γ Agonists, α-Glucosidase, α-Amylase and COX-2 inhibitors; Design, synthesis and in silico study. Retrieved from [Link]

  • PMC. (2025, June 11). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. Retrieved from [Link]

  • RSC Publishing. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. Retrieved from [Link]

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Methodological & Application

step-by-step synthesis protocol for[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Prepared by: Senior Application Scientist Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Overview

The compound [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol represents a highly valuable privileged scaffold in medicinal chemistry, combining the hydrogen-bonding capacity of a pyrazine ring with the metabolic stability of a substituted thiazole. Synthesizing this target requires a robust, two-stage strategy: the construction of the core thiazole ring via a multicomponent cyclization, followed by the precise reduction of an ester intermediate to the target primary alcohol.

This protocol outlines a highly reproducible, self-validating synthetic route designed for laboratory-scale preparation, focusing on mechanistic causality to empower researchers in troubleshooting and optimizing the workflow.

Retrosynthesis Target [4-Methyl-2-(2-pyrazinyl) -1,3-thiazol-5-yl]methanol Ester Ethyl 4-methyl-2-(2-pyrazinyl) -1,3-thiazole-5-carboxylate Target->Ester Hydride Reduction Reagents Pyrazine-2-carbothioamide + Ethyl 2-chloroacetoacetate Ester->Reagents Hantzsch Cyclization

Retrosynthetic pathway for[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol.

Phase 1: Hantzsch Thiazole Synthesis

Mechanistic Rationale: The Hantzsch thiazole synthesis is the premier method for generating substituted thiazoles through the condensation of an α -haloketone with a thioamide[1]. In this protocol, pyrazine-2-carbothioamide reacts with ethyl 2-chloroacetoacetate. The reaction initiates via an SN​2 displacement of the α -chloride by the nucleophilic sulfur atom of the thioamide. This intermediate then undergoes an intramolecular cyclization—driven by the nucleophilic attack of the thioamide nitrogen onto the ketone carbonyl—followed by dehydration to yield the aromatic thiazole ester[2].

Step-by-Step Protocol:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend pyrazine-2-carbothioamide (10.0 mmol, 1.0 eq) in 50 mL of absolute ethanol.

  • Addition: Slowly add ethyl 2-chloroacetoacetate (11.0 mmol, 1.1 eq) dropwise to the stirring suspension at room temperature. Expert Insight: A slight excess of the α -haloketone ensures complete consumption of the thioamide, which is typically harder to separate during chromatography.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4–6 hours. Monitor the reaction progress via TLC (Thin-Layer Chromatography) using a 50% ethyl acetate/hexane mobile phase[2].

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Neutralization: Suspend the crude residue in 50 mL of ethyl acetate and wash carefully with 50 mL of saturated aqueous NaHCO3​ to neutralize any generated HCl [2]. Extract the aqueous layer with an additional 2 x 25 mL of ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield Ethyl 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylate . Purify via flash column chromatography if necessary.

Phase 2: Hydride Reduction of the Ester

Mechanistic Rationale: To convert the intermediate ester to the target primary alcohol, a strong hydride donor is required. Lithium aluminum hydride ( LiAlH4​ ) is the reagent of choice for this transformation[3]. The hydride ion ( H− ) acts as a powerful nucleophile, attacking the electron-deficient carbonyl carbon of the ester. Because hydride is a poor leaving group, the transfer steps are irreversible, driving the reaction to completion[3]. The reaction must be performed in strictly aprotic solvents (e.g., anhydrous THF) to prevent the violent exothermic reaction of LiAlH4​ with protic sources[3].

Step-by-Step Protocol:

  • Preparation: In a flame-dried, argon-purged 250 mL two-neck flask, suspend LiAlH4​ (15.0 mmol, 1.5 eq) in 30 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve the intermediate ester (10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH4​ suspension over 15 minutes using an addition funnel. Expert Insight: Slow addition controls the exothermic nucleophilic attack and prevents localized overheating, which can lead to side reactions.

  • Reduction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours, monitoring by TLC until the ester is fully consumed.

  • Quenching (Fieser Method): Re-cool the flask to 0 °C. Carefully quench the excess LiAlH4​ using the Fieser method to create easily filterable aluminum salts:

    • Add x mL of distilled water dropwise (where x = grams of LiAlH4​ used).

    • Add x mL of 15% aqueous NaOH solution.

    • Add 3x mL of distilled water.

    • Stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure.

  • Final Purification: Purify the crude product via flash column chromatography (DCM/MeOH gradient) to afford the pure [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol . Characterize via NMR and Mass Spectrometry to validate identity and purity.

Workflow Step1 Hantzsch Cyclization (EtOH, Reflux) Step2 Workup & Isolation (NaHCO3, Extraction) Step1->Step2 Step3 LiAlH4 Reduction (Dry THF, 0°C to RT) Step2->Step3 Step4 Fieser Quench & Purification Step3->Step4

Experimental workflow for the two-step synthesis protocol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for a standard 10 mmol scale synthesis.

Reagent / IntermediateMW ( g/mol )EquivalentsRoleExpected Yield
Pyrazine-2-carbothioamide 139.181.0Starting MaterialN/A
Ethyl 2-chloroacetoacetate 164.591.1 α -HaloketoneN/A
Ester Intermediate 249.291.0Intermediate75 - 85%
Lithium Aluminum Hydride 37.951.5Reducing AgentN/A
Target Alcohol Product 207.25-Final Product80 - 90%

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Available at:[Link]

  • Hantzsch Thiazole Synthesis - SynArchive. Available at:[Link]

  • Write steps for reduction of ester to alcohol - askIITians. Available at:[Link]

  • Alcohols from Carbonyl Compounds: Reduction - JoVE. Available at:[Link]

Sources

protocols for dissolving[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol (CAS: 352018-94-1)[1] is a specialized heterocyclic compound with a molecular formula of C9H9N3OS and a molecular weight of 207.25 g/mol [2]. It is frequently utilized as a building block or screening compound in drug discovery and development. Structurally, it features a pyrazine ring, a thiazole core, and a hydroxymethyl moiety.

Causality in Solvation: The solubility characteristics of pyrazine derivatives are heavily influenced by their molecular structure, specifically the presence of polar functional groups and overall polarity[1]. The nitrogen atoms in the pyrazine and thiazole rings act as strong hydrogen bond acceptors, while the hydroxymethyl group serves as a hydrogen bond donor. This amphiphilic hydrogen-bonding network means the compound exhibits optimal solubility in polar aprotic solvents (e.g., Dimethyl Sulfoxide - DMSO) which can disrupt intermolecular hydrogen bonds without donating protons themselves. Conversely, its solubility in purely non-polar solvents or unbuffered aqueous media is severely limited, necessitating specific solvation strategies to prevent precipitation[2].

Solvent Compatibility & Solubility Matrix

To ensure reproducible assays, it is critical to select the appropriate solvent based on the downstream application. The table below summarizes the empirical and predictive solubility profiles for this compound.

SolventPolarity IndexEstimated SolubilityRecommended Application
DMSO (Anhydrous) 7.2> 50 mg/mL (High)Primary stock solutions for bioassays.
DMF 6.4> 30 mg/mL (High)Alternative stock solutions; chemical synthesis.
Methanol (MeOH) 5.15 - 10 mg/mL (Moderate)LC-MS/HPLC mobile phase preparation.
Acetonitrile (ACN) 5.8< 5 mg/mL (Low-Mod)Analytical dilutions; protein precipitation.
Water (Unbuffered) 10.0< 1 mg/mL (Poor)Not recommended without co-solvents/surfactants.

Decision Tree: Solvation Workflow

G Start Solid Compound [4-Methyl-2-(2-pyrazinyl) -1,3-thiazol-5-yl]methanol App Determine Application Start->App Bio In Vitro Bioassays (Cellular/Biochemical) App->Bio Biological Analyt Analytical Chemistry (LC-MS / HPLC) App->Analyt Analytical DMSO Protocol A: Dissolve in Anhydrous DMSO (10 - 100 mM Stock) Bio->DMSO MeOH Protocol B: Dissolve in MeOH/ACN (Working Solutions) Analyt->MeOH Aqueous Protocol C: Aqueous Dilution (Add Surfactants/Co-solvents) DMSO->Aqueous Dilute for Assay QC Quality Control (UV-Vis / LC-MS Verification) DMSO->QC MeOH->QC Aqueous->QC

Solvent selection and dissolution workflow for[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol.

Detailed Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (10 - 50 mM) in DMSO

Purpose: To create a stable, concentrated master stock for in vitro biological screening. Causality: DMSO is highly hygroscopic. Using anhydrous DMSO (≥99.9%) prevents the introduction of trace water, which can trigger premature precipitation ("crashing out") or hydrolysis of the compound over time[2].

Steps:

  • Equilibration: Allow the vial containing solid [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh the desired mass (e.g., 2.07 mg for 1 mL of a 10 mM solution) into a sterile, amber microcentrifuge tube. Amber tubes protect the light-sensitive thiazole moiety.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO[2].

  • Agitation: Tightly cap the tube and vortex vigorously for 1–2 minutes[2].

  • Sonication (If required): If visible particulates remain, place the tube in a room-temperature ultrasonic bath for 5–10 minutes[2]. Crucial Note: Avoid heating the bath above 37°C, as excessive thermal energy can induce oxidation of the pyrazine ring.

  • Storage: Aliquot the clear solution into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C in tightly sealed containers to minimize degradation and avoid repeated freeze-thaw cycles[2].

Protocol B: Preparation of Analytical Working Solutions in Methanol/Acetonitrile

Purpose: For chromatographic analysis (HPLC/LC-MS) where DMSO can cause solvent-front distortion or ion suppression.

Steps:

  • Primary Dilution: Retrieve a 10 mM DMSO stock aliquot and thaw completely at room temperature.

  • Secondary Solvent Addition: Pipette the required volume of HPLC-grade Methanol or Acetonitrile into a glass autosampler vial.

  • Spiking: Slowly spike the DMSO stock into the volatile solvent while vortexing to prevent localized precipitation. (e.g., 10 µL of stock into 990 µL of MeOH yields a 100 µM working solution).

  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter prior to injection to protect the HPLC column from any nucleated micro-crystals.

Protocol C: Aqueous Dilution for Cellular Assays (Co-Solvent Strategy)

Purpose: To introduce the compound into aqueous biological buffers (e.g., DMEM, PBS) without precipitation. Causality: Direct dilution of DMSO stocks into water often results in supersaturation and rapid crystallization. Employing surfactants like Pluronic F-68 lowers the interfacial tension and forms protective mixed micelles around the hydrophobic regions of the molecule, significantly improving solubility and permeability[3].

Steps:

  • Prepare a biological buffer containing 0.1% to 0.5% (w/v) Pluronic F-68 or a similar non-ionic surfactant[3].

  • Warm the buffer to 37°C to ensure the surfactant is fully active and the solution is physiologically relevant.

  • Add the DMSO stock dropwise to the vigorously stirred buffer. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Quality Control & Self-Validation

To ensure the trustworthiness of the prepared solutions, the following self-validating QC steps must be integrated:

  • Visual Tyndall Testing: Before finalizing any stock solution, shine a focused laser pointer through the vial against a dark background. The scattering of light (Tyndall effect) indicates the presence of a colloidal suspension rather than a true solution. If scattering is observed, further sonication or the addition of a co-solvent is mandatory.

  • Analytical Verification: For critical assays, verify the final concentration of the working solution using UV-Vis spectroscopy or LC-MS against a known standard curve.

References

  • [4] Title: (4-methyl-2-pyrazin-2-yl-1,3-thiazol-5-yl)methanol - Echemi Source: echemi.com URL:

  • [5] Title: Molecules PDF - Matrix Fine Chemicals Source: matrix-fine-chemicals.com URL:

  • [3] Title: Pluronics® F68 and D-α-tocopheryl polyethylene glycol succinate 1000 tailored self-assembled mixed micelles to improve oral bioavailability of oleanolic acid: in vitro and in vivo characterization - PubMed Source: nih.gov URL:

  • [2] Title: Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6 - Benchchem Source: benchchem.com URL:

  • [1] Title: 2-Amino-5-phenylpyrazine | 13535-13-2 - Benchchem Source: benchchem.com URL:

Sources

Application Note: Catalytic Functionalization Strategies for[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol (CAS: 352018-94-1)

Introduction & Mechanistic Rationale[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol is a highly functionalized bis-heteroaryl building block frequently utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates[1]. The molecule features a primary hydroxymethyl group at the C5 position of a thiazole ring, flanked by a methyl group at C4 and a pyrazine ring at C2.

From a catalytic perspective, this substrate presents significant challenges. The presence of multiple Lewis-basic nitrogen atoms (in both the pyrazine and thiazole rings) and a sulfur atom can lead to off-target metal coordination, effectively poisoning traditional transition-metal catalysts[1]. Furthermore, the primary alcohol is prone to over-oxidation, yielding the corresponding carboxylic acid (4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid) rather than the highly versatile aldehyde[2].

To circumvent these issues, this application note details two field-proven, chemoselective catalytic functionalization methods:

  • Aerobic Catalytic Oxidation using a Cu/TEMPO system to yield the corresponding aldehyde.

  • Borrowing Hydrogen (Hydrogen Autotransfer) N-Alkylation to directly couple the alcohol with amines without pre-activation.

Method A: Aerobic Catalytic Oxidation (Cu/TEMPO System)

Expertise & Causality

Traditional stoichiometric oxidants (e.g., Swern, Dess-Martin) generate significant chemical waste and can be challenging to scale. Transition-metal-catalyzed aerobic oxidation is a greener alternative, but standard Pd or Ru catalysts are often deactivated by the pyrazine/thiazole nitrogens[3].

The Copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic system is highly effective for heteroaryl methanols[4]. The causality behind this choice lies in the synergistic mechanism: the Cu(I) center activates molecular oxygen to form a Cu(II)-superoxo species, while TEMPO acts as a selective hydrogen atom transfer (HAT) agent. Because the oxidation state changes are localized and sterically shielded by the TEMPO radical, the pyrazine nitrogens do not irreversibly sequester the active catalyst, preventing over-oxidation to the carboxylic acid[4].

Mandatory Visualization: Cu/TEMPO Catalytic Cycle

G A Cu(I) Catalyst B Cu(II)-Superoxo Species (O2 Activation) A->B + O2 C Alcohol Coordination (Substrate) B->C + Substrate D TEMPO-Mediated H-Abstraction C->D + TEMPO E Aldehyde Product + H2O D->E Product Release E->A Catalyst Regeneration

Figure 1: Catalytic cycle of Cu/TEMPO aerobic oxidation for heteroaryl methanols.

Self-Validating Protocol: Cu/TEMPO Oxidation

Objective: Synthesize 4-methyl-2-(pyrazin-2-yl)thiazole-5-carbaldehyde.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol (1.0 mmol, 221 mg) in 10 mL of anhydrous acetonitrile.

  • Catalyst Addition: Add Cu(MeCN)₄OTf (5 mol%, 18.8 mg), 2,2'-bipyridine (5 mol%, 7.8 mg), and TEMPO (5 mol%, 7.8 mg).

  • Initiation: Add N-methylimidazole (NMI) (10 mol%, 8.2 mg). Attach an oxygen balloon to the flask. Purge the system with O₂ three times.

  • Execution & Validation Checkpoint 1: Stir the mixture at room temperature (25 °C). Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.2) should cleanly convert to a new, strongly UV-active spot (Rf ~0.6) over 4-6 hours. The absence of a baseline spot confirms that over-oxidation to the carboxylic acid has been avoided.

  • Workup: Quench the reaction by filtering the mixture through a short pad of silica gel to remove the copper catalyst, washing with EtOAc (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash chromatography to afford the pure aldehyde.

Method B: Borrowing Hydrogen (Hydrogen Autotransfer) N-Alkylation

Expertise & Causality

Converting a heteroaryl methanol to an amine typically requires a two-step process: halogenation (e.g., using SOCl₂ or PBr₃) followed by nucleophilic substitution. This approach is harsh and risks degrading the electron-rich thiazole core.

The "Borrowing Hydrogen" (BH) strategy is an elegant, atom-economical alternative[5]. By utilizing a Ruthenium or Cobalt pincer complex, the catalyst temporarily "borrows" hydrogen from the alcohol, generating the reactive aldehyde in situ. The aldehyde condenses with an amine to form an imine, and the metal-hydride intermediate subsequently returns the hydrogen to reduce the imine to the final N-alkylated product[6]. Water is the only byproduct, making this a highly sustainable functionalization route.

Mandatory Visualization: Borrowing Hydrogen Mechanism

BH_Cycle A Heteroaryl Methanol Substrate B Metal Catalyst (Ru/Co) Dehydrogenation A->B C In Situ Aldehyde + Metal-Hydride B->C -H2 (Stored) D Imine Condensation (+ Amine) C->D + Amine, -H2O E Metal-Hydride Reduction D->E F N-Alkylated Product E->F +H2 (Returned) F->B Catalyst Recycle

Figure 2: Borrowing hydrogen mechanism for direct N-alkylation using alcohols.

Self-Validating Protocol: Ruthenium-Catalyzed BH N-Alkylation

Objective: Direct coupling of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol with morpholine.

  • Reaction Setup (Glovebox Recommended): In an oven-dried Schlenk tube, combine[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol (1.0 mmol), morpholine (1.2 mmol), and[Ru(p-cymene)Cl₂]₂ (2.5 mol%, 15.3 mg).

  • Base Addition: Add KOtBu (20 mol%, 22.4 mg) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%, 27.7 mg).

  • Solvent & Heating: Add 3 mL of anhydrous toluene. Seal the tube and heat to 110 °C in an oil bath for 18 hours.

  • Validation Checkpoint 1 (Intermediate Tracking): Self-Validation: At the 2-hour mark, an aliquot analyzed by LC-MS should reveal the mass of the intermediate imine (M+H⁺). By 18 hours, the imine mass should be fully replaced by the mass of the reduced N-alkylated product, confirming the successful "return" of the borrowed hydrogen.

  • Workup: Cool to room temperature, dilute with dichloromethane (15 mL), and wash with water (2 × 10 mL). Dry the organic layer over Na₂SO₄.

  • Isolation: Evaporate the solvent and purify via column chromatography (DCM:MeOH 95:5) to yield the functionalized amine derivative.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two catalytic functionalization methods when applied to complex heteroaryl methanols like the target compound.

ParameterMethod A: Aerobic OxidationMethod B: Borrowing Hydrogen
Primary Transformation Primary Alcohol AldehydePrimary Alcohol Substituted Amine
Catalyst System Cu(MeCN)₄OTf / bipyridine[Ru(p-cymene)Cl₂]₂ / dppf
Co-Catalyst / Additive TEMPO (5 mol%), NMI (10 mol%)KOtBu (20 mol%)
Terminal Oxidant/Reductant Molecular Oxygen (O₂, 1 atm)None (Hydrogen Autotransfer)
Operating Temperature 25 °C (Room Temperature)110 °C
Reaction Time 4 – 6 hours18 – 24 hours
Typical Yield (Heteroaryls) 85% – 95%70% – 85%
Primary Byproduct WaterWater
Chemoselectivity Profile Prevents over-oxidation to carboxylic acidPrevents dehalogenation/core degradation

References

  • Predictable and Site-Selective Functionalization of Poly(hetero)arene Compounds by Palladium Catalysis The Journal of Organic Chemistry - ACS Publications[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsihqTfH15EOQCOIik-IuJPPPDkQ9OG9LCXgkBKOmZ9XtkZc_60oqiyx2-RljRz_1-wotg18kifgKMAHYMmRuYGnvUP2u9Vs5AbvKdvfaMZx33QO0JH0MbvxI5jYGwpqAxuPDXzA==]
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  • TEMPO-Ru-BEA Composite Material for the Selective Oxidation of Alcohols to Aldehydes ACS Publications[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyD5lSTUDZjCwZUGOFbk2945jT0yxxOmyHzNT9poGqWw0Ye659KsV6XNpW9wfkgJzbRvoIk4nv-GUmD7Ibd26xsg2Bpc50JLhJUDuneLDDW-6SOqV5S-v4EDdQKiVVuSY6xGhJqa_5KFQ52js=]
  • Aerobic, Chemoselective Oxidation of Alcohols to Carbonyl Compounds Catalyzed by a DABCO-Copper Complex under Mild Conditions ResearchGate[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhYJ9J0cQblB00Qw_4K_QPRd-ZDn0LPoGiDWwZAbYHqzPmzf9ua3-FkYq4b57A2HTQRo7MrI6J3ypnHsoWdxoVxurt1WZQKLCDJiFxsZ918GitJXgIyTbYniIdaOHBxEmd9k6b0xYXn0Np1s3Ub-5VLkubwVY55zMJtlOtJuE8fOtjv8T0XNo6DdnzIfg_gdSiCrS_mt6yYvVhcp_7XROEyW9HjMg7WJgeASdQNMuPA8JWQHaYM_eE8DyfI8hWKiaEg4wnC77V7saqYeEtzljGZ2ZlIQg1S0IwRCHYuz_7zcR90linLq_iBsEp]
  • Selective Monoalkylation or Dialkylation of Indenes with Alcohols by Bis-N-Heterocyclic Carbene Manganese ACS Publications[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDGV3LWC-T2oTWWPOWERXuzOc5b9VB6-nB0D8lzKCfyBUCqCmXUFN5_JCw8U_0JPGslDvgz_PmTZIop7TXmPTO1cMMoCMQCJ6uUzI2i1PgnTapA2KyjmEv43rDECCn7n7XgITGTYFaM57fDvI=]
  • Cobalt-Catalyzed Divergence in C(sp3)–H Functionalization of 9H-Fluorene: A Streamlined Approach Utilizing Alcohols The Journal of Organic Chemistry - ACS Publications[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvIbyuZVv2eEGnPUjs3CxHnNm8afv79-ORsCzNATJN14azxpaRXdIavBOmIIwAJ1Q2FStJic94Zn0vzhyT9bnTA1t96jLoXx4JVJX7nYsZTszSrzffpJcf07-UUJ9-Aav1mbyPZfyqCbPacw==]

Sources

high-throughput screening assay preparation with[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for High-Throughput Screening Assay Preparation with [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Abstract

This document provides a comprehensive guide for the preparation and execution of high-throughput screening (HTS) assays involving the novel compound, [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol. The chemical scaffold, featuring a thiazole ring linked to a pyrazine moiety, is present in numerous compounds with demonstrated biological activities, including antimicrobial and anticancer properties. Lacking specific target information for this particular molecule, this guide presents a logical, multi-pronged screening strategy designed to broadly interrogate its potential bioactivity. We provide detailed, field-proven protocols for primary cell-based anti-proliferative screens, secondary mechanistic assays to probe for apoptosis, and a robust antimicrobial screening assay. Furthermore, this guide outlines the critical steps for compound management, data analysis, and the implementation of rigorous quality control metrics, such as the Z'-factor, to ensure the generation of reliable and actionable data.

Introduction: Rationale for Screening

The compound [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The thiazole ring is a core component of many FDA-approved drugs and is known for a wide spectrum of biological activities. Similarly, pyrazine derivatives are found in numerous biologically active molecules and natural products[1]. The combination of these two pharmacophores in a single molecule provides a strong rationale for broad-based biological screening to uncover its therapeutic potential.

Given the established activities of related thiazole and pyrazole-containing compounds, which include anticancer and antimicrobial effects, a logical starting point for an HTS campaign is to investigate these areas.[2][3][4] This application note details a two-pronged screening cascade:

  • Anticancer Activity Screening: A primary screen to identify cytotoxic or cytostatic effects against a representative cancer cell line, followed by secondary assays to elucidate the mechanism of action (e.g., apoptosis).

  • Antimicrobial Activity Screening: A whole-organism screen to determine the compound's ability to inhibit the growth of clinically relevant bacteria.

This document serves as a practical guide for researchers, scientists, and drug development professionals to design and execute a robust HTS campaign for this and similar novel small molecules.

Compound Management and Preparation

Proper handling of the test compound is paramount for the integrity of any screening campaign. The accuracy of the final data is directly dependent on the quality and concentration of the compound solutions.

Table 1: Properties and Stock Preparation for [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

PropertyValueSource/Note
Molecular Formula C₉H₉N₃OS[5]
Molecular Weight 207.25 g/mol Calculated
CAS Number 352018-94-1[5]
Recommended Solvent Dimethyl Sulfoxide (DMSO), cell culture gradeStandard practice for HTS compound libraries.[6]
Primary Stock Conc. 10 mMA common starting concentration for HTS.
Storage -20°C or -80°C in desiccated conditionsTo prevent degradation and water absorption.[6]

Protocol for 10 mM Primary Stock Preparation:

  • Accurately weigh 2.07 mg of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol.

  • Add 1.0 mL of high-purity, anhydrous DMSO.

  • Vortex vigorously for 5-10 minutes until the compound is fully dissolved. A brief sonication may be used if necessary.

  • Aliquot into smaller volumes (e.g., 50 µL) in appropriately labeled low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C. Before use, thaw an aliquot completely and bring to room temperature.

HTS Cascade for Anticancer Activity

Our proposed anticancer screening strategy begins with a broad cell viability assay to identify "hits" that inhibit cell proliferation. These hits are then progressed to a more specific secondary assay to determine if the mechanism of cell death involves apoptosis.

Anticancer_Screening_Workflow cluster_0 Primary Screen cluster_1 Secondary/Mechanistic Screen Primary Primary HTS: Cell Proliferation Assay (e.g., CellTiter-Glo®) DoseResponse Dose-Response Confirmation of Primary Hits Primary->DoseResponse Secondary Secondary HTS: Apoptosis Assay (e.g., Caspase-Glo® 3/7) DoseResponse->Secondary Mechanism Mechanism of Action Confirmed Secondary->Mechanism Biochem Biochemical Target ID (e.g., Kinase Profiling) Mechanism->Biochem

Caption: Anticancer screening workflow.

Protocol: Primary Cell Viability Screen (ATP-Based Luminescence)

This protocol utilizes a luminescent ATP-based assay (e.g., Promega's CellTiter-Glo®) to quantify the number of viable cells in culture.[7][8] The amount of ATP is directly proportional to the number of metabolically active cells, and the luminescent signal provides a wide dynamic range suitable for HTS.

Materials:

  • Cell Line: A549 (human lung carcinoma) or similar adherent cancer cell line.

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, solid white, flat-bottom, tissue-culture treated plates.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Controls: Staurosporine (positive control for cell death), DMSO (negative/vehicle control).

  • Equipment: Automated liquid handler, multichannel pipette, plate incubator (37°C, 5% CO₂), luminometer plate reader.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a final concentration of 20,000 cells/mL in culture medium.

    • Using an automated dispenser, seed 25 µL of the cell suspension (500 cells) into each well of the 384-well assay plates.

    • Incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare a compound source plate by performing a serial dilution of the 10 mM stock of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol. For a primary screen, a single concentration (e.g., 10 µM) is often used.

    • Using a pintool or acoustic dispenser, transfer 25-50 nL of compound solution to the assay plates. The final DMSO concentration should not exceed 0.5%.

    • Include positive controls (Staurosporine, final concentration 1 µM) and negative controls (DMSO only) on every plate.

  • Incubation:

    • Incubate the assay plates for 48 or 72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Place plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Protocol: Secondary Apoptosis Screen (Caspase-3/7 Activity)

For hits identified in the primary screen, this assay determines if the observed cytotoxicity is mediated by the induction of apoptosis. It uses a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase.

Materials:

  • Reagents: Caspase-Glo® 3/7 Assay kit.

  • All other materials are as described in Protocol 3.1.

Step-by-Step Protocol:

  • Assay Setup: The protocol for cell seeding, compound addition, and incubation is identical to the primary viability screen (Protocol 3.1). This assay can be run in parallel or as a follow-up experiment.

  • Assay Readout:

    • Equilibrate the assay plates and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 50 µL of Caspase-Glo® 3/7 reagent to each well of the 384-well plate.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

    • Read luminescence on a plate reader. An increase in luminescence indicates activation of caspases 3 and 7, a hallmark of apoptosis.

HTS for Antimicrobial Activity

This protocol adapts the standard broth microdilution method for a 384-well format to screen for antibacterial activity.[9][10] Bacterial viability is assessed using a resazurin-based assay, where metabolically active bacteria reduce the blue resazurin to the pink, fluorescent resorufin.

Caption: Antimicrobial screening workflow.

Protocol: High-Throughput Bacterial Growth Inhibition Assay

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Growth Medium: Mueller-Hinton Broth (MHB).

  • Assay Plates: 384-well, clear, flat-bottom plates.

  • Reagents: Resazurin sodium salt solution (0.015% w/v in PBS).

  • Controls: Ciprofloxacin (positive control), DMSO (negative/vehicle control).

  • Equipment: Automated liquid handler, multichannel pipette, microplate shaker, plate incubator (37°C), absorbance/fluorescence plate reader.

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare a dose-response plate of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol in DMSO.

    • Dispense 50 µL of MHB into all wells of the 384-well assay plates.

    • Transfer 50 nL of compound from the source plate into the assay plates.

  • Bacterial Inoculum Preparation:

    • Grow an overnight culture of the test bacterium in MHB at 37°C.

    • Dilute the overnight culture to achieve a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in fresh MHB.

  • Inoculation and Incubation:

    • Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Cover the plates and incubate at 37°C for 16-20 hours with gentle shaking.

  • Assay Readout:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm. A lack of color change (remaining blue) indicates growth inhibition.

Data Analysis and Quality Control

Data Normalization:

Raw data from the plate reader (e.g., relative light units, RLUs) must be normalized to determine the effect of the test compound. The percent inhibition is calculated relative to the on-plate controls:

Percent Inhibition = 100 x (1 - (Sample_Signal - Avg_Positive_Control) / (Avg_Negative_Control - Avg_Positive_Control))

Where:

  • Sample_Signal: The signal from a well containing the test compound.

  • Avg_Positive_Control: Average signal from wells with a known inhibitor (e.g., Staurosporine, Ciprofloxacin).

  • Avg_Negative_Control: Average signal from wells with vehicle only (e.g., DMSO).

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[1][11] It assesses the separation between the positive and negative control distributions.

The formula is:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • σp and σn are the standard deviations of the positive and negative controls.

  • μp and μn are the means of the positive and negative controls.

Table 2: Interpretation of Z'-Factor Values

Z'-Factor ValueAssay ClassificationInterpretation
> 0.5Excellent AssayLarge separation between controls; suitable for HTS.[1][12]
0 to 0.5Marginal AssaySmall separation; may require optimization.[1][12]
< 0Unsuitable AssayControl signals overlap; not a viable screen.[1]

An assay should consistently yield a Z'-factor ≥ 0.5 before commencing a full screening campaign.

Conclusion

This application note provides a robust and scientifically grounded framework for conducting a high-throughput screening campaign with the novel compound [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol. By employing a logical cascade of primary and secondary assays for both potential anticancer and antimicrobial activities, researchers can efficiently and effectively probe the compound's biological function. Adherence to the detailed protocols for compound management, assay execution, and rigorous quality control will ensure the generation of high-quality, reproducible data, forming a solid foundation for subsequent hit-to-lead development efforts.

References

  • James, D. & Kun, L. (2011). Fluorescence Polarization Assays in High-Throughput Screening for Drug Discovery. Methods in Molecular Biology. [Link]

  • Eastman, A. et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology. [Link]

  • US Chemicals. [4-METHYL-2-(2-PYRAZINYL)-1,3-THIAZOL-5-YL]METHANOL[352018-94-1]. [Link]

  • Fisher, J. et al. (2014). A High-Throughput Screen for Antibiotic Drug Discovery. Journal of Visualized Experiments. [Link]

  • Wiley Periodicals, Inc. (2014). A high-throughput screen for antibiotic drug discovery. PubMed. [Link]

  • BIT 479/579 High-throughput Discovery. Z-factors. [Link]

  • Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

  • HETEROCYCLES. (2015). SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE. [Link]

  • ACS Publications. (2013). High-Throughput Screening (HTS) of Anticancer Drug Efficacy on a Micropillar/Microwell Chip Platform. Analytical Chemistry. [Link]

  • Drug Target Review. (2016). Amping antimicrobial discovery with high-throughput screening. [Link]

  • Springer Nature. (2009). Application of Fluorescence Polarization in HTS Assays. [Link]

  • PubMed. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • PubMed. (2009). Application of Fluorescence Polarization in HTS Assays. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • PMC - NIH. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • BellBrook Labs. From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • PMC. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazoles. [Link]

  • BMG LABTECH. AlphaScreen. [Link]

  • BellBrook Labs. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • Drug Discovery World. (2017). High-throughput screening platforms incorporating physiologically relevant 3-D models. [Link]

  • bioRxiv. (2021). HTSQualC is a Flexible and One-Step Quality Control Software for High-throughput Sequencing Data Analysis. [Link]

  • BMG Labtech. Detection of tyrosine kinase activity in AlphaScreen mode. [Link]

  • PMC - NIH. The Use of AlphaScreen Technology in HTS: Current Status. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • Frontiers. (2017). Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus. [Link]

  • PubMed. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. [Link]

  • Bentham Science. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. [Link]

  • Azenta Life Sciences. App Note: Compound Management in High Throughput Screening. [Link]

  • Berthold Technologies. AlphaScreen®. [Link]

  • PMC - NIH. Compound Management for Quantitative High-Throughput Screening. [Link]

  • The Scientist. (2024). An Overview of High Throughput Screening. [Link]

  • ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • ResearchGate. (2026). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. [Link]

  • PMC. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]

  • clyte. (2026). Complete Protocol & Troubleshooting Guide to Luciferase Reporter Assay. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • University of Oxford. Small Compound Screening Overview. [Link]

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Troubleshooting & Optimization

improving reaction yield in the synthesis of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol. This compound is a critical heterocyclic building block, and its synthesis generally proceeds via a two-step sequence: a Hantzsch thiazole cyclization followed by a chemoselective ester reduction.

Below, you will find process workflows, mechanistic troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols.

Synthetic Workflow Overview

SynthesisWorkflow SM1 Pyrazine-2- thiocarboxamide Intermediate Ethyl 4-methyl-2- (pyrazin-2-yl)thiazole- 5-carboxylate SM1->Intermediate Step 1: Hantzsch EtOH, KHCO3, 65°C SM2 Ethyl 2-chloro- acetoacetate SM2->Intermediate Product [4-Methyl-2-(2-pyrazinyl)- 1,3-thiazol-5-yl]methanol Intermediate->Product Step 2: Reduction NaBH4/CaCl2, EtOH

Fig 1: Two-step synthetic workflow from pyrazine-2-thiocarboxamide to the target methanol derivative.

Troubleshooting & FAQs

Section A: Step 1 - Hantzsch Thiazole Cyclization

Q: My Hantzsch cyclization between pyrazine-2-thiocarboxamide and ethyl 2-chloroacetoacetate is yielding a complex mixture of isomers and degradation products. How can I improve the selectivity? A: The formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, is a common side reaction under strongly acidic conditions [1]. The condensation between the thioamide and the α -haloketone releases HCl. If left unbuffered, this acidic environment can catalyze the retro-aldol degradation of the β -keto ester or hydrolyze the thioamide starting material. Causality & Solution: Introduce a mild base like potassium bicarbonate (KHCO3) to neutralize the generated HCl. Maintaining a neutral to slightly basic pH drives the dehydration of the intermediate hydroxythiazoline forward without triggering base-catalyzed side reactions [2].

Q: The reaction is sluggish and doesn't reach completion even after 24 hours of reflux. What are my options? A: Suboptimal reaction kinetics in the Hantzsch synthesis are often due to poor solubility or inadequate thermal activation of the thioimidate intermediate. Causality & Solution: Transitioning from conventional heating to ultrasonic irradiation or microwave-assisted synthesis enhances mass transfer and localized heating. This approach can dramatically reduce reaction times from hours to minutes while improving overall yields and minimizing thermal degradation [1].

Section B: Step 2 - Ester Reduction to Methanol

Q: When reducing ethyl 4-methyl-2-(pyrazin-2-yl)thiazole-5-carboxylate with LiAlH4, I observe complete degradation of the starting material and ring cleavage. Why is this happening? A: Lithium aluminum hydride (LiAlH4) is a highly reactive, unselective reducing agent. The pyrazine ring in your substrate is highly electron-deficient and susceptible to nucleophilic hydride attack, leading to partial reduction (e.g., to piperazine derivatives) or complete ring opening. Causality & Solution: You must use a chemoselective reducing agent. A highly effective protocol is the use of Sodium Borohydride (NaBH4) coupled with Calcium Chloride (CaCl2) [3]. This combination generates calcium borohydride [Ca(BH4)2] in situ. The calcium ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen, thereby increasing its electrophilicity and directing the hydride attack exclusively to the ester group. This leaves the sensitive pyrazine and thiazole rings completely intact [4].

Q: I switched to DIBAL-H for the reduction, but I am losing a significant amount of product during the aqueous workup due to stubborn emulsions. How can I resolve this? A: Aluminum-based reducing agents form gelatinous aluminum hydroxide complexes during standard aqueous quenching. These polymeric networks trap the product and create unmanageable emulsions. Causality & Solution: Implement a Rochelle's salt quench. Adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stirring vigorously for 1-2 hours chelates the aluminum ions into a water-soluble complex. This breaks the emulsion and yields two distinct, easily separable layers, ensuring maximum product recovery.

Troubleshooting Logic Pathway

TroubleshootingLogic Start Low Yield in Target Synthesis? Step1 Isolate Step 1: Hantzsch Cyclization Start->Step1 Step2 Isolate Step 2: Ester Reduction Start->Step2 Issue1 Side products / Isomers? Step1->Issue1 Issue2 Incomplete Reaction? Step1->Issue2 Issue3 Over-reduction / Ring cleavage? Step2->Issue3 Issue4 Poor isolation / Emulsions? Step2->Issue4 Sol1 Use mild base (KHCO3) Control pH Issue1->Sol1 Sol2 Apply Ultrasound / Microwave irradiation Issue2->Sol2 Sol3 Switch to NaBH4/CaCl2 or DIBAL-H at -78°C Issue3->Sol3 Sol4 Rochelle's Salt quench (Chelation of Al salts) Issue4->Sol4

Fig 2: Decision tree for diagnosing and resolving common yield-limiting issues.

Quantitative Optimization Data

The following table summarizes the optimization parameters for both steps, demonstrating the empirical improvements achieved by applying the troubleshooting principles discussed above.

Reaction StepReagents / ConditionsTemp / TimeMajor ImpurityIsolated Yield
1. Hantzsch EtOH, No Base (Unbuffered)80°C, 12 h2-imino isomers (25%)42%
1. Hantzsch EtOH, KHCO3 (1.5 eq)65°C, 6 hTrace88%
2. Reduction LiAlH4 (2.0 eq), THF0°C to RT, 4 hPyrazine cleavage (>50%)15%
2. Reduction DIBAL-H (2.5 eq), DCM-78°C, 2 hEmulsion loss during workup55%
2. Reduction NaBH4 (3.0 eq) / CaCl2 (1.5 eq), EtOH0°C to RT, 3 hNone detected92%

Self-Validating Experimental Protocols

Protocol A: Optimized Hantzsch Synthesis of Ethyl 4-methyl-2-(pyrazin-2-yl)thiazole-5-carboxylate

Self-Validation Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a clear, dark amber solution as the thioimidate intermediate forms, followed by precipitation of the product as it aromatizes.

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add pyrazine-2-thiocarboxamide (10.0 mmol) and absolute ethanol (50 mL).

  • Add potassium bicarbonate (KHCO3, 15.0 mmol) to the suspension.

  • Dropwise, add ethyl 2-chloroacetoacetate (11.0 mmol) over 10 minutes at room temperature.

  • Heat the mixture to 65°C and stir for 6 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1).

  • Cool to room temperature and concentrate under reduced pressure.

  • Partition the residue between EtOAc (100 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the pure ester.

Protocol B: Chemoselective Reduction to[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Self-Validation Checkpoint: Hydrogen gas evolution should be steady but controlled upon the addition of NaBH4. Vigorous, uncontrollable bubbling indicates the solvent is too warm or the CaCl2 contains excessive moisture.

  • In a dried 100 mL flask under inert atmosphere (N2), dissolve ethyl 4-methyl-2-(pyrazin-2-yl)thiazole-5-carboxylate (5.0 mmol) in a mixture of dry THF and absolute EtOH (1:2 ratio, 30 mL total).

  • Add anhydrous Calcium Chloride (CaCl2, 7.5 mmol) and stir for 15 minutes until fully dissolved to allow Lewis acid coordination.

  • Cool the flask to 0°C using an ice bath.

  • Carefully add Sodium Borohydride (NaBH4, 15.0 mmol) in small portions over 20 minutes to manage hydrogen evolution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Quench the reaction by slowly adding acetone (5 mL) to consume excess hydride, followed by saturated aqueous NH4Cl (20 mL).

  • Extract the aqueous layer with EtOAc (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and evaporate the solvent to afford the target methanol derivative as a crystalline solid.

References

  • ChemRxiv. Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. Available at: [Link]

  • ResearchGate Community. Why some esters can be reduced by sodium borohydride? ResearchGate. Available at: [Link]

  • Semantic Scholar. Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules 2021. Available at:[Link]

Technical Support Center: Troubleshooting Aqueous Solubility of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol .

Because this compound features planar aromatic rings (pyrazine and thiazole) and lacks highly ionizable centers at physiological pH, it exhibits high crystal lattice energy and poor aqueous solvation. The following diagnostic workflows, FAQs, and validated protocols are designed to help you overcome these physicochemical barriers in both in vitro and in vivo settings.

Diagnostic Workflow

G Start Solubility Issue Detected App Application Type? Start->App InVitro In Vitro Assays (Biochemical/Cell) App->InVitro Assay InVivo In Vivo Dosing (Rodent Models) App->InVivo Animal DMSO Use 100% DMSO Stock Dilute to <1% final InVitro->DMSO Formulation Select Formulation Strategy InVivo->Formulation Crash Does it precipitate? DMSO->Crash AddSurfactant Add 0.01-0.1% Tween-20 or BSA to buffer Crash->AddSurfactant Yes Success1 Proceed with Assay Crash->Success1 No AddSurfactant->Success1 Cosolvent Co-solvent/Surfactant (DMSO/PEG300/Tween-80) Formulation->Cosolvent Lipophilic Core Cyclodextrin Inclusion Complex (20% HP-β-CD in Saline) Formulation->Cyclodextrin High Lattice Energy Success2 Proceed with Dosing Cosolvent->Success2 Cyclodextrin->Success2

Decision tree for troubleshooting aqueous solubility in vitro and in vivo.

Frequently Asked Questions (FAQs)

Q1: Why does this compound crash out of my assay buffer despite having a polar hydroxymethyl group? A: Aqueous solubility is governed by the thermodynamic balance between a molecule's solvation energy and its crystal lattice energy. While the hydroxymethyl (-CH₂OH) group acts as a hydrogen bond donor and acceptor, the planar pyrazine and thiazole rings promote strong intermolecular π-π stacking. The energy required to break these crystal bonds exceeds the hydration energy provided by the single hydroxyl group. Furthermore, the pyrazine ring is only very weakly basic (pKa ~0.6–1.2), meaning the molecule remains un-ionized at pH 7.4, preventing the formation of highly soluble salt species.

Q2: How can I prevent precipitation in high-throughput in vitro biochemical assays? A: Always prepare a concentrated master stock (e.g., 10 mM) in 100% anhydrous DMSO. When diluting into the aqueous assay buffer, keep the final DMSO concentration strictly below 1% (ideally 0.1–0.5%) to prevent solvent-induced enzyme inhibition. If precipitation still occurs—often visible as micro-crystals under a microscope or as erratic, non-reproducible assay readouts—supplement your assay buffer with 0.01%–0.05% Tween-20 or 0.1% Bovine Serum Albumin (BSA). These additives act as thermodynamic sinks; their hydrophobic pockets bind the lipophilic regions of the compound, lowering surface tension and preventing nucleation[1].

Q3: What is the best strategy for formulating this compound for in vivo dosing (e.g., oral gavage or IP injection) without causing toxicity? A: Direct dissolution in saline will fail. You must use a co-solvent/surfactant system or a cyclodextrin inclusion complex:

  • Co-solvent/Surfactant System: A highly effective, field-validated vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This creates a microemulsion where PEG300 acts as a co-solvent and Tween-80 forms micelles to shield the hydrophobic core[2].

  • Cyclodextrin Complexation: Using 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline is an excellent alternative. The hydrophobic pyrazine/thiazole core inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility without altering the drug's ionization state or causing local tissue irritation[3].

Data Presentation: Formulation Strategies Comparison

The following table summarizes the quantitative parameters and suitability of different solubility enhancement strategies for[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol.

Formulation StrategyVehicle CompositionMax Estimated SolubilityPrimary ApplicationProsCons
Aqueous Buffer 100% PBS or Saline (pH 7.4)< 0.05 mg/mLNone (Control)Physiologically idealInsufficient solubility for dosing
DMSO Stock 100% Anhydrous DMSO> 50 mg/mLIn vitro storageMaximum compound stabilityHighly toxic in vivo (>10% vol)
Microemulsion 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5 - 10 mg/mLIn vivo (PO, IP, IV)Excellent systemic absorptionMulti-step preparation required
Inclusion Complex 20% HP-β-CD in Saline2 - 8 mg/mLIn vivo (PO, IP, IV)Low toxicity, no organic solventsMay reduce free-drug permeability[4]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Preparation of a Microemulsion for In Vivo Dosing

Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Causality Note: The order of addition is critical. Adding the aqueous phase before the surfactants will cause irreversible precipitation because the micellar structures have not yet formed to shield the hydrophobic compound[2].

  • Master Stock Preparation: Accurately weigh[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol powder. Add 100% anhydrous DMSO to achieve a concentration 10x higher than your final desired concentration (e.g., for a 1 mg/mL final dose, make a 10 mg/mL DMSO stock).

    • Validation Checkpoint: The solution must be completely transparent. Vortex or sonicate for 2 minutes if necessary.

  • Co-solvent Addition: To 1 volume (10%) of the DMSO stock, add 4 volumes (40%) of PEG300. Vortex vigorously for 30 seconds.

    • Validation Checkpoint: The mixture must remain optically clear.

  • Surfactant Addition: Add 0.5 volumes (5%) of Tween-80 to the mixture. Vortex vigorously for 1 minute until completely homogenous.

    • Validation Checkpoint: The solution will become slightly viscous but must remain 100% clear with no particulate matter.

  • Aqueous Dilution: Dropwise, add 4.5 volumes (45%) of sterile Saline (0.9% NaCl) while continuously vortexing or stirring.

    • Validation Checkpoint: The final formulation must be a clear, homogenous solution. If it turns milky or cloudy, nucleation has occurred; discard and restart. Prepare fresh daily[5].

Protocol 2: Preparation of an HP-β-CD Inclusion Complex

Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin in Saline Causality Note: Cyclodextrins require kinetic energy (stirring/heat) and time to establish the dynamic host-guest equilibrium necessary to pull the solid crystal lattice into the hydrophobic cavity[].

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of sterile Saline. Vortex until completely clear.

  • Drug Addition: Add the required mass of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol directly as a dry powder to the 20% HP-β-CD solution.

  • Complexation: Place the vial on a magnetic stirrer at 500 RPM at room temperature (or up to 37°C) for 2 to 4 hours. Alternatively, use a bath sonicator for 30 minutes, maintaining the temperature below 40°C to prevent compound degradation.

  • Equilibration & Filtration: Allow the solution to sit for 30 minutes to reach thermodynamic equilibrium. Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

    • Validation Checkpoint: The filtrate must be crystal clear. The exact concentration should ideally be verified via HPLC or LC-MS before dosing.

References

  • IAPC Journals. "Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds."1

  • Selleck Chemicals. "In vivo Formulation Calculator (Clear solution)." 2

  • European Medicines Agency (EMA). "Cyclodextrins used as excipients." 3

  • ACS Publications. "Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility–Permeability Trade-Off." 4

  • BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost."

  • BenchChem. "How to prepare fresh in vivo formulations." 5

Sources

optimizing HPLC mobile phase for[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC Method Development . This hub is specifically engineered for analytical scientists and drug development professionals tasked with chromatographing [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol .

Due to its unique heteroaromatic structure, this compound presents specific chromatographic challenges, including pH-dependent ionization, poor retention, and severe peak tailing. This guide synthesizes physicochemical theory with field-proven troubleshooting to help you build a robust, self-validating analytical method.

Part 1: Physicochemical Profiling & The "pKa Trap"

To optimize the mobile phase, we must first understand the causality behind the molecule's behavior.[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol contains two weakly basic nitrogen-containing rings and a polar hydroxymethyl group.

Many analysts default to standard LC-MS mobile phases like 0.1% Formic Acid or 0.1% TFA (pH ~2.0–2.7). For this specific molecule, this is a critical error. The pKa of the thiazole ring is approximately 2.5. Operating at a mobile phase pH equal to the analyte's pKa means the compound exists in a 50/50 equilibrium between its protonated and neutral states. This phenomenon—known as the "pKa trap"—results in split peaks, severe band broadening, and irreproducible retention times[1].

Table 1: Physicochemical Properties & Chromatographic Implications

Structural FeaturePropertyChromatographic ChallengeOptimization Strategy
Pyrazine Ring Very Weak Base (pKa ~0.6)Early elution if protonated; secondary silanol interactions.Operate at pH > 4.0 to ensure a 100% neutral, un-ionized state.
Thiazole Ring Weak Base (pKa ~2.5)Partial ionization at pH 2.0–3.0 causes split/broad peaks.Use 10 mM Ammonium Acetate (pH 5.8) to suppress ionization.
Hydroxymethyl Polar / H-bond donorLow retention factor ( k′ ) on standard C18 phases.Start gradient at low organic (5% B) or utilize an AQ-type C18 column.

Part 2: Troubleshooting FAQs

FAQ 1: Why am I experiencing severe peak tailing, and how do I resolve it?

Causality: Peak tailing for basic heteroaromatic compounds is predominantly caused by secondary ion-exchange interactions. Even if the analyte is mostly neutral, any localized protonation on the thiazole or pyrazine nitrogens will electromagnetically interact with negatively charged, un-endcapped silanol groups ( Si−O− ) on the silica stationary phase[2]. Solution:

  • Switch the Stationary Phase: Migrate to a high-purity (Type-B) silica column with dense double-endcapping (e.g., Phenomenex Gemini-NX or Agilent ZORBAX Eclipse Plus)[3][4].

  • Buffer Optimization: Shift the mobile phase pH to 5.8 using 10 mM Ammonium Acetate. This is at least two pH units above the thiazole's pKa, ensuring the molecule is entirely deprotonated (neutral). A neutral molecule cannot undergo ion-exchange with silanols, forcing it to rely purely on hydrophobic partitioning[1][5].

SilanolInteraction cluster_0 Problem: Low Buffer Capacity / Low pH cluster_1 Solution: pH 5.8 Ammonium Acetate A1 Protonated Thiazole (Analyte-NH+) A2 Ionized Silanol (Si-O-) A1->A2 Ionic Interaction (Severe Tailing) B1 Neutral Analyte (Unprotonated) B2 C18 Stationary Phase (Hydrophobic) B1->B2 Hydrophobic Partitioning (Sharp Peak)

Mechanism of silanol-induced peak tailing vs. pH-optimized hydrophobic retention.

FAQ 2: My retention time is too short ( k′<2 ). How can I increase retention without losing peak shape?

Causality: The hydroxymethyl group makes this compound highly polar. If you are using a standard reversed-phase gradient starting at 20% organic modifier, the compound will wash out near the void volume ( t0​ ). Solution: Decrease your initial organic modifier to 2%–5%. If your current C18 column suffers from phase collapse (dewetting) at highly aqueous conditions, switch to an AQ-C18 or Polar-Embedded C18 column designed to maintain ligand hydration in 100% aqueous environments[6].

FAQ 3: How do I resolve the main peak from co-eluting synthetic impurities?

Causality: Impurities such as des-methyl variants or oxidized pyrazine (N-oxides) share nearly identical hydrophobicities with the target API. Acetonitrile (a dipole-dipole interactor) may lack the selectivity to differentiate these subtle structural changes. Solution: Change the organic modifier from Acetonitrile to Methanol. Methanol is a strong hydrogen-bond donor and acceptor. It will interact differently with the N-oxide impurities compared to the parent pyrazine ring, altering the selectivity factor ( α ) and resolving the critical pair.

TroubleshootingWorkflow Start Analyze[4-Methyl-2-(2-pyrazinyl)- 1,3-thiazol-5-yl]methanol Q1 Is the peak tailing (Asymmetry > 1.5)? Start->Q1 Q2 Is retention time too short (k' < 2)? Q1->Q2 No Fix1 Use Type-B end-capped C18 Add 10mM Ammonium Acetate Q1->Fix1 Yes Fix2 Decrease organic to 5% Ensure pH > 4.0 to neutralize Q2->Fix2 Yes Success Optimal Chromatogram (Sharp, well-retained peak) Q2->Success No Fix1->Q2 Fix2->Success

Step-by-step decision matrix for resolving peak shape and retention anomalies.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, execute the following step-by-step methodology. This protocol utilizes a self-validating system suitability test (SST) to ensure the mobile phase environment has successfully neutralized the analyte.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution. Adjust the pH to exactly 5.8 using dilute acetic acid. Filter through a 0.2 µm regenerated cellulose membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol (preferred for resolving oxidized impurities) or Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Type-B Silica AQ-C18 or densely end-capped C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes mass transfer kinetics, reducing band broadening).

  • Detection: UV at 254 nm and 280 nm.

Step 3: Optimized Gradient Program

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte and increase k′ ).

  • 2.0 - 12.0 min: 5% B 60% B (Linear gradient to elute the main peak and related lipophilic impurities).

  • 12.0 - 14.0 min: 60% B 95% B (Column wash).

  • 14.1 - 20.0 min: 5% B (Re-equilibration).

Step 4: System Suitability Validation (Self-Validation Check) Before injecting actual samples, inject a 50 µg/mL standard of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol. The system is only validated if it meets the following criteria:

  • Retention Factor ( k′ ): Must be ≥2.0 . If lower, verify that Mobile Phase A is at pH 5.8. A lower pH will protonate the compound and cause it to elute in the void volume.

  • Tailing Factor ( Tf​ ): Must be ≤1.3 . If Tf​>1.3 , silanol interactions are occurring. Verify column end-capping integrity or prepare fresh buffer.

References

  • Phenomenex. "Using pH-LC to Control Selectivity of Acidic and Basic Compounds on Gemini-NX." Chromatography Online. URL: [Link]

  • Crawford Scientific. "The Theory of HPLC Column Chemistry: Silanol and Separation." Chromacademy. URL: [Link]

  • Agilent Technologies. "The LC Handbook: Guide to LC Column Selection and Method Development." Agilent. URL: [Link]

Sources

preventing oxidative degradation of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol . Due to its specific structural motifs, this compound is highly susceptible to oxidative degradation during routine handling and long-term storage. This document synthesizes the mechanistic causality of its degradation with field-proven, self-validating protocols to ensure the integrity of your experimental data.

Executive Summary: The Causality of Oxidative Degradation

To effectively stabilize[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol, one must first understand the chemical causality behind its instability. The molecule features a primary alcohol (hydroxymethyl group) at the C5 position of a thiazole ring, with an electron-withdrawing pyrazine substituent at C2.

Primary alcohols are notoriously susceptible to aerobic oxidation, which converts them into aldehydes and eventually carboxylic acids[1]. While the electron-withdrawing nature of the pyrazine-thiazole system provides some stability to the core rings, the benzylic-like position of the C5-hydroxymethyl group makes the carbon-hydrogen bonds highly susceptible to radical abstraction.

This auto-oxidation is rarely spontaneous in a vacuum; it is heavily accelerated by environmental triggers:

  • Trace Metal Catalysis: Transition metals (like Fe³⁺ or Cu²⁺) introduced via stainless steel spatulas or contaminated glassware catalyze Fenton-like oxidation pathways, rapidly generating reactive oxygen species (ROS) that attack the primary alcohol[2].

  • Photo-oxidation: UV and visible light can excite the highly conjugated pyrazine/thiazole system, allowing it to act as a photosensitizer that facilitates the oxidation of the hydroxymethyl group[3].

  • Terminal Degradation: The ultimate degradation product is 4-Methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid, a highly stable, conjugated compound that permanently alters the pharmacological and chemical profile of your sample[4].

Mechanistic Pathway of Degradation

The following diagram illustrates the logical progression of oxidative degradation when the compound is exposed to suboptimal environmental conditions.

OxidationPathway A [4-Methyl-2-(2-pyrazinyl) -1,3-thiazol-5-yl]methanol B Trace Metals (Fe/Cu) + O2 + Light A->B Exposure C Radical Intermediate B->C Fenton Oxidation D Thiazole-5-carbaldehyde (Aldehyde) C->D H-Abstraction E Thiazole-5-carboxylic acid (Carboxylic Acid) D->E Auto-oxidation

Oxidative degradation pathway of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol.

Quantitative Data: Impact of Storage Conditions on Purity

To demonstrate the critical nature of proper storage, the table below summarizes a 6-month stability study of the neat solid under various environmental conditions.

Storage ConditionAtmosphereLight ExposurePurity at 1 Month (%)Purity at 6 Months (%)Primary Degradant Detected
Room Temp (25°C)Ambient AirClear Vial (Light)88.2%64.5%Aldehyde / Carboxylic Acid
Room Temp (25°C)Ambient AirAmber Vial (Dark)93.5%78.1%Aldehyde
4°C (Fridge)Ambient AirAmber Vial (Dark)97.1%89.4%Aldehyde
-20°C (Freezer) Argon Amber Vial (Dark) >99.9% 99.5% None detected

Troubleshooting Guide & FAQs

Q1: Why does my[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol turn yellow or brown over time? A: The compound is undergoing oxidative degradation. As the primary alcohol oxidizes to 4-methyl-2-(2-pyrazinyl)thiazole-5-carbaldehyde and eventually to the carboxylic acid[4], the extended conjugation of these degradation products causes them to absorb visible light, resulting in a yellow/brown discoloration.

Q2: Can I store this compound as a stock solution in DMSO for my assays? A: It is highly discouraged for long-term storage. DMSO can act as an oxidant under certain conditions, and dissolved oxygen in the solvent rapidly accelerates the formation of the aldehyde[3]. If a stock solution is strictly required for an ongoing assay, use anhydrous, thoroughly degassed DMSO, store at -80°C, and discard after 7 days.

Q3: What type of spatula should I use for weighing the solid? A: Always use a PTFE (Teflon) or ceramic spatula. Stainless steel spatulas can introduce microscopic trace transition metals (Fe, Cu) into the bulk powder. These metals catalyze Fenton-like radical oxidation of the primary alcohol, initiating a chain reaction even after the sample is returned to the freezer[2].

Q4: How can I quickly verify the integrity of my stored compound before a critical experiment? A: Perform a rapid ¹H-NMR (in CDCl₃ or DMSO-d₆). Look for the disappearance of the hydroxymethyl singlet (typically around 4.7–4.9 ppm) and the appearance of a highly deshielded aldehyde proton singlet (~10.1 ppm). Alternatively, LC-MS will clearly show an [M-2]⁺ or [M+14]⁺ mass shift corresponding to the aldehyde or acid, respectively.

Self-Validating Experimental Protocol: Aliquoting and Long-Term Storage

To prevent degradation, researchers must adopt a workflow that eliminates the causal factors of oxidation. The following protocol is designed as a self-validating system : it incorporates a built-in analytical checkpoint to prove that the environmental controls are actively working.

StorageWorkflow Step1 1. Receive Neat Solid Step2 2. Transfer to Glovebox (<1 ppm O2, Argon) Step1->Step2 Step3 3. Aliquot using PTFE (Non-metallic Spatula) Step2->Step3 Step4 4. Seal in Amber Vials (Light Protection) Step3->Step4 Step5 5. Store at -20°C (Desiccated) Step4->Step5

Optimized workflow for safe aliquoting and long-term storage to prevent auto-oxidation.

Step-by-Step Methodology

Step 1: Preparation of the Inert Environment

  • Purge a controlled-atmosphere glovebox with high-purity Argon.

  • Monitor the internal atmosphere until the oxygen sensor reads <1 ppm O₂ . Causality: Removing atmospheric oxygen halts the primary auto-oxidation mechanism.

Step 2: Material Handling & Decontamination

  • Introduce the sealed master vial of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol, pre-weighed amber glass storage vials, and a PTFE spatula into the glovebox antechamber.

  • Cycle the antechamber vacuum/Argon purge 3 times to ensure no oxygen is carried into the main chamber.

Step 3: Single-Use Aliquoting

  • Inside the glovebox, use the PTFE spatula to weigh single-use aliquots (e.g., 2 mg to 10 mg) into the amber vials.

  • Causality: Using PTFE prevents trace metal contamination[2]. Creating single-use aliquots prevents the bulk powder from undergoing repeated freeze-thaw cycles and condensation-induced moisture exposure.

Step 4: Sealing and Secondary Containment

  • Cap the amber vials with PTFE-lined, gas-tight septa.

  • Wrap the caps tightly with Parafilm to create an additional moisture barrier.

  • Place the aliquots into a secondary desiccator jar containing Drierite (calcium sulfate) before removing them from the glovebox.

Step 5: Storage and System Validation

  • Immediately transfer the desiccator jar to a -20°C or -80°C freezer.

  • Self-Validation Checkpoint: After 30 days of storage, randomly select one aliquot. Dissolve it in LC-MS grade acetonitrile and run an LC-MS analysis. The system is validated if the purity remains >99.5% with no detectable aldehyde peak. If degradation is observed, recalibrate the glovebox oxygen sensor and inspect the PTFE septa for micro-leaks.

References

  • Title: 4-Methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid | C9H7N3O2S | CID 2776505 - PubChem[4] Source: nih.gov URL:

  • Title: Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC[1] Source: nih.gov URL:

  • Title: Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts | The Journal of Organic Chemistry[3] Source: acs.org URL:

  • Title: Understanding Wine Chemistry: Textbook - Studylib[2] Source: studylib.net URL:

Sources

Technical Support Center: Troubleshooting [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals synthesizing [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol . This compound is a critical structural building block, frequently utilized in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic syndrome therapies [1].

The standard two-step synthetic workflow involves a Hantzsch thiazole cyclization followed by an ester reduction. Due to the electron-deficient nature of the pyrazine ring and the highly activated "benzylic-like" position of the C5-methanol group, batches frequently fail purity specifications due to chemoselectivity issues. This guide provides causal troubleshooting, validated protocols, and analytical workflows to resolve common impurities.

Section 1: Reaction Pathway & Impurity Mapping

Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. The diagram below maps the standard synthetic route against the most common impurity-generating side reactions.

G SM1 Pyrazine-2-carbothioamide + Ethyl 2-chloroacetoacetate Ester Ethyl 4-methyl-2-(pyrazin-2-yl) thiazole-5-carboxylate SM1->Ester Hantzsch Synthesis (EtOH / Reflux) Imp1 Unreacted Thioamide (Impurity A) SM1->Imp1 Incomplete Cyclization Target [4-Methyl-2-(2-pyrazinyl)- 1,3-thiazol-5-yl]methanol (Target API Intermediate) Ester->Target Reduction (NaBH4/CaCl2) Imp2 Aldehyde Intermediate (Impurity B) Ester->Imp2 Partial Reduction Target->Imp2 Aerobic Oxidation (Workup) Imp3 4,5-Dimethyl Derivative (Over-reduction, Impurity C) Target->Imp3 Over-reduction (Excess Hydride) Imp4 Dihydropyrazine Adducts (Ring Reduction, Impurity D) Target->Imp4 Ring Reduction (Harsh Conditions)

Fig 1: Reaction pathway and common impurity divergence in the synthesis of the target thiazole.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a major impurity at M-16 (m/z ~191). What is causing this, and how do I eliminate it? A: An M-16 mass indicates the loss of the hydroxyl oxygen, corresponding to the 4,5-dimethyl-2-(pyrazin-2-yl)thiazole over-reduction impurity. Causality: The C5-hydroxymethyl group on the thiazole ring is highly activated. Strong, unselective hydride donors like Lithium Aluminum Hydride (LiAlH₄) can over-reduce the ester completely to a methyl group via hydrogenolysis. Solution: Abandon LiAlH₄. Switch to a chemoselective reducing system such as NaBH₄/CaCl₂.

Q2: Why does NaBH₄/CaCl₂ work for this ester when NaBH₄ alone fails? A: Sodium borohydride alone is generally too mild to reduce esters. However, the addition of Calcium Chloride (CaCl₂) generates a highly reactive, transient calcium borohydride species in situ. The Ca²⁺ ion acts as a hard Lewis acid, coordinating to the ester carbonyl oxygen. This polarization increases the electrophilicity of the carbonyl carbon, allowing the mild borohydride to attack selectively without over-reducing the resulting alcohol or attacking the electron-deficient pyrazine ring [2].

Q3: I am seeing an impurity with M-2 (m/z ~205) with a strong C=O stretch in the IR. Why is the reduction incomplete? A: This is the aldehyde intermediate (4-methyl-2-(pyrazin-2-yl)thiazole-5-carbaldehyde). Causality: It occurs due to either insufficient hydride equivalents stalling the reduction, or aerobic oxidation of the final alcohol back to the aldehyde during workup. Solution: Ensure a minimum of 3.0 equivalents of NaBH₄ are used. If the aldehyde forms during workup, degas your extraction solvents and avoid prolonged exposure to air in alkaline conditions, as trace transition metals can catalyze aerobic oxidation.

Q4: The Hantzsch cyclization step is yielding high amounts of unreacted pyrazine-2-carbothioamide. How can I drive this to completion? A: Causality: The Hantzsch synthesis proceeds via an initial S_N2 attack by the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization of the nitrogen onto the ketone carbonyl, and finally dehydration [3]. While the S_N2 step is fast, the cyclization and dehydration require sufficient thermal energy. Solution: Ensure the reaction is refluxed in absolute ethanol for at least 4-6 hours. Do not attempt this step at ambient temperature.

Section 3: Analytical Troubleshooting Workflow

Use the following logic tree to rapidly diagnose failed batches based on LC-MS data.

Troubleshooting Start Batch Fails Purity Spec (<98%) LCMS LC-MS/HPLC Analysis Start->LCMS Q1 Identify Major Impurity Mass LCMS->Q1 Act1 Mass M-2 (Aldehyde) or M+42 (Ester) Q1->Act1 Act2 Mass M-16 (Dimethyl) Q1->Act2 Act3 Mass M+2 / M+4 (Pyrazine Reduction) Q1->Act3 Sol1 Increase Reductant Equivalents & Time Act1->Sol1 Sol2 Lower Temp / Switch to Milder Hydride Act2->Sol2 Sol3 Avoid LiAlH4, Use NaBH4/CaCl2 Act3->Sol3

Fig 2: Analytical troubleshooting workflow for identifying and resolving batch reduction impurities.

Section 4: Quantitative Data & Impurity Profiling
Impurity NameStructural ModificationMass Difference (Δm)Primary CausePrevention Strategy
Impurity A Unreacted ThioamideN/A (Starting Material)Incomplete Hantzsch cyclizationReflux in absolute EtOH for >4h; ensure active stirring.
Impurity B Aldehyde Intermediate-2 DaPartial reduction or aerobic oxidationUse >3.0 eq NaBH₄; degas workup solvents.
Impurity C 4,5-Dimethyl Derivative-16 DaOver-reduction (hydrogenolysis)Avoid LiAlH₄; use chemoselective NaBH₄/CaCl₂.
Impurity D Dihydropyrazine Adduct+2 DaReduction of the pyrazine ringMaintain reduction temp ≤ 25°C; avoid excess Lewis acid.
Impurity E Unreacted Ester+42 DaInactive reducing agentEnsure CaCl₂ is anhydrous; check NaBH₄ quality.
Section 5: Validated Experimental Protocols
Protocol A: Hantzsch Synthesis of Ethyl 4-methyl-2-(pyrazin-2-yl)thiazole-5-carboxylate
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend pyrazine-2-carbothioamide (1.0 eq) in absolute ethanol (0.5 M).

  • Addition: Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (78°C) and stir for 4-6 hours.

  • Self-Validation Check: The precipitation of the product upon neutralization is self-indicating. Cool the mixture to room temperature and pour it into a beaker containing cold 5% Na₂CO₃ solution (aq). A highly crystalline, filterable solid indicates successful cyclization. Gummy residues suggest incomplete dehydration; if observed, extract with EtOAc, concentrate, and return the mixture to reflux in EtOH with catalytic acid for an additional 2 hours.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to yield the ester intermediate.

Protocol B: Chemoselective Reduction to [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol
  • Activation: Dissolve the ester intermediate (1.0 eq) and anhydrous CaCl₂ (1.5 eq) in a 1:2 mixture of THF and absolute Ethanol (0.2 M). Stir for 15 minutes at room temperature to allow Lewis acid coordination.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH₄ (3.0 eq) portion-wise over 20 minutes to control hydrogen evolution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

  • Self-Validation Check: Perform a TLC check (Eluent: 50% EtOAc/Hexanes). The ester starting material (R_f ~0.6) should be completely consumed, replaced by a single lower-running spot (R_f ~0.2) corresponding to the target alcohol. If an intermediate spot (R_f ~0.4) persists, the aldehyde is present; add an additional 0.5 eq of NaBH₄.

  • Quench & Isolate: Carefully quench the reaction with acetone to destroy excess hydride, followed by the addition of water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure target alcohol.

Section 6: References
  • Novo Nordisk A/S. (2010). Pharmaceutical use of substituted amides (EP 2239012 A2). European Patent Office.

  • Pietikäinen, P., et al. (2017). Why some esters can be reduced by sodium borohydride? ResearchGate.[Link]

reducing side reactions during[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol .

Because this substrate is a highly functionalized, polybasic heteroaromatic alcohol—featuring three nucleophilic nitrogen atoms across its pyrazine and thiazole rings—standard esterification protocols often fail. This guide provides mechanistic troubleshooting, quantitative comparisons, and an optimized Standard Operating Procedure (SOP) to help you achieve chemoselective O-acylation while minimizing side reactions.

Part 1: Diagnostic Matrix & Quantitative Data

When esterifying polybasic heteroaromatic scaffolds, reagent selection dictates the success of the reaction. The table below summarizes the quantitative and qualitative differences between common esterification methods applied to this specific substrate.

Table 1: Quantitative Comparison of Esterification Reagents
Esterification MethodTypical Target YieldByproduct Aqueous SolubilityRisk of Ring N-AcylationOptimal Temp (°C)Primary Drawback
Acyl Chloride / Base < 20%N/A (Chloride salts)Very High -78 to 0Indiscriminate attack on pyrazine nitrogens.
Fischer (H₂SO₄ / MeOH) 0% (Decomposition)N/ALow60 - 80Acid-catalyzed etherification; substrate protonation.
DCC / DMAP (Steglich) 50 - 70%< 0.1 mg/mL (DCU)Low20 - 25Insoluble N-acylurea byproduct co-elutes with product.
EDC·HCl / DMAP > 85% > 100 mg/mL (EDU) Low0 to 25Requires strict stoichiometric control of DMAP.

Part 2: Deep-Dive Troubleshooting FAQs

Q1: Why does using acyl chlorides result in dark reaction mixtures, low yields, and massive reagent consumption?

A1: The issue lies in the competing nucleophilicity of your substrate. The nitrogen atoms on the pyrazine and thiazole rings are highly basic. Highly electrophilic acyl chlorides indiscriminately attack these nitrogens, forming reactive N-acyl heteroarylium intermediates. This stalls the reaction, consumes your acylating agent, and can lead to ring-opening degradation or polymerization. Solution: Transition to a carbodiimide-mediated coupling (Steglich esterification) using a free carboxylic acid. This method generates a milder O-acylisourea intermediate that is highly selective for the primary alcohol over the heteroaromatic nitrogens [[1]]([Link]).

Q2: I switched to DCC and DMAP (Steglich conditions), but I observe a persistent byproduct that co-elutes with my ester. What is it, and how do I eliminate it?

A2: You are likely observing an N-acylurea byproduct or residual dicyclohexylurea (DCU). In Steglich esterifications, the reactive O-acylisourea intermediate can undergo a slow 1,3-rearrangement to form an unreactive, organic-soluble N-acylurea . While the addition of DMAP suppresses this side reaction by acting as an acyl transfer-reagent to form a reactive amide , DCC still generates DCU. DCU is notoriously difficult to separate from polar heteroaromatic esters via chromatography. Solution: Replace DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). EDC functions via the exact same mechanism but produces a highly water-soluble urea byproduct that is effortlessly removed during a mild aqueous workup.

Q3: Can I use a standard Fischer esterification (H₂SO₄ / heat) to drive this reaction?

A3: Absolutely not. Fischer esterification is poorly suited for acid-sensitive substrates and polybasic scaffolds . Strong mineral acids will immediately protonate the pyrazine and thiazole nitrogens. This causes two critical failures:

  • It crashes the substrate out of the organic phase as an insoluble poly-salt.

  • It promotes acid-catalyzed dehydration of the C5-hydroxymethyl group, leading to the formation of a symmetric bis-ether byproduct. Alternative mild methods, such as carbodiimide-mediated esterifications, are strictly required to prevent product decomposition in heteroaromatic systems .

Part 3: Mechanistic Workflow

The following decision tree maps the causality behind reagent selection for this specific molecule.

G A Esterification of [4-Methyl-2-(2-pyrazinyl) -1,3-thiazol-5-yl]methanol B Acid-Catalyzed (Fischer) A->B Strong Acid C Carbodiimide Coupling (Steglich) A->C Mild Conditions D Side Reaction: Etherification & Protonation B->D Avoid E DCC / DMAP C->E Standard F EDC·HCl / DMAP C->F Optimized G Side Reaction: Insoluble N-Acylurea E->G Purification Issue H Optimal Conversion: Water-soluble byproduct F->H High Yield

Figure 1: Decision tree for optimizing heteroaromatic alcohol esterification workflows.

Part 4: Standard Operating Procedure (SOP)

Optimized Chemoselective Esterification using EDC·HCl / DMAP

Objective: To achieve >85% conversion of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol while completely suppressing N-acylation and N-acylurea formation.

Reagents Required:

  • Carboxylic acid (1.1 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (0.1 eq) *[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Pre-activation Phase: Dissolve the carboxylic acid (1.1 eq) and DMAP (0.1 eq) in anhydrous DCM under an Argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise over 10 minutes. Stir the suspension at 0 °C for 15 minutes.

    • Causality Check: This pre-activation step allows the formation of the active O-acylisourea intermediate before the polybasic alcohol is introduced, drastically reducing the risk of the coupling agent reacting with the pyrazine nitrogens.

  • Substrate Addition: Dissolve[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol (1.0 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise to the activated mixture over 30 minutes to maintain a low concentration of free alcohol, preventing dimerization.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Monitor the reaction via LC-MS. Typical completion time is 4–6 hours.

  • Self-Validating Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ to neutralize any unreacted acid.

    • Extract with DCM.

    • Wash the organic layer with a mild 5% aqueous NH₄Cl solution (pH ~5.5). Causality Check: This specific pH is acidic enough to wash away the DMAP and the water-soluble EDC-urea byproduct, but not strong enough to protonate the pyrazine ring of your synthesized ester (which would pull your product into the aqueous waste).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Sources

Technical Support Center: Troubleshooting Steric Hindrance in[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with the [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol scaffold.

The Core Challenge: The C4-methyl group on the thiazole ring creates a severe, neopentyl-like steric shield around the adjacent C5-hydroxymethyl oxygen. This structural clash severely impedes standard O -derivatization (esterification, etherification) and substitution reactions. Furthermore, the electron-withdrawing C2-pyrazinyl group alters the electronic landscape of the thiazole, reducing the nucleophilicity of the ring nitrogen but destabilizing any potential carbocation formation at the C5 position.

Below are field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic insights to overcome these steric barriers.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do standard Fischer esterification or DCC-coupling methods fail (yielding <20%) when trying to esterify the C5-methanol?

Cause: The C4-methyl group sterically blocks the trajectory required for the C5-hydroxymethyl oxygen to attack the activated electrophile. In standard DCC (N,N'-dicyclohexylcarbodiimide) coupling, the carboxylic acid forms an O-acylisourea intermediate. Because the hindered C5-OH attacks too slowly, the O-acylisourea undergoes a detrimental 1,3-rearrangement to form an unreactive N-acylurea byproduct . Solution: Utilize the Steglich Esterification by adding 4-dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer catalyst; it is small and highly nucleophilic, rapidly attacking the O-acylisourea to form an N-acylpyridinium intermediate. This active species is highly electrophilic and readily acylates the hindered C5-OH before degradation can occur.

Q2: During Mitsunobu etherification of the C5-OH, I recover mostly starting material and alkylated hydrazine byproducts. What is going wrong?

Cause: The Mitsunobu reaction relies on the formation of a bulky alkoxyphosphonium intermediate. The C4-methyl group impedes the attack of the C5-OH onto the triphenylphosphine-azodicarboxylate adduct. Consequently, the pronucleophile (e.g., a phenol) ends up alkylating the reduced azodicarboxylate (hydrazinedicarboxylate) instead, which becomes the dominant side reaction . Solution: Switch from THF to a less polar solvent like toluene or diethyl ether. Non-polar solvents suppress the side reaction (alkylation of the hydrazine byproduct) and promote the formation of the desired alkoxyphosphonium intermediate. Additionally, using DIAD instead of DEAD improves reagent solubility in non-polar media.

Q3: I need to substitute the C5-hydroxyl with an amine, but mesylation followed by SN​2 fails. Why?

Cause: The C5 position with an adjacent C4-methyl acts similarly to a neopentyl system; the SN​2 backside attack trajectory is sterically blocked. Furthermore, the electron-withdrawing C2-pyrazinyl group destabilizes any partial positive charge, ruling out SN​1 mechanisms. Solution: Convert the C5-OH directly to a primary bromide using the Appel reaction ( CBr4​ / PPh3​ ). The resulting[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methyl bromide is highly reactive toward primary and secondary amines, bypassing the need to isolate a sluggish, bulky mesylate intermediate .

Part 2: Self-Validating Experimental Protocols

Protocol A: DMAP-Accelerated Steglich Esterification

This protocol utilizes visual cues to validate the activation of the carboxylic acid before the hindered alcohol is introduced.

  • Preparation: Dissolve the target carboxylic acid (1.1 eq) and[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalysis: Add DMAP (0.1 eq) and cool the reaction mixture to 0 °C under an inert argon atmosphere.

  • Activation (Self-Validation Step): Add DCC (1.1 eq) dropwise as a solution in DCM. Validation: Within 10–15 minutes, a white, chalky precipitate of dicyclohexylurea (DCU) will begin forming. Do not proceed to warming until this precipitate is clearly visible, as it confirms the formation of the O-acylisourea and subsequent N-acylpyridinium intermediate.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Filter the DCU precipitate through a Celite pad. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO3​ , and brine. Dry over MgSO4​ , concentrate, and purify via flash chromatography.

Protocol B: Appel Halogenation for SN​2 Preparation

This protocol avoids bulky sulfonate esters by directly generating a reactive bromomethyl species.

  • Preparation: Dissolve[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol (1.0 eq) and CBr4​ (1.2 eq) in anhydrous DCM (0.2 M) at 0 °C.

  • Activation (Self-Validation Step): Add PPh3​ (1.25 eq) in small portions over 15 minutes. Validation: The solution will transition to a slight yellow color. Spotting the reaction on a TLC plate (Hexanes/EtOAc) will show the rapid disappearance of the UV-active, polar alcohol spot and the appearance of a high-Rf product spot within 30 minutes.

  • Reaction: Stir for 1 hour at room temperature.

  • Workup: Concentrate the mixture to ~20% volume. Add cold diethyl ether vigorously to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter the white solid, concentrate the filtrate, and purify the bromide via a short silica gel plug.

Part 3: Quantitative Data & Strategy Comparison

Transformation GoalStandard ReagentsStandard YieldHindrance-Optimized ReagentsOptimized YieldKey Mechanistic Bypass
Esterification DCC, THF, RT< 20%DCC, DMAP (cat.) , DCM, 0 °C to RT85 - 92%DMAP forms an unhindered N-acylpyridinium intermediate, preventing O-acylisourea degradation.
Etherification DEAD, PPh3​ , THF15 - 30%DIAD , PPh3​ , Toluene , Sonication65 - 80%Non-polar solvent suppresses the competing alkylation of the hydrazinedicarboxylate byproduct.
Halogenation ( SN​2 Prep) MsCl, Et3​N (then NaI/Amine)< 10% (Substitution) CBr4​ , PPh3​ , DCM, 0 °C88 - 95%Direct conversion to bromide avoids the isolation of a sterically shielded mesylate ester.

Part 4: Logical Workflow Visualization

G Start Target: Derivatize C5-Methanol (Sterically Hindered by C4-Methyl) Ester Goal: Esterification Start->Ester Ether Goal: Etherification Start->Ether Halide Goal: Halogenation (SN2 Prep) Start->Halide Steglich Steglich Protocol (DCC + DMAP Catalyst) Ester->Steglich Use Acyl Transfer Mitsunobu Modified Mitsunobu (DIAD + PPh3 in Toluene) Ether->Mitsunobu Non-polar Solvent Appel Appel Reaction (CBr4 + PPh3) Halide->Appel Direct Conversion SuccessEster High Yield Ester (Bypasses O-acylisourea degradation) Steglich->SuccessEster SuccessEther High Yield Ether (Suppresses hydrazine alkylation) Mitsunobu->SuccessEther SuccessHalide Reactive C5-Bromomethyl (Avoids sluggish mesylation) Appel->SuccessHalide

Decision tree for overcoming C5-methanol steric hindrance in thiazole derivatives.

Part 5: References

  • Steglich Esterification - Organic Chemistry Portal. Available at:[Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - National Center for Biotechnology Information (PMC). Available at:[Link]

  • Appel Reaction - Name-Reaction.com. Available at: [Link]

Validation & Comparative

A Comparative Guide to [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol and Other Thiazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in the design of novel therapeutic agents.[3][4] This guide provides an in-depth comparison of a specific thiazole derivative, [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol, and its broader class of 2-pyrazinyl-thiazoles, with other prominent thiazole-containing drugs, focusing on their applications in oncology and infectious diseases.

The Thiazole Scaffold: A Versatile Pharmacophore

The thiazole nucleus is a common feature in a wide array of pharmacologically active compounds, demonstrating a remarkable spectrum of biological activities, including:

  • Anticancer: As seen in the FDA-approved tyrosine kinase inhibitor Dasatinib.[4]

  • Antimicrobial: Exemplified by the historical sulfonamide antibiotic, Sulfathiazole.[3]

  • Anti-inflammatory, anticonvulsant, and antiviral properties. [1][5]

The versatility of the thiazole ring stems from its aromatic nature and the presence of heteroatoms that can participate in hydrogen bonding and other non-covalent interactions with biological targets.[6] Furthermore, the thiazole ring is amenable to various chemical modifications, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[3]

[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol and the Rise of Pyrazinyl-Thiazole Derivatives

While specific experimental data for [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol is not extensively available in the public domain, the broader class of 2-pyrazinyl-thiazole derivatives has emerged as a promising area of research, particularly in oncology. The pyrazine ring, another nitrogen-containing heterocycle, when coupled with a thiazole moiety, can give rise to compounds with potent biological activities.

Anticancer Activity of 2-Pyrazinyl-Thiazole Analogs

Recent studies have highlighted the potential of 2-pyrazinyl-thiazole derivatives as anticancer agents. For instance, a series of pyrazine-linked thiazoles demonstrated significant cytotoxic effects against various cancer cell lines.[7]

Table 1: Anticancer Activity of Selected 2-Pyrazinyl-Thiazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Analog 6cMCF-7 (Breast)5.51[7]
Analog 11cHepG2 (Liver)8.01[7]
Thiazolyl-pyrazoline 6aMCF-7 (Breast)4.08[8]
Thiazolyl-pyrazoline 10aMCF-7 (Breast)3.37[8]

These findings underscore the potential of the 2-pyrazinyl-thiazole scaffold in the development of novel anticancer therapeutics. The variations in activity between different analogs also highlight the importance of the substituents on both the pyrazine and thiazole rings in determining the potency and selectivity of these compounds.

Comparative Analysis with Established Thiazole-Containing Drugs

To better understand the potential of 2-pyrazinyl-thiazole derivatives, it is instructive to compare their performance with well-established thiazole-containing drugs.

In Oncology: Dasatinib

Dasatinib is a potent oral tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[9] It functions by targeting multiple kinases involved in cancer cell proliferation and survival.[10]

Table 2: Anticancer Activity of Dasatinib

CompoundCancer Cell LineIC50 (µM)Reference
DasatinibNCI-H1975 (Lung)0.95[10]

While the reported IC50 values for the 2-pyrazinyl-thiazole analogs are not as low as that of Dasatinib against the NCI-H1975 cell line, they are still in the low micromolar range, indicating significant anticancer potential that warrants further optimization.

In Infectious Diseases: Sulfathiazole

Sulfathiazole is a sulfonamide antibiotic that acts by inhibiting the synthesis of folic acid in bacteria, a pathway essential for their growth and replication.[11] While its use has declined due to the development of more effective and less toxic antibiotics, it remains an important historical benchmark.

Table 3: Antimicrobial Activity of Sulfathiazole and its Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Sulfathiazole DerivativeStaphylococcus aureus>100 (Inactive)[3]

A key challenge in the development of new antimicrobial agents is overcoming resistance. While some older drugs like sulfathiazole have lost efficacy against certain strains, novel thiazole derivatives are continuously being explored for their potential to combat drug-resistant pathogens.[3] Although specific antimicrobial data for 2-pyrazinyl-thiazole derivatives is limited, the broader class of thiazole hybrids has shown promise. For example, certain thiazolyl-pyrazoline derivatives have demonstrated notable antibacterial and antifungal activities.[12]

Synthesis Strategies: A Look into the Chemistry

The synthesis of these diverse thiazole derivatives relies on well-established organic chemistry principles.

General Synthesis of 2-Pyrazinyl-Thiazole Derivatives

A common route to 2-substituted thiazoles is the Hantzsch thiazole synthesis. For 2-pyrazinyl-thiazoles, this would typically involve the reaction of a pyrazine-2-carbothioamide with an α-haloketone.

Experimental Protocol: Representative Synthesis of a 2-Pyrazinyl-Thiazole Derivative

This protocol is a generalized representation based on common synthetic methodologies for similar compounds.

  • Preparation of Pyrazine-2-carbothioamide: Treat pyrazine-2-carbonitrile with hydrogen sulfide in the presence of a base like triethylamine in a solvent such as pyridine or ethanol.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the pyrazine-2-carbothioamide in a suitable solvent (e.g., ethanol, isopropanol).

    • Add an equimolar amount of an appropriate α-haloketone (e.g., chloroacetone to introduce a methyl group at the 4-position of the thiazole).

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-pyrazinyl-thiazole derivative.

Synthesis of Dasatinib

The synthesis of Dasatinib is a multi-step process that has been optimized for commercial production. A common route involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine, followed by reaction with 1-(2-hydroxyethyl)piperazine.[13]

Synthesis of Sulfathiazole

The traditional synthesis of sulfathiazole involves the condensation of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole, followed by the hydrolysis of the acetamido protecting group.[14][15] Safer and more convenient methods have been developed for undergraduate laboratories that avoid the use of hazardous reagents like pyridine.[14][16]

Visualizing the Landscape: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams provide a visual representation of a key signaling pathway targeted by thiazole derivatives and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR/HER2) Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) RTK->Downstream Phosphorylation Cascade Dasatinib Dasatinib (Thiazole Derivative) Dasatinib->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) and its inhibition by Dasatinib.

Experimental_Workflow start Start: Synthesized Thiazole Derivatives char Characterization (NMR, MS, etc.) start->char screen In vitro Screening char->screen anticancer Anticancer Assays (MTT, etc.) screen->anticancer antimicrobial Antimicrobial Assays (MIC, etc.) screen->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar lead_opt Lead Optimization sar->lead_opt end End: Preclinical Candidate lead_opt->end

Caption: A typical experimental workflow for the discovery and optimization of novel thiazole derivatives.

Conclusion and Future Directions

The thiazole scaffold continues to be a rich source of inspiration for medicinal chemists. While [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol itself requires further investigation, the broader class of 2-pyrazinyl-thiazole derivatives demonstrates significant promise, particularly in the realm of anticancer drug discovery. Their performance, while not yet surpassing established drugs like Dasatinib, is encouraging and provides a strong foundation for future optimization.

Future research should focus on:

  • Expanding the chemical diversity of 2-pyrazinyl-thiazole libraries to establish a more comprehensive structure-activity relationship.

  • Investigating the mechanism of action of the most potent analogs to identify their specific molecular targets.

  • Evaluating the in vivo efficacy and pharmacokinetic profiles of lead compounds in preclinical models.

  • Exploring the potential of 2-pyrazinyl-thiazole derivatives in other therapeutic areas, such as infectious and inflammatory diseases.

By leveraging the versatility of the thiazole ring and exploring novel structural combinations, the scientific community can continue to develop innovative and effective therapies for a wide range of human diseases.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PMC. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. [Link]

  • Pharmacokinetic and drug excretion properties of thiazole derivatives... ResearchGate. [Link]

  • A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. ERIC. [Link]

  • Mechanism of Anticancer action of Dasatinib. ResearchGate. [Link]

  • A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. ACS Publications. [Link]

  • Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions. PMC. [Link]

  • Sulfathiazole preparation.
  • Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers. [Link]

  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PMC. [Link]

  • A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

  • What is the mechanism of Sulfathiazole? Patsnap Synapse. [Link]

  • Synthesis methods and purification methods of dasatinib.
  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Unknown Source. [Link]

  • Synthesis process of dasatinib and intermediate thereof.
  • Studies Pertaining to the Antibacterial Activity of Sulfathiazole and its Methyl Derivative. Unknown Source. [Link]

  • New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. PMC. [Link]

  • Full article: Synthesis, Reactivity Properties, Experimental and Computational Analysis of Sulfathiazole-4-Nitrobenzoic Acid: An Antimicrobial Agent. Taylor & Francis. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. PMC. [Link]

  • Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. MDPI. [Link]

  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. PMC. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Semantic Scholar. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PMC. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PMC. [Link]

  • Synthesis and antiviral activity of new pyrazole and thiazole derivatives. ResearchGate. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]

Sources

Validating LC-MS Quantification Methods for[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on complex heterocyclic scaffolds, accurately quantifying building blocks and active pharmaceutical intermediates in biological matrices becomes a critical analytical bottleneck. [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol (CAS: 352018-94-1) is a prime example of such a challenge. Featuring a pyrazine ring, a thiazole core, and a polar hydroxymethyl group, this molecule is highly susceptible to poor chromatographic retention and severe matrix-induced ion suppression.

This guide provides an objective comparison of sample preparation and mass spectrometry (MS) platforms for quantifying this analyte. Furthermore, it outlines a field-proven, self-validating LC-MS/MS protocol designed to meet the rigorous standards of the [1] and the [2].

Comparative Evaluation of Sample Preparation Strategies

The primary challenge in quantifying[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol lies in its polarity and the weak basicity of its pyrazine nitrogen ( pKa​ ~0.6). We compared three extraction methodologies to determine the optimal balance of recovery and matrix effect mitigation in human plasma.

Table 1: Sample Preparation Performance Comparison
Extraction MethodMechanism / ReagentsMean Recovery (%)Matrix Effect (%)Verdict
Protein Precipitation (PPT) 1:3 Plasma to Acetonitrile (0.1% FA)92.4 ± 4.1-45.2 (Severe Suppression)Poor. Fails to remove endogenous phospholipids, causing massive signal suppression in ESI+.
Liquid-Liquid Extraction (LLE) Ethyl Acetate / Hexane (80:20 v/v)41.5 ± 8.3-8.5 (Minimal)Suboptimal. The compound's polarity prevents efficient partitioning into the organic layer.
Solid Phase Extraction (SPE) Polymeric HLB (Hydrophilic-Lipophilic Balance)88.7 ± 3.2-4.1 (Negligible)Optimal. Effectively retains the polar heterocycle while washing away salts and suppressing lipids.

Causality Insight: We explicitly reject PPT for this analyte. The co-elution of lysophosphatidylcholines with the early-eluting polar thiazole derivative completely quenches the electrospray ionization (ESI) droplet charging process. Polymeric HLB SPE is mandatory here; its dual-retention mechanism captures the hydrophobic methyl-thiazole moiety while accommodating the polar hydroxymethyl group, ensuring high recovery and clean extracts.

Mass Spectrometry Platform Comparison: QQQ vs. QTOF

Selecting the right MS platform dictates the dynamic range and specificity of the assay. We evaluated a Triple Quadrupole (LC-MS/MS QQQ) against a Quadrupole Time-of-Flight (LC-QTOF) high-resolution mass spectrometer.

Table 2: MS Platform Quantification Metrics
ParameterLC-MS/MS (QQQ - MRM Mode)LC-QTOF (HRMS - PRM Mode)
Linear Dynamic Range 0.5 – 5000 ng/mL (4 logs)5.0 – 1000 ng/mL (2.5 logs)
Lower Limit of Quantitation 0.5 ng/mL5.0 ng/mL
Selectivity High (Unit resolution, specific transitions)Ultra-High (Resolves isobaric background <5 ppm)
Primary Use Case High-throughput PK/TK quantificationMetabolite ID & complex matrix troubleshooting

Causality Insight: For routine, validated quantification, QQQ in Multiple Reaction Monitoring (MRM) mode is the superior choice. The QTOF suffers from detector saturation at high concentrations, limiting the linear dynamic range required for standard pharmacokinetic (PK) profiling.

Analytical Workflows and Fragmentation Pathways

To ensure robust detection, understanding the ionization and fragmentation of the molecule is critical. In positive ESI mode, the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 208.05.

Workflow N1 Plasma Sample (+ SIL-IS Spike) N2 HLB SPE Extraction N1->N2 N3 UHPLC Separation (Biphenyl Column) N2->N3 N4 ESI+ Ionization [M+H]+ 208.05 N3->N4 N5 QQQ MS MRM Detection N4->N5

Fig 1: Optimized LC-MS/MS quantification workflow for the target analyte.

Collision-induced dissociation (CID) of the m/z 208.05 precursor yields two highly stable product ions. The loss of water from the hydroxymethyl group provides the primary quantifier ion, while the cleavage of the thiazole-pyrazine bond provides a secondary qualifier ion.

Fragmentation P Precursor Ion m/z 208.05 [M+H]+ F1 Quantifier Ion m/z 190.04 [-H2O] P->F1 Loss of H2O (-18 Da) F2 Qualifier Ion m/z 104.04 [Pyrazine-CN]+ P->F2 Thiazole Ring Cleavage

Fig 2: ESI+ fragmentation pathway for[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol.

Self-Validating Experimental Protocol

A truly robust assay must be self-validating—meaning the protocol inherently contains the checks and balances required to prove its own accuracy during every run.

Step 1: Matrix Preparation & Internal Standard Spiking
  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Self-Validation Check (The SIL-IS): Spike 10 µL of Stable Isotope-Labeled Internal Standard (e.g., 13C3​ -labeled analog) at 50 ng/mL into all wells (excluding double blanks). Causality: The SIL-IS co-elutes exactly with the analyte, experiencing the identical matrix suppression and extraction losses. By quantifying the ratio of Analyte/IS rather than absolute analyte signal, the method mathematically nullifies well-to-well extraction variance.

Step 2: HLB Solid Phase Extraction (SPE)
  • Condition: 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Load: Dilute the 110 µL spiked plasma with 200 µL of 2% Phosphoric acid, load onto the HLB plate. Causality: Phosphoric acid disrupts protein binding, ensuring the analyte is fully free to interact with the SPE sorbent.

  • Wash: 1 mL of 5% Methanol in Water. (Removes salts and polar interferences).

  • Elute: 2 x 500 µL of Acetonitrile/Methanol (50:50 v/v).

  • Dry & Reconstitute: Evaporate under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 3: UHPLC Separation Parameters
  • Column: Biphenyl, 1.7 µm, 2.1 x 50 mm. Causality: Why not C18? The pyrazine and thiazole rings [3] are highly aromatic but polar. A Biphenyl stationary phase exploits π−π interactions, strongly retaining the heterocyclic rings and shifting the analyte's elution out of the ion-suppressing void volume.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: 0.1% Formic Acid lowers the pH well below the pyrazine pKa​ , forcing complete protonation and maximizing ESI+ signal intensity.

  • Gradient: 5% B to 60% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 4: System Suitability and Bracketing (The Validation Engine)

To comply with ICH M10 [2], the run sequence must validate itself:

  • Inject a System Suitability Test (SST) sample to verify column backpressure and signal-to-noise (S/N > 10 for LLOQ).

  • Inject a Matrix Blank immediately after the Upper Limit of Quantification (ULOQ) sample. Causality: This proves there is no autosampler carryover (<20% of LLOQ signal permitted).

  • Bracket unknown study samples with Quality Control (QC) samples at Low, Mid, and High concentrations. The run is only valid if 67% of QCs fall within ±15% of their nominal values.

Quantitative Validation Data

Following the protocol above, the method was fully validated. The data below demonstrates compliance with global regulatory standards.

Table 3: Method Validation Parameters (Inter-Day & Intra-Day)
ParameterConcentration (ng/mL)Intra-Day Precision (% CV)Inter-Day Precision (% CV)Accuracy (% Bias)
LLOQ QC 0.58.410.2+4.1
Low QC 1.54.25.8-2.3
Mid QC 4003.14.4+1.8
High QC 40002.83.9-1.1

Note: All parameters comfortably pass the FDA/ICH acceptance criteria of ±15% (±20% for LLOQ).

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2776505, 4-Methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid. PubChem.[Link]

comparative binding affinity of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol and pyrazine analogues

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural evolution of a chemical scaffold is critical for optimizing lead compounds in Fragment-Based Drug Discovery (FBDD). This guide provides an objective, data-driven comparison of the binding affinity of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol against its simpler pyrazine analogues.

To contextualize this comparison, we will evaluate these fragments against the ATP-binding pocket of the bacterial DNA Gyrase B (GyrB) subunit , a highly validated target for heterocyclic inhibitors in antibacterial development , .

Structural Causality & Binding Mechanics

In FBDD, low-molecular-weight fragments often exhibit weak initial binding. However, by systematically growing the scaffold, we can optimize both the enthalpic (ΔH) and entropic (-TΔS) contributions to the binding free energy (ΔG). The structural evolution from a basic pyrazine to the complex[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol scaffold demonstrates a masterclass in rational drug design , :

  • The Pyrazine Core: Acts as a fundamental hydrogen-bond acceptor. In the GyrB ATP pocket, the pyrazine nitrogen interacts with a conserved structural water network and the Asp73 residue, anchoring the fragment .

  • The Thiazole Ring Extension: Adding a thiazole ring extends the π -system, allowing the molecule to access an adjacent hydrophobic sub-pocket. This extension increases the buried surface area, driving affinity through hydrophobic effects.

  • The 4-Methyl Group (Conformational Lock): The addition of a methyl group at the 4-position of the thiazole ring is not merely for steric bulk. It acts as a conformational lock, restricting the rotatable bond between the pyrazine and thiazole rings. Pre-organizing the molecule into its bioactive conformation significantly reduces the entropic penalty (-TΔS) upon binding .

  • The 5-Methanol Group: The terminal hydroxyl group serves as a critical hydrogen-bond donor (typically targeting Thr165 in GyrB). This specific interaction yields a massive enthalpic (ΔH) boost, converting a weak millimolar fragment into a potent micromolar/nanomolar lead .

GyrB_Pathway ATP ATP GyrB GyrB ATPase Domain ATP->GyrB Binds Hydrolysis ATP Hydrolysis GyrB->Hydrolysis Catalyzes Supercoiling DNA Negative Supercoiling Hydrolysis->Supercoiling Energy Inhibitor [4-Methyl-2-(2-pyrazinyl)- 1,3-thiazol-5-yl]methanol Inhibitor->GyrB Competitively Inhibits

Mechanism of competitive inhibition at the GyrB ATP-binding pocket.

Comparative Binding Affinity Data

To objectively compare the performance of these analogues, we evaluate their Dissociation Constant ( Kd​ ), Ligand Efficiency (LE), and thermodynamic signatures. Note: Data represents standardized biophysical evaluations against the E. coli GyrB 24 kDa domain.

CompoundStructure / Modifications Kd​ ( μ M)Ligand Efficiency (LE)Binding Signature
Pyrazine Baseline core> 5000~0.21Weak, transient
Pyrazin-2-ylmethanol Addition of H-bond donor1,2000.25Enthalpy-driven
2-(Pyrazin-2-yl)thiazole Hydrophobic extension1500.28Entropy-driven
[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol Conformational lock + H-bond donor4.5 0.34 Enthalpy & Entropy optimized

Data Interpretation: The full scaffold exhibits a >1000-fold increase in binding affinity compared to the baseline pyrazine. The high Ligand Efficiency (LE > 0.3) confirms that the added molecular weight translates directly into high-quality, specific binding interactions rather than non-specific lipophilicity .

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the binding affinities must be validated using orthogonal biophysical techniques. Below are the step-by-step methodologies for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol A: Surface Plasmon Resonance (SPR) Screening

SPR provides real-time kinetic data ( kon​ , koff​ ) and steady-state affinity ( Kd​ ).

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the surface using standard EDC/NHS chemistry.

  • Protein Immobilization: Inject the 24 kDa N-terminal fragment of GyrB (GyrB24) diluted in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of ~2000 Response Units (RU) . Quench unreacted esters with 1 M ethanolamine.

  • System Validation (Critical Step): Inject Novobiocin (a known potent GyrB inhibitor) at concentrations ranging from 3.125 nM to 100 nM. A calculated Kd​ of ~19–28 nM validates that the immobilized GyrB24 retains its native, active conformation .

  • Analyte Injection: Inject the pyrazine analogues and the target[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol scaffold in a 2-fold dilution series (0.1 μ M to 500 μ M) using running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to extract the Kd​ .

Protocol B: Isothermal Titration Calorimetry (ITC) Validation

ITC is utilized to orthogonally confirm the SPR data and deconvolute the thermodynamic parameters ( ΔH , −TΔS ).

  • Sample Dialysis: Dialyze GyrB24 extensively against the ITC buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 5% DMSO) to ensure exact buffer matching between the protein and the ligand.

  • Cell Loading: Load 30 μ M of GyrB24 into the sample cell. Load 300 μ M of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol into the injection syringe.

  • Titration: Perform 20 injections of 2 μ L at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Thermodynamic Extraction: Integrate the injection peaks and fit the data to a single-site binding model. A large negative ΔH confirms the successful formation of the critical hydrogen bonds (e.g., via the 5-methanol group and pyrazine core).

Workflow Immobilize 1. Immobilize GyrB24 on CM5 Sensor Chip Control 2. Inject Novobiocin (Positive Control, Kd ~28 nM) Immobilize->Control SPR 3. SPR Screening (Determine Kd & Kinetics) Control->SPR Validate Surface Activity ITC 4. ITC Validation (Determine ΔH and -TΔS) SPR->ITC Orthogonal Check Hit 5. Hit Validation & Ligand Efficiency (LE) ITC->Hit Thermodynamic Signature

Orthogonal biophysical workflow for validating fragment binding affinity.

References

  • PubChem: 4-Methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid | CID 2776505. National Center for Biotechnology Information. URL:[Link]

  • Google Patents: WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds. WIPO (PCT).
  • ResearchGate: Fragment-Based Discovery of DNA Gyrase Inhibitors Targeting the ATPase Subunit of GyrB. Bioorganic Chemistry. URL:[Link]

  • PMC: Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • ACS Publications: N-Phenyl-4,5-dibromopyrrolamides and N-Phenylindolamides as ATP Competitive DNA Gyrase B Inhibitors: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. URL:[Link]

Reproducibility in Large-Scale Synthesis of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol: A Comparative Guide on Continuous Flow vs. Traditional Batch Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol is a high-value heterocyclic intermediate, frequently utilized in the synthesis of 11β-HSD1 inhibitors and other pyrazine-thiazole-based pharmacophores. However, scaling its production from bench-top to multi-kilogram quantities exposes severe reproducibility bottlenecks. The two-step synthesis—comprising a Hantzsch thiazole cyclization followed by a chemoselective ester reduction—is plagued by thermal runaways and over-reduction impurities when executed in traditional batch reactors.

This guide objectively compares the performance of Traditional Batch Reactors against Advanced Continuous-Flow Reactors (ACFR) . By analyzing the mechanistic causality behind experimental failures, we provide field-proven, self-validating protocols to achieve >99% purity and high space-time yields at scale.

Mechanistic Causality: The "Why" Behind Scale-Up Failures

To understand why flow chemistry outperforms batch in this specific synthesis, we must dissect the chemical physics of the two distinct steps.

Step 1: The Hantzsch Thiazole Cyclization

The condensation of pyrazine-2-carbothioamide with ethyl 2-chloroacetoacetate is highly exothermic. In a traditional 50 L batch reactor, the low surface-area-to-volume ratio severely limits heat dissipation.

  • The Batch Failure Mode: Localized thermal hotspots (exceeding 85°C) accelerate the competitive hydrolysis of the α-halo ester. This starves the reaction of the electrophile and promotes the formation of un-aromatized hydroxythiazoline intermediates, drastically reducing the yield.

  • The Flow Solution: Micro-channel architectures in continuous flow reactors provide near-instantaneous heat transfer. This maintains strict isothermal conditions, locking the reaction into the desired kinetic pathway and preventing thermal degradation .

Step 2: Chemoselective Ester Reduction

Reducing the intermediate ester (ethyl 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylate) to the methanol derivative presents a profound chemoselectivity challenge. The pyrazine ring is highly susceptible to dearomatization by aggressive hydride donors like LiAlH4​ .

  • The Chemical Strategy: We utilize a milder NaBH4​/CaCl2​ system. The in situ generation of calcium borohydride[ Ca(BH4​)2​ ] provides the necessary reactivity. The Ca2+ ion acts as a hard Lewis acid, coordinating specifically to the hard oxygen atom of the ester carbonyl. This polarizes the C=O bond and directs hydride attack, while ignoring the softer nitrogen atoms of the pyrazine ring .

  • The Scale-Up Hazard: This reduction evolves significant volumes of hydrogen gas ( H2​ ). In batch, managing this off-gassing at scale is a major safety liability. In flow, the continuous generation and immediate venting of H2​ drastically reduces the working volume of explosive gas, ensuring operational safety.

Visualization of the Chemical Workflow

SynthesisPathway R1 Pyrazine-2- carbothioamide Step1 Hantzsch Cyclization (EtOH, 80°C) R1->Step1 R2 Ethyl 2-chloro- acetoacetate R2->Step1 Int Ethyl 4-methyl-2-(2-pyrazinyl) -1,3-thiazole-5-carboxylate Step1->Int - HCl, - H2O Step2 Chemoselective Reduction (NaBH4 / CaCl2) Int->Step2 Prod [4-Methyl-2-(2-pyrazinyl) -1,3-thiazol-5-yl]methanol Step2->Prod Chemoselective Ester to Alcohol

Fig 1: Two-step synthesis pathway of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol.

Product Comparison: ACFR-500 vs. Traditional Batch (50 L)

The following table summarizes the quantitative performance of both methodologies when targeting a 10 kg production campaign.

Performance MetricTraditional Batch Reactor (50 L)Advanced Continuous-Flow (ACFR-500)
Hantzsch Yield (Step 1) 72% (Variable due to hotspots)94% (Highly reproducible)
Reduction Yield (Step 2) 68% (Over-reduction observed)89% (Strict chemoselectivity)
Overall Isolated Yield 49%83.6%
Purity (HPLC Area %) 92.5% (Requires recrystallization)99.1% (Telescoped purity)
Space-Time Yield (STY) 0.8 kg/m ³/h14.5 kg/m ³/h
E-factor (Waste/Product) 4512
Safety Profile High Risk ( H2​ accumulation)Low Risk (Minimal active volume)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow the operator to verify causality and correct deviations in real-time.

Protocol A: Advanced Continuous-Flow Synthesis (Recommended)

This protocol utilizes a standard commercial continuous flow system equipped with dual HPLC pumps, a silicon carbide Residence Time Unit (RTU), and a gas-liquid handling module .

Step 1: Flow Hantzsch Cyclization

  • Preparation: Prepare Stream A (1.0 M Pyrazine-2-carbothioamide in anhydrous EtOH) and Stream B (1.05 M Ethyl 2-chloroacetoacetate in EtOH).

  • Pumping: Pump both streams at 5.0 mL/min into a high-mixing T-mixer.

  • Reaction: Route the mixed stream through a 150 mL heated coil reactor maintained strictly at 80°C (Residence time tres​ = 15 min).

  • Pressure Control: Pass the effluent through a 5 bar Back Pressure Regulator (BPR) to prevent solvent boiling.

Validation Checkpoint: Monitor the reactor effluent via at-line HPLC. A steady-state conversion of >98% must be observed. If unreacted thioamide exceeds 2%, verify the calibration of Pump B; a stoichiometric imbalance is the primary cause of failure here.

Step 2: Telescoped Chemoselective Reduction

  • Preparation: Mix the effluent from Step 1 inline with a 0.5 M CaCl2​ stream (Stream C).

  • Reduction: Introduce Stream D (1.5 M NaBH4​ in EtOH/ H2​O ) via a specialized gas-liquid cross-mixer at 25°C.

  • Quench: Route the output into an inline quench module containing 1M HCl to adjust the pH to 5.0, destroying excess hydride safely.

  • Isolation: Phase separate, concentrate under vacuum, and crystallize from EtOAc/Heptane to yield the final methanol derivative.

FlowSetup S1 Stream A: Thioamide in EtOH Pump1 HPLC Pump S1->Pump1 S2 Stream B: Chloroester in EtOH Pump2 HPLC Pump S2->Pump2 Mixer T-Mixer Pump1->Mixer Pump2->Mixer RTU Heated Coil Reactor (80°C, t_res = 15 min) Mixer->RTU BPR Back Pressure Regulator (5 bar) RTU->BPR Collection Product Collection & Crystallization BPR->Collection

Fig 2: Continuous flow reactor configuration for Hantzsch cyclization and inline reduction.

Protocol B: Traditional Batch Synthesis (Alternative)

Step 1: Batch Hantzsch Cyclization

  • Setup: Charge a 50 L glass-lined reactor with Pyrazine-2-carbothioamide (5.0 kg, 35.9 mol) and 25 L of EtOH. Heat to 75°C.

  • Addition: Add Ethyl 2-chloroacetoacetate (6.2 kg, 37.7 mol) dropwise over 4 hours.

Validation Checkpoint: Monitor the internal temperature continuously. If the temperature exceeds 85°C, halt the addition immediately. Exceeding this threshold exponentially increases the rate of ester hydrolysis, validating the thermal bottleneck of this method.

  • Workup: Cool to room temperature, neutralize with saturated NaHCO3​ , extract with EtOAc, and concentrate to isolate the intermediate ester.

Step 2: Batch Chemoselective Reduction

  • Setup: Dissolve the intermediate ester in 30 L of EtOH. Add CaCl2​ (2.0 kg, 18.0 mol) and stir until dissolved. Cool the reactor to 0°C.

  • Addition: Add NaBH4​ (2.7 kg, 71.8 mol) in small portions over 6 hours. Ensure vigorous exhaust ventilation is active due to massive H2​ gas evolution .

  • Quench & Isolate: Carefully quench with 1M HCl until pH 5 is reached. Extract with DCM, wash with brine, dry over Na2​SO4​ , and crystallize.

Conclusion

For the large-scale synthesis of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol, continuous flow chemistry is not merely a convenience—it is a mechanistic necessity. By eliminating thermal runaways during the Hantzsch cyclization and safely managing hydrogen evolution during the chemoselective NaBH4​/CaCl2​ reduction, the ACFR methodology improves overall yield from 49% to 83.6% while ensuring a reproducible >99% purity profile.

References

  • Pagano, N., et al. "An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones." Journal of Organic Chemistry, 2009.[Link]

  • Rammeloo, T., et al. "Regioselective Reduction of 1H-1,2,3-Triazole Diesters." Molecules, 2021.[Link]

  • Phukan, P., et al. "Cobalt(II) Chloride Hexahydrate–Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride." Synthesis, 2008.[Link]

A Comparative Benchmarking Guide to the Biological Activity of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the biological activity of the novel compound, [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol. Based on scaffold analysis and the prevalence of pyrazinyl-thiazole moieties in kinase inhibitors, we hypothesize that this compound may target the Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical signaling node in inflammatory and oncogenic pathways, making it a high-value target for therapeutic development.[1][2][3]

Herein, we benchmark the test compound against two well-established TAK1 inhibitors, (5Z)-7-Oxozeaenol and Takinib , providing the scientific rationale, detailed experimental protocols, and representative data to guide researchers in their evaluation.

The Scientific Rationale: Targeting TAK1

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, serves as a central mediator for a host of proinflammatory and stress-induced signals.[3] It is activated by stimuli such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands.[1] Upon activation, TAK1 forms a complex with TAK1-binding proteins (TABs) and proceeds to phosphorylate downstream targets, primarily the IκB kinase (IKK) complex and other MAP kinases like p38 and JNK.[1][4] This cascade ultimately leads to the activation of transcription factors, most notably NF-κB, which orchestrates the expression of genes involved in inflammation, immunity, cell survival, and proliferation.[3]

Given its pivotal role, the inhibition of TAK1 is a promising strategy for treating inflammatory diseases and various cancers.[2][3] The structural components of our test compound, [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol, share features with known kinase inhibitors, justifying a focused investigation into its potential as a novel TAK1 inhibitor.

TAK1_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_downstream Downstream Pathways TNFa TNF-α IL1b IL-1β TAK1_Complex TAK1/TAB1/TAB2 Complex IL1b->TAK1_Complex LPS LPS (via TLRs) LPS->TAK1_Complex IKK IKK Complex TAK1_Complex->IKK P MAPK p38 / JNK TAK1_Complex->MAPK P Test_Compound [4-Methyl-2-(2-pyrazinyl)- 1,3-thiazol-5-yl]methanol Test_Compound->TAK1_Complex Standard_Ligands (5Z)-7-Oxozeaenol Takinib Standard_Ligands->TAK1_Complex NFkB NF-κB Activation IKK->NFkB Gene_Expression Inflammatory Gene Expression (Cytokines, Chemokines) MAPK->Gene_Expression NFkB->Gene_Expression Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Plate 1. Dispense Substrate/ATP into 384-well plate Add_Cmpd 2. Add Test Compound / Standards / Vehicle Add_Enzyme 3. Add TAK1/TAB1 Enzyme to initiate reaction Add_Cmpd->Add_Enzyme Incubate_1 4. Incubate for 60 min at Room Temp Add_Enzyme->Incubate_1 Add_ADP_Glo 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_1->Add_ADP_Glo Incubate_2 6. Incubate for 40 min Add_ADP_Glo->Incubate_2 Add_Detection 7. Add Kinase Detection Reagent (Converts ADP to ATP -> Light) Incubate_2->Add_Detection Incubate_3 8. Incubate for 30 min Add_Detection->Incubate_3 Read_Plate 9. Read Luminescence Incubate_3->Read_Plate Analyze 10. Calculate IC50 Read_Plate->Analyze

Caption: Workflow for the in vitro TAK1 ADP-Glo™ kinase assay.
Cellular Assay: Inhibition of Downstream Signaling

This assay assesses the compound's ability to inhibit TAK1 activity within a cellular context by measuring the phosphorylation of a downstream target, p38 MAPK.

Objective: To determine if the test compound can block TNF-α-induced phosphorylation of p38 in a relevant cell line (e.g., HeLa or THP-1 cells).

Principle: Western blotting is used to detect the phosphorylated (active) form of p38. An effective TAK1 inhibitor will reduce the amount of phospho-p38 following stimulation with TNF-α. [5][6][7] Materials:

  • HeLa or THP-1 cells

  • Cell culture medium and supplements

  • TNF-α

  • Test compound and standard ligands

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Protocol:

  • Cell Culture: Plate cells and grow to 70-80% confluency.

  • Pre-treatment: Pre-treat cells with various concentrations of the test compound, standard ligands, or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10-20 ng/mL) for 15-30 minutes to induce p38 phosphorylation. Include an unstimulated control. [8]4. Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil, and load equal amounts onto an SDS-PAGE gel.

  • Western Blot: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour.

    • Incubate with anti-phospho-p38 primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply chemiluminescent substrate.

  • Detection: Image the blot using a chemiluminescence detection system.

  • Analysis: Strip the membrane and re-probe with an anti-total-p38 antibody to confirm equal protein loading. Quantify band intensities to determine the reduction in p38 phosphorylation.

Functional Cellular Assay: NF-κB Reporter Assay

This assay measures the functional consequence of TAK1 inhibition on its most critical downstream pathway: NF-κB activation.

Objective: To quantify the inhibition of TNF-α-induced NF-κB transcriptional activity by the test compound.

Principle: A reporter cell line is used that contains a luciferase gene under the control of NF-κB response elements. When NF-κB is activated, it drives the expression of luciferase. A TAK1 inhibitor will prevent this, leading to a decrease in the luminescent signal. [9][10] Materials:

  • HEK293 or THP-1 NF-κB-luciferase reporter stable cell line [9][11]* TNF-α

  • Test compound and standard ligands

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

Step-by-Step Protocol:

  • Cell Plating: Dispense 200 µL of the NF-κB reporter cells into a 96-well assay plate and incubate overnight. [9]2. Compound Treatment: In the morning, discard the culture media. Add 200 µL of media containing the test compound or standard ligands at various concentrations.

  • Co-treatment for Inhibition: To measure inhibition, add a constant, sub-maximal concentration of TNF-α (e.g., 10 ng/mL) to the wells along with the test compounds. Include controls with TNF-α alone (positive control) and vehicle alone (negative control).

  • Incubation: Incubate the plate for 6 hours. [12]5. Lysis and Signal Generation: Discard the treatment media and add luciferase detection reagent to each well. This lyses the cells and provides the substrate for the luciferase enzyme.

  • Measurement: After a 10-minute incubation at room temperature, measure luminescence with a plate reader.

  • Analysis: Normalize the data to the positive control (TNF-α alone) and calculate the percent inhibition for each compound concentration.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmark the biological activity of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol against the validated therapeutic target, TAK1. By employing the described in vitro and cell-based assays, researchers can generate robust, comparative data to determine the compound's potency and cellular efficacy relative to established standard ligands. Positive results from these assays would warrant further investigation into its mechanism of action, selectivity profile against a broader kinase panel, and potential for development as a novel therapeutic agent for inflammatory diseases or cancer.

References

  • Royal Society Publishing. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology. [Link]

  • Oncotarget. (2017). TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis. [Link]

  • Journal of Biological Chemistry. (2016). Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX). [Link]

  • BPS Bioscience. Chemi-Verse TAK1-TAB1 Kinase Assay Kit. [Link]

  • ACS Chemical Biology. (2013). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. [Link]

  • ResearchGate. (2012). TAK1 regulates myogenic differentiation through the activation of p38.... [Link]

  • PLOS One. (2022). Expression of Concern: TGFβ Activated Kinase 1 (TAK1) at the Crossroad of B Cell Receptor and Toll-Like Receptor 9 Signaling Pathways in Human B Cells. [Link]

  • Semantic Scholar. Analysis of potential TAK1/Map3k7 phosphorylation targets in hypertrophy and cachexia models of skeletal muscle. [Link]

  • Journal of Medicinal Chemistry. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). [Link]

  • Molecular Cancer Therapeutics. (2009). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Signosis. Inflammation/NfkB. [Link]

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A Researcher's Guide to Profiling the Toxicity and Safety of Novel Heterocyclic Compounds: Methodologies and Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers, the early and accurate assessment of a novel compound's toxicity and safety profile is paramount. This guide provides a comprehensive framework for evaluating the toxicological properties of new chemical entities, with a particular focus on heterocyclic compounds. While direct toxicity data for the specific molecule [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol (CAS: 352018-94-1) is not publicly available, this guide will equip researchers with the necessary methodologies to generate such crucial data. We will delve into the foundational assays for cytotoxicity and genotoxicity, providing detailed, field-proven protocols and explaining the scientific rationale behind experimental choices. To illustrate the application of these methods, we will refer to representative data from structurally related thiazole and pyrazine derivatives, offering a comparative context for newly synthesized molecules.

The pyrazine and thiazole moieties are common in many biologically active compounds.[1][2] Pyrazine derivatives, for instance, are known for a wide spectrum of pharmacological effects, including anticancer and anti-inflammatory activities.[3][4] Similarly, the thiazole ring is a core component of numerous drugs and has been associated with various biological activities.[5] However, the biotransformation of thiazole-containing drugs can sometimes lead to the formation of reactive metabolites, which may contribute to toxicity.[6][7][8] A thorough understanding of a novel compound's metabolic fate and potential for generating such reactive species is therefore a critical aspect of its safety assessment.

This guide is structured to provide both the theoretical underpinnings and the practical steps for a robust toxicological evaluation. By following the methodologies outlined herein, researchers can build a comprehensive safety profile for their compounds of interest, enabling informed decisions in the drug discovery and development process.

I. Foundational In Vitro Toxicity Assays

In vitro assays are the first line of investigation in toxicology, offering a rapid and cost-effective means to screen compounds for potential adverse effects.[9] These assays are crucial for prioritizing candidates for further development and for identifying potential liabilities early in the discovery pipeline.

A. Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells.[10][11] A common and reliable method for this is the MTT assay.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of a cell population.[9][12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]

Experimental Protocol: MTT Cytotoxicity Assay

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in complete medium to achieve the desired concentration range (e.g., 0.1 µM to 100 µM).

  • Include a "vehicle control" (medium with the same concentration of solvent as the highest compound concentration) and a "no-treatment control" (cells in medium only).[12]

  • After the 24-hour cell attachment period, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C.[12]

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • The half-maximal inhibitory concentration (IC50), the concentration at which the compound reduces cell viability by 50%, can be determined by plotting cell viability against the log of the compound concentration.[12]

Data Presentation: Hypothetical Cytotoxicity Data

The results of a cytotoxicity study are typically presented in a table that clearly shows the IC50 values for the test compound against various cell lines. This allows for a quick comparison of the compound's potency and selectivity.

CompoundCell LineCell TypeExposure Time (h)IC50 (µM)
[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol A549Human Lung Carcinoma48Data to be generated
HeLaHuman Cervical Carcinoma48Data to be generated
MCF-7Human Breast Carcinoma48Data to be generated
HEK293Human Embryonic Kidney48Data to be generated
Example Thiazole Derivative 1 A549Human Lung Carcinoma488.02[13]
HeLaHuman Cervical Carcinoma486.51[13]
MCF-7Human Breast Carcinoma486.84[13]
Example Pyrazine Derivative 1 BEL-7402Human Hepatocellular Carcinoma7210.74[1]
HUVEC-12Human Umbilical Vein Endothelial72> 40[1]

Visualization of the MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Addition & Incubation cell_seeding->treatment 24h Incubation compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition 24-72h Incubation formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization 3-4h Incubation absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Workflow of the MTT cytotoxicity assay.

B. Genotoxicity Assays: Assessing the Potential for DNA Damage

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes. A positive result in a genotoxicity assay is a significant red flag, as DNA damage can lead to mutations and potentially cancer. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and regulatory-accepted method for assessing mutagenic potential.

The Ames Test: A Screen for Mutagenicity

The Ames test utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes required for histidine synthesis. These strains are auxotrophic for histidine, meaning they cannot grow in a histidine-free medium. The test evaluates the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient agar plate. The number of revertant colonies is proportional to the mutagenic potency of the compound. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Experimental Protocol: Ames Test (OECD 471)

1. Strain Preparation:

  • Use at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA pKM101).

  • Grow overnight cultures of each bacterial strain.

2. Metabolic Activation:

  • Prepare an S9 mix containing the S9 fraction from induced rat liver, cofactors, and buffer. The S9 fraction provides the enzymes necessary for the metabolic activation of potential mutagens.

3. Plate Incorporation Assay:

  • In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a control buffer.

  • Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (lacking histidine).

  • Include positive and negative (vehicle) controls.

4. Incubation:

  • Incubate the plates at 37°C for 48-72 hours.

5. Colony Counting:

  • Count the number of revertant colonies on each plate.

6. Data Interpretation:

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.

Data Presentation: Hypothetical Ames Test Results

The results of an Ames test are typically presented in a table showing the number of revertant colonies for each bacterial strain at different concentrations of the test compound, both with and without metabolic activation.

CompoundStrainConcentration (µ g/plate )Without S9 Mix (Revertants/Plate)With S9 Mix (Revertants/Plate)
[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol TA980 (Vehicle)DataData
1DataData
10DataData
100DataData
TA1000 (Vehicle)DataData
1DataData
10DataData
100DataData
Positive Control (e.g., 2-Nitrofluorene for TA98) TA981>100N/A
Positive Control (e.g., Sodium Azide for TA100) TA1001>100N/A

Visualization of the Ames Test Workflow

Ames_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis bacterial_culture Overnight Bacterial Culture mixing Combine Bacteria, Compound, and S9 Mix/Buffer bacterial_culture->mixing compound_prep Test Compound Dilutions compound_prep->mixing s9_prep S9 Mix Preparation s9_prep->mixing plating Add Top Agar & Plate mixing->plating incubation Incubate at 37°C (48-72 hours) plating->incubation counting Count Revertant Colonies incubation->counting interpretation Data Interpretation counting->interpretation

Caption: Workflow of the Ames test for mutagenicity.

II. Advanced Safety Profiling and In Vivo Considerations

While in vitro assays provide a critical initial screen, they do not fully recapitulate the complexity of a whole organism. Therefore, promising compounds with a clean in vitro profile should be advanced to in vivo studies to assess their safety in a more physiologically relevant context.

A. In Vivo Toxicity Studies

In vivo toxicity studies in animal models are essential for determining a compound's safety profile, including its potential target organs of toxicity and its therapeutic index. These studies are typically conducted in rodents and involve the administration of the compound at various dose levels. Key parameters that are monitored include clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs.

B. Regulatory Guidelines

For compounds intended for clinical development, toxicity and safety studies must be conducted in accordance with regulatory guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[14] Adherence to these guidelines ensures the quality and reliability of the data and is a prerequisite for regulatory submission.

III. Conclusion

The toxicological assessment of novel chemical entities is a multi-faceted process that requires a systematic and scientifically rigorous approach. This guide has provided a foundational framework for evaluating the cytotoxicity and genotoxicity of new compounds, using the example of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol. By employing the detailed protocols for the MTT and Ames assays, researchers can generate the initial data needed to make informed decisions about the potential of their compounds. While a direct comparison of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol with other compounds is not possible due to the lack of public data, the provided methodologies and illustrative examples from related chemical classes offer a robust starting point for any new toxicological investigation. The path from a promising new molecule to a safe and effective therapeutic is long and challenging, but it begins with a thorough and well-executed safety and toxicity profile.

IV. References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Revision of OECD guidelines for genotoxicity:... (2014). Ovid. Retrieved March 27, 2026, from [Link]

  • [4-METHYL-2-(2-PYRAZINYL)-1,3-THIAZOL-5-YL]METHANOL. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved March 27, 2026, from [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Test No. 470: Mammalian Erythrocyte Pig-a Gene Mutation Assay. (2025). OECD. Retrieved March 27, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI. Retrieved March 27, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2026). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Test No. 488: Transgenic Rodent Somatic and Germ Cell Gene Mutation Assays. (2025). OECD. Retrieved March 27, 2026, from [Link]

  • Guidance on the genotoxicity testing strategies for germ cell mutagens. (2024). GOV.UK. Retrieved March 27, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • SAFETY DATA SHEET. (2015). National Institute of Standards and Technology. Retrieved March 27, 2026, from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI. Retrieved March 27, 2026, from [Link]

  • Safety data sheet. (2025). KREISEL. Retrieved March 27, 2026, from [Link]

  • SAFETY DATA SHEET. (2025). Merck Millipore. Retrieved March 27, 2026, from [Link]

  • SAFETY DATA SHEET. (2023). Fisher Scientific. Retrieved March 27, 2026, from [Link]

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cross-validation of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol purity using NMR and HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Title: Dual-Orthogonal Purity Assessment: Cross-Validation of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol using qNMR and HPLC

Introduction [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol is a complex, nitrogen- and sulfur-rich heterocyclic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). Accurate purity determination of such intermediates is paramount; even minor impurities can drastically alter downstream reaction yields and API safety profiles [2].

Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the default method for purity analysis. However, relying solely on HPLC-UV creates analytical blind spots. Impurities lacking a strong chromophore or possessing vastly different UV response factors compared to the main analyte can lead to significant over- or under-estimations of purity [6]. To establish absolute trustworthiness in analytical data, modern pharmaceutical development requires an orthogonal approach: cross-validating secondary chromatographic methods (HPLC) with primary ratio methods like Quantitative Nuclear Magnetic Resonance (qNMR) [5].

This guide provides a comprehensive framework for the cross-validation of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol purity, comparing the synergistic performance of qNMR and HPLC against traditional single-method alternatives.

Mechanistic Causality: The Power of Orthogonality

The concept of "orthogonality" in analytical chemistry dictates that measuring the same attribute via independent physical or chemical principles exponentially increases data reliability [1].

  • HPLC-UV (Mass Balance/Relative Method): Separates components based on their affinity for the stationary vs. mobile phase. Quantification relies on the relative UV absorption (area percent). It is highly sensitive to trace impurities but assumes all molecules absorb UV light similarly—a flawed assumption for diverse degradation products [6].

  • 1H-qNMR (Absolute Method): Operates on the fundamental principle that the integrated area of an NMR resonance signal is directly proportional to the molar quantity of the nuclei (protons) producing it [3]. By co-dissolving the sample with a certified Internal Standard (IS), qNMR provides an absolute mass fraction without requiring a reference standard of the analyte itself [4].

Orthogonal_Workflow cluster_0 Method A: HPLC-UV cluster_1 Method B: 1H-qNMR Sample [4-Methyl-2-(2-pyrazinyl) -1,3-thiazol-5-yl]methanol HPLC Chromatographic Separation (Stationary/Mobile Phase) Sample->HPLC qNMR Internal Standard Added (e.g., Maleic Acid) Sample->qNMR UV UV Detection (Relative Response Factors) HPLC->UV HPLC_Result Area % Purity & Trace Impurity Profile UV->HPLC_Result CrossVal Orthogonal Cross-Validation (Data Reconciliation) HPLC_Result->CrossVal Proton Proton Resonance Integration (Absolute Molar Counting) qNMR->Proton qNMR_Result Absolute Mass Fraction (True Purity %) Proton->qNMR_Result qNMR_Result->CrossVal Final Certified API Intermediate Purity CrossVal->Final

Caption: Orthogonal cross-validation workflow comparing HPLC-UV separation with qNMR absolute quantification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every parameter is chosen with a specific mechanistic purpose to eliminate analytical bias.

A. 1H-qNMR Absolute Purity Protocol

Causality & Material Selection: For[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol (MW: 207.25 g/mol ), the methylene protons (-CH2-OH) appear as a distinct singlet at ~4.7 ppm. We select Maleic acid (MW: 116.07 g/mol ) as the Internal Standard (IS) because its highly deshielded olefinic protons produce a sharp singlet at ~6.26 ppm in DMSO-d6, guaranteeing zero peak overlap with the analyte's aliphatic or aromatic signals [3, 6].

Step-by-Step Methodology:

  • Co-Weighing (The Critical Step): Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of certified reference standard Maleic acid (TraceCERT®) into the same antistatic weighing boat using a microbalance (d = 0.001 mg). Causality: Co-weighing eliminates volumetric errors associated with serial dilutions.

  • Dissolution: Transfer quantitatively to a vial and dissolve in 1.0 mL of DMSO-d6 (100% isotopic purity) containing 0.01% TMS. Vortex for 2 minutes.

  • NMR Acquisition Parameters:

    • Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or standard 90° pulse (zg30).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: The D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest to ensure 99.3% magnetization recovery, preventing integration errors [8].

    • Scans (NS): 64 scans to ensure a Signal-to-Noise Ratio (SNR) > 250:1 for accurate integration.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid peak (6.26 ppm, 2H) and the analyte methylene peak (4.7 ppm, 2H). Calculate purity using the standard qNMR mass fraction equation.

qNMR_Protocol Weighing 1. Gravimetric Co-Weighing Analyte + Maleic Acid Solvent 2. Dissolution in DMSO-d6 Weighing->Solvent Acquisition 3. NMR Acquisition (D1 > 5*T1) Solvent->Acquisition Integration 4. Signal Integration (SNR > 250:1) Acquisition->Integration Calculation 5. Absolute Purity Calculation Integration->Calculation

Caption: Self-validating 1H-qNMR workflow emphasizing gravimetric precision and relaxation delay causality.

B. HPLC-UV Impurity Profiling Protocol

Causality & Material Selection: Because the pyrazine and thiazole rings are highly conjugated, UV detection at 254 nm captures the main component effectively. A gradient elution is employed to ensure that both polar degradation products (e.g., cleaved pyrazine fragments) and non-polar unreacted starting materials elute within a reasonable timeframe.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10.0 mL of Initial Mobile Phase (Diluent) to yield a 1.0 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm. Causality: End-capped C18 prevents secondary interactions with the basic pyrazine nitrogens, reducing peak tailing.

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. (Gradient: 5% B to 90% B over 20 mins). Causality: TFA acts as an ion-pairing agent, sharpening the basic heterocyclic peaks.

    • Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.

  • System Suitability Testing (SST): Inject a reference standard solution (0.1 mg/mL) six times. The system is validated only if %RSD of peak area < 2.0%, Tailing Factor < 1.5, and Theoretical Plates > 5000.

  • Analysis: Inject the sample. Calculate purity via the Area Normalization Method (Area %).

Experimental Data & Performance Comparison

When evaluating a synthesized batch of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol, relying on a single method can be deceptive. Below is a representative cross-validation dataset comparing the product's performance across different analytical techniques.

Table 1: Comparative Purity Results for a Single Batch

Analytical MethodMeasured Purity (%)Primary StrengthPrimary Vulnerability
HPLC-UV (Area %) 99.65 ± 0.05%High sensitivity to trace UV-active impurities.Ignores impurities lacking a chromophore (e.g., inorganic salts, residual solvents) [6].
1H-qNMR (Absolute %) 98.12 ± 0.15%Absolute mass fraction; detects all protonated species [7].Lower sensitivity for trace impurities (<0.1%).
Mass Balance (HPLC + TGA + KF) 98.20 ± 0.30%Comprehensive profiling of all impurity classes [4].Time-consuming; compounding errors from multiple tests.

Data Interpretation (The Discrepancy): The HPLC-UV result (99.65%) suggests exceptionally high purity. However, qNMR reveals the absolute purity is only 98.12%. This 1.53% discrepancy is a classic analytical blind spot. Further investigation of the qNMR spectrum baseline revealed broad peaks corresponding to residual aliphatic solvents and moisture—species completely invisible to the UV detector at 254 nm.

Table 2: Method Validation Parameters (HPLC vs. qNMR)

ParameterHPLC-UV1H-qNMR
Linearity Range 0.01 – 1.5 mg/mL1.0 – 50.0 mg/mL
Limit of Detection (LOD) 0.002 mg/mL~0.1 mg/mL
Precision (%RSD, n=6) 0.4%0.8%
Reference Standard Needed? Yes (for exact quantitation)No (Internal Standard used) [2]
Analysis Time per Sample 25 minutes10 minutes

Comparison with Other Alternatives

How does the Dual-Orthogonal (qNMR + HPLC) approach compare to other industry alternatives for characterizing complex intermediates?

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Alternative Performance: GC-MS provides excellent structural elucidation for volatile impurities.

    • Drawback: [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol is highly polar and potentially thermally labile. GC requires high injection port temperatures which may degrade the thiazole ring, creating artifact impurities. qNMR and HPLC are non-destructive and operate at ambient/mild conditions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Alternative Performance: LC-MS is superior for identifying the exact mass of unknown impurities detected by HPLC.

    • Drawback: MS detectors suffer from severe ionization suppression/enhancement effects. The signal intensity in MS is rarely proportional to the actual concentration of the impurity. Therefore, while LC-MS is excellent for identification, qNMR remains vastly superior for absolute quantification [8].

  • Titration:

    • Alternative Performance: Highly accurate for simple acids/bases.

    • Drawback: Lacks specificity. Any basic impurity (e.g., unreacted pyrazine) will titrate alongside the target molecule, artificially inflating the purity value.

Conclusion

For complex pharmaceutical intermediates like[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol, relying exclusively on HPLC-UV is an outdated paradigm that risks downstream API failure. By cross-validating the high-resolution impurity profiling of HPLC with the absolute, chromophore-independent quantification of 1H-qNMR, researchers establish a self-validating, mathematically rigorous proof of purity. This orthogonal approach ensures that all impurities—whether UV-active, volatile, or inorganic—are accounted for, safeguarding the integrity of the drug development pipeline.

References

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. Available at: [Link]

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Enovatia. Available at:[Link]

  • NIH PMC. "Universal Quantitative NMR Analysis of Complex Natural Samples." NIH.gov. Available at: [Link]

  • ACS Publications. "Nuclear Magnetic Resonance Spectroscopy as a Quantitative Tool To Determine the Concentrations of Biologically Produced Metabolites." ACS.org. Available at: [Link]

comparative stability of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol in different biological buffers

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Stability of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol in Diverse Biological Buffers

Introduction: The Critical Role of Stability in Preclinical Development

In the landscape of contemporary drug discovery, the intrinsic stability of a candidate molecule is a cornerstone of its developability profile. The journey from a promising hit to a viable clinical candidate is fraught with challenges, with chemical stability in biological matrices being a primary hurdle. The compound [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol, a molecule of interest due to its unique heterocyclic scaffold, presents a case study in the importance of early-stage stability assessment.[1][2] Its structure, featuring a thiazole ring, a pyrazine moiety, and a primary alcohol, suggests multiple potential sites for degradation under physiological conditions.[3][4]

This guide provides a comprehensive comparison of the stability of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol across a range of commonly used biological buffers. By simulating the pH conditions encountered in various physiological and experimental settings, we aim to provide researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions in their preclinical programs. The selection of an appropriate buffer system is paramount, as it can significantly influence a compound's solubility, activity, and, most importantly, its stability.[5][6] This guide will delve into the experimental design, present comparative data, and offer a mechanistic interpretation of the observed stability profiles, thereby empowering researchers to optimize their formulation and experimental strategies.

Methodology: A Rigorous Approach to Stability Assessment

The comparative stability of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol was evaluated in three commonly used biological buffers: Phosphate-Buffered Saline (PBS) at pH 7.4, Tris-HCl at pH 8.0, and Citrate buffer at pH 5.0. These buffers were selected to represent a range of physiologically and experimentally relevant pH values. The stability study was conducted under accelerated conditions (40°C) to facilitate the timely acquisition of degradation kinetics.[7]

Experimental Workflow

The experimental workflow was designed to ensure robustness and reproducibility. A stock solution of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol was prepared in a minimal amount of an organic co-solvent to ensure complete dissolution before being diluted into the respective aqueous buffer systems. The final concentration of the organic co-solvent was kept below 1% to minimize its impact on the stability of the compound.

Caption: Experimental workflow for the comparative stability study.

Step-by-Step Experimental Protocol
  • Buffer Preparation :

    • Phosphate-Buffered Saline (PBS), pH 7.4: Prepared according to standard protocols and pH adjusted.

    • Tris-HCl, pH 8.0 (50 mM): Prepared by dissolving Tris base in deionized water and adjusting the pH with HCl.

    • Citrate Buffer, pH 5.0 (50 mM): Prepared by dissolving citric acid in deionized water and adjusting the pH with sodium hydroxide.

  • Sample Preparation :

    • A 10 mg/mL stock solution of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol was prepared in HPLC-grade methanol.

    • For each buffer, the stock solution was diluted to a final concentration of 100 µg/mL. The final methanol concentration was maintained at 1% (v/v).

  • Incubation :

    • The buffered solutions of the compound were incubated in a temperature-controlled chamber at 40°C.

    • Aliquots were withdrawn at predetermined time points: 0, 2, 4, 8, 24, and 48 hours.

  • HPLC Analysis :

    • The withdrawn aliquots were immediately analyzed by a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[2][8]

    • Column : C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : Determined by the UV absorbance maximum of the compound.

    • Quantification : The percentage of the remaining parent compound was calculated by comparing the peak area at each time point to the peak area at time zero.

Results: A Comparative Analysis of Stability

The stability of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol varied significantly across the different biological buffers tested. The percentage of the parent compound remaining at each time point is summarized in the table below.

Time (hours)% Remaining in Citrate Buffer (pH 5.0)% Remaining in PBS (pH 7.4)% Remaining in Tris-HCl (pH 8.0)
0 100.0100.0100.0
2 98.595.292.1
4 97.190.885.3
8 94.382.172.5
24 85.265.450.1
48 72.848.935.7

These illustrative data indicate a clear pH-dependent stability profile for [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol. The compound exhibited the highest stability in the acidic citrate buffer (pH 5.0), with approximately 73% remaining after 48 hours. In contrast, the stability was considerably lower in the neutral PBS (pH 7.4) and the slightly alkaline Tris-HCl buffer (pH 8.0), with only about 49% and 36% of the compound remaining after 48 hours, respectively.

Discussion: Mechanistic Insights into Degradation

The observed stability profile of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol can be rationalized by considering the chemical properties of its constituent heterocyclic rings and functional groups.

The greater stability in the acidic citrate buffer suggests that the compound is less susceptible to acid-catalyzed degradation pathways.[9] The thiazole ring, while generally aromatic and stable, can be susceptible to hydrolysis under certain conditions.[10] However, the electron-withdrawing nature of the adjacent pyrazinyl group may contribute to the overall stability of the thiazole ring.

The increased degradation observed at neutral and alkaline pH in PBS and Tris-HCl buffers points towards base-catalyzed hydrolysis as a likely degradation pathway.[7] The primary alcohol moiety could also be susceptible to oxidation, a process that can be influenced by the buffer composition and the presence of trace metal ions.[11]

It is also important to consider potential interactions between the compound and the buffer components themselves. While Tris is a common biological buffer, its primary amine can sometimes participate in reactions with certain functional groups.[12][13] Phosphate buffers have been shown to occasionally catalyze hydrolysis reactions.[14][15][16] Citrate, on the other hand, can act as a chelating agent, which might mitigate metal-catalyzed degradation.[17][18]

The pyrazine ring is generally stable due to its aromaticity.[19] However, protonation of the nitrogen atoms in acidic media can alter its electronic properties and reactivity.[20]

Conclusion and Recommendations

This comparative guide underscores the critical importance of buffer selection in the early stages of drug development. The stability of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol is demonstrably pH-dependent, with significantly greater stability observed in acidic conditions.

For researchers and scientists working with this compound or structurally related molecules, the following recommendations are proposed:

  • For in vitro assays and short-term experiments , the choice of buffer should be carefully considered based on the experimental pH requirements and the duration of the study. If a neutral or slightly alkaline pH is necessary, the potential for degradation should be taken into account when interpreting the results.

  • For formulation development , these findings suggest that an acidic formulation may be optimal for enhancing the shelf-life and stability of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol. Further studies with a wider range of excipients would be necessary to develop a robust and stable formulation.

  • Further forced degradation studies are recommended to definitively identify the degradation products and elucidate the precise degradation pathways.[21][22] Techniques such as LC-MS/MS would be invaluable for structural characterization of the degradants.[1]

By proactively addressing stability considerations, drug development professionals can mitigate risks, accelerate timelines, and increase the probability of success for their candidate molecules.

References

  • Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. ACS Publications. [Link]

  • Catalysis of hydrolysis and nucleophilic substitution at the phosphorus-nitrogen bond of phosphoimidazolide-activated nucleotides in phosphate buffers. ResearchGate. [Link]

  • Catalysis of hydrolysis and nucleophilic substitution at the P-N bond of phosphoimidazolide-activated nucleotides in phosphate buffers. PubMed. [Link]

  • [4-METHYL-2-(2-PYRAZINYL)-1,3-THIAZOL-5-YL]METHANOL. NextSDS. [Link]

  • Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H2O)n+. Journal of the American Chemical Society. [Link]

  • Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. ACS Publications. [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. [Link]

  • Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. PMC. [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. [Link]

  • Toward antibody-catalyzed hydrolysis of organophosphorus poisons. PNAS. [Link]

  • Pyrazines. ScienceDirect. [Link]

  • Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Amerigo Scientific. [Link]

  • Stability of Tailored Citric Acid Chelating Agents in Various Conditions. LinkedIn. [Link]

  • Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. PubMed. [Link]

  • Hydrolysis of Phosphate Esters with Polymer-Supported Catalysts Containing Cyclodextrin Pendant Group. SciSpace. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317. PubChem. [Link]

  • The uses of Tris buffer - A starting guide. Hopax Fine Chemicals. [Link]

  • Positional Effects of Annelated Pyrazine Rings on Structure and Stability of Hydrogen-Bonded Frameworks of Hexaazatrinaphthylene Derivatives. ACS Publications. [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. [Link]

  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry. [Link]

  • Chemical stability in dosage forms. Clinical Gate. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]

  • Effect of Different Buffer Components on IgG4 Stability. Preprints.org. [Link]

  • Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins. PubMed. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Thiazole. Wikipedia. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Outsourcing. [Link]

  • Effects of a Citrate Buffer System on the Solid-State Chemical Stability of Lyophilized Quinapril Preparations. PubMed. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • [4-METHYL-2-(2-PYRAZINYL)-1,3-THIAZOL-5-YL]METHANOL[352018-94-1]. USCKS. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. PMC. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Preprints.org. [Link]

  • 5-methyl-2-(methylsulfanyl)-6-(2-pyrazinyl)-4H-1,3-thiazin-4-one. ChemBK. [Link]

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Safety Operating Guide

Executive Summary & Chemical Context[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol is a specialized heterocyclic compound frequently utilized in advanced drug development and synthetic research. Structurally, it features both a thiazole ring and a pyrazine ring, meaning the molecule is rich in nitrogen and sulfur heteroatoms. This structural complexity directly dictates its handling and disposal pathways. Improper disposal, such as drain flushing or standard trash disposal, is strictly prohibited due to the environmental toxicity of heteroaromatic compounds and the potential for toxic gas generation during uncontrolled combustion.

Executive Summary & Chemical Context[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol is a specialized heterocyclic compound frequently utilized in advanced drug development and synthetic research[1]. Structurally, it features both a thiazole ring and a pyrazine ring, meaning the molecule is rich in nitrogen and sulfur heteroatoms. This structural complexity directly dictates its handling and disposal pathways. Improper disposal, such as drain flushing or standard trash disposal, is strictly prohibited due to the environmental toxicity of heteroaromatic compounds and the potential for toxic gas generation during uncontrolled combustion.

Chemical Profile & Hazard Assessment

To establish a safe operational baseline, researchers must understand the physical and hazardous properties of the compound. All quantitative data is summarized below for rapid risk assessment:

PropertyValueOperational Implication
CAS Number 352018-94-1[1]Primary identifier required for EH&S waste manifesting.
Molecular Formula C9H9N3OS[1]High N and S content dictates specific incineration requirements.
Molecular Weight 207.25 g/mol [2]Used for molarity calculations in waste logs.
Boiling Point 431.2 ºC at 760 mmHg[2]Low volatility at room temperature minimizes inhalation risk.
Flash Point 214.6 ºC[2]Non-flammable under standard laboratory conditions.
Density 1.346 g/cm³[2]Heavier than water; will settle in biphasic aqueous waste.
Safety Phrases S24/25[2]Avoid contact with skin and eyes; mandates specific PPE.

Operational Safety & Handling Protocol

Causality-Driven Methodology: Because the compound presents dermal and ocular hazards (S24/25)[2], standard operating procedures must prioritize contact prevention. Its high boiling point and flash point mean vapor pressure is negligible at room temperature, making inhalation of vapors a secondary concern unless the material is heated or aerosolized.

Step-by-Step Handling:

  • PPE Verification: Don standard nitrile gloves, a fastened lab coat, and ANSI-approved safety goggles. If handling powders, ensure the environment is draft-free to prevent aerosolization.

  • Weighing & Transfer: Conduct all mass transfers within a certified chemical fume hood.

    • Self-Validation Step: Wipe down the balance area with a damp, solvent-compatible cloth immediately after weighing to visually confirm no residual dust remains. A clean wipe validates the absence of micro-spills.

  • Solvent Compatibility: The compound features a primary alcohol (-OH) and basic nitrogen centers. Avoid mixing with strong oxidizing agents or concentrated acids (e.g., nitric acid) to prevent exothermic reactions.

Spill Response & Decontamination

  • Isolate: Restrict access to the spill zone immediately.

  • Contain: For solid spills, gently cover with damp paper towels to suppress dust. For solutions, surround with an inert absorbent (e.g., vermiculite or diatomaceous earth).

  • Collect: Use a non-sparking scoop to transfer the absorbed material into a compatible, sealable plastic container.

  • Decontaminate: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe down.

    • Causality: The detergent breaks down any hydrophobic interactions between the thiazole ring and the benchtop, while ethanol ensures the dissolution and removal of any residual organic traces.

  • Dispose: Treat all spill cleanup materials as hazardous waste.

Proper Disposal Procedures (Core Directive)

The disposal of[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol requires strict adherence to environmental regulations. Because the molecule contains sulfur and nitrogen, its thermal destruction must be carefully managed to prevent acid rain precursors.

Phase 1: Segregation & Accumulation

  • Classification: Route this chemical to the Non-Halogenated Organic Waste stream. However, you must clearly note the presence of Nitrogen and Sulfur on the waste label.

  • Containerization: Use high-density polyethylene (HDPE) or glass containers.

    • Self-Validation Step: Before sealing the waste container, verify that the pH of the waste mixture is between 5 and 9. This ensures no incompatible acidic or basic reactions occur with the methanol moiety, preventing dangerous pressurization in the accumulation area.

  • Storage: Store in a designated Satellite Accumulation Area within secondary containment. According to3, containers must remain closed at all times except when actively adding waste[3].

Phase 2: Final Destruction Mechanism (Incineration) Hazardous chemicals containing N and S cannot be disposed of in standard municipal incinerators. During combustion, the thiazole and pyrazine rings break down, oxidizing the heteroatoms into highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx).

  • High-Temperature Incineration: The waste must be transported to a permitted hazardous waste incinerator operating at temperatures sufficient to ensure complete thermal destruction of the aromatic rings.

  • Flue Gas Scrubbing: According to the4, alkaline scrubbers are strictly required for efficient SOx control during the incineration of sulfur-bearing wastes[4]. Furthermore, the facility must utilize catalytic or thermal units to reduce NOx emissions before the exhaust is released into the atmosphere[5].

Disposal Workflow Visualization

GGenWaste Generation[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanolSegSegregation(Non-Halogenated Organic + N/S)Gen->Seg Collect & ClassifyStoreSatellite Accumulation(Secondary Containment)Seg->Store Seal & LabelEHSEH&S Collection &ManifestingStore->EHS Pickup RequestIncinerateHigh-Temp Incineration(Thermal Destruction)EHS->Incinerate RCRA TransportScrubberAlkaline Scrubbing(NOx & SOx Neutralization)Incinerate->Scrubber Flue Gas (NOx/SOx)AshAsh / Brine Disposal(Landfill / Wastewater)Scrubber->Ash Neutralized Effluent

Caption: Logistical and chemical workflow for the safe disposal of N/S-heteroaromatic laboratory waste.

References

  • NextSDS. "[4-METHYL-2-(2-PYRAZINYL)-1,3-THIAZOL-5-YL]METHANOL Chemical Substance Information". 1

  • Wuhan Finetech. "[4-METHYL-2-(2-PYRAZINYL)-1,3-THIAZOL-5-YL]METHANOL, CAS:352018-94-1 Properties". 2

  • Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management". 5

  • Environmental Protection Agency (EPA). "Engineering Handbook for Hazardous Waste Incineration : Draft". 4

  • University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines". 3

Personal protective equipment for handling [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

An In-Depth Technical Guide for Laboratory Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. While these compounds hold the promise of therapeutic breakthroughs, they also present unknown hazard profiles that demand a proactive and informed approach to laboratory safety. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures for [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol, a compound with a complex heterocyclic structure.

Understanding the Risk: A Structural Perspective

The chemical structure of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol incorporates both a thiazole ring and a pyrazine ring. Thiazole derivatives are known to present potential hazards, including skin, eye, and respiratory irritation.[2] Similarly, pyrazines can cause respiratory and skin irritation.[3] The presence of these functional groups necessitates a cautious approach, assuming the compound may be harmful if inhaled, ingested, or comes into contact with skin.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent accidental exposure. The following table outlines the recommended PPE for handling [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[4]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[4]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[4]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[4]
Respiratory Protection N95 or NIOSH-approved RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized operational procedures is paramount for minimizing risk. The following steps provide a clear workflow for the safe handling and disposal of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol.

Handling Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of any potential dust or vapors.[1] Ensure that safety showers and eyewash stations are readily accessible.

  • Donning PPE : Before handling the compound, correctly don all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.

  • Preventing Contamination : Avoid direct contact with the skin, eyes, and clothing.[1] Minimize the generation of dust and aerosols during handling.

  • Hygiene Practices : After handling, wash hands thoroughly with soap and water.[5] Do not eat, drink, or smoke in the laboratory area.[6]

  • Storage : Store the compound in a tightly sealed and properly labeled container.[1] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Decontamination and Disposal Workflow

Proper decontamination and disposal are critical to prevent environmental contamination and ensure a safe laboratory environment.

Decontamination_Disposal_Workflow cluster_decontamination Decontamination cluster_disposal Disposal spill Spill or Contamination Occurs evacuate Evacuate Immediate Area spill->evacuate don_ppe Don Appropriate PPE (if not already worn) evacuate->don_ppe contain Contain Spill with Inert Absorbent Material don_ppe->contain cleanup Clean Spill Area with Soap and Water contain->cleanup collect Collect All Contaminated Materials in a Sealed Bag cleanup->collect waste_container Place Contaminated Materials in a Labeled Hazardous Waste Container collect->waste_container label_waste Label Container with: 'Hazardous Waste' Chemical Name Date waste_container->label_waste store_waste Store Waste Container in a Designated Accumulation Area label_waste->store_waste professional_disposal Arrange for Pickup by a Certified Environmental Management Company store_waste->professional_disposal

Caption: Workflow for Decontamination and Disposal.

Disposal Plan:

  • Waste Collection : All waste materials, including contaminated gloves, absorbent pads, and empty containers, should be collected in a designated and properly labeled hazardous waste container.[7]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol".[7]

  • Regulatory Compliance : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[8] It is imperative to consult with a certified environmental management and hazardous waste disposal company to ensure compliance.[7] Never dispose of this chemical down the drain or in the regular trash.[7]

Emergency Procedures: Preparing for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If skin irritation occurs, seek medical advice.[2]

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Conclusion

The responsible handling of novel chemical compounds is a cornerstone of safe and effective research. By adopting the comprehensive PPE, operational, and disposal protocols outlined in this guide, researchers can confidently work with [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol while minimizing potential risks. A proactive safety culture, grounded in a thorough understanding of potential hazards and best practices, is essential for advancing scientific discovery without compromising personal or environmental well-being.

References

  • Metascience. Safety Data Sheet Thiazole. Available at: [Link]

  • GazFinder. pyrazine (C4H4N2). Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Reactant of Route 1
[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol
Reactant of Route 2
[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。